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  • Product: (R)-Norfenfluramine hydrochloride
  • CAS: 41538-52-7

Core Science & Biosynthesis

Foundational

(R)-Norfenfluramine hydrochloride CAS number 41538-52-7

Part 1: Executive Summary & The "Chiral Switch" Rationale (R)-Norfenfluramine hydrochloride represents a critical "chiral switch" candidate in the development of serotonergic therapeutics for refractory epilepsies, speci...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & The "Chiral Switch" Rationale

(R)-Norfenfluramine hydrochloride represents a critical "chiral switch" candidate in the development of serotonergic therapeutics for refractory epilepsies, specifically Dravet syndrome. Historically, the racemic parent compound, fenfluramine, was withdrawn from the global obesity market due to associations with valvular heart disease (VHD) and pulmonary arterial hypertension (PAH).

Current pharmacological consensus attributes the antiseizure efficacy of fenfluramine primarily to its active metabolite, norfenfluramine, acting at 5-HT2C and Sigma-1 receptors. However, the cardiotoxicity is driven by potent agonism at the 5-HT2B receptor on cardiac valvular interstitial cells.

The Core Technical Insight: The (R)-enantiomer (levonorfenfluramine) retains the potent antiseizure efficacy of the racemate but exhibits significantly reduced affinity and intrinsic activity at the 5-HT2B receptor compared to the (S)-enantiomer (dexnorfenfluramine). Therefore, CAS 41538-52-7 offers a pathway to decouple therapeutic efficacy from cardiovascular liability.

Part 2: Chemical Identity & Physical Properties[1][2]

Table 1: Physicochemical Constants

PropertySpecification
Chemical Name (2R)-N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine hydrochloride
Molecular Formula C₁₀H₁₂F₃N[1] · HCl
Molecular Weight 239.67 g/mol
Appearance White to off-white crystalline solid
Stereochemistry (R)-configuration; Levorotatory (-)
Solubility Highly soluble in water, ethanol, and methanol; sparingly soluble in ether.
Melting Point ~160–170°C (Decomposes; value varies by polymorph/purity)
Chiral Purity Critical parameter; >99% ee required to minimize 5-HT2B toxicity.

Part 3: Pharmacology & Mechanism of Action

Metabolic Activation

Fenfluramine is a pro-drug. It undergoes N-deethylation via hepatic CYP450 enzymes (primarily CYP2D6, CYP2B6, and CYP1A2) to yield norfenfluramine. While fenfluramine itself has low affinity for 5-HT2 receptors, norfenfluramine is the high-affinity agonist responsible for both the therapeutic effect and the toxicity.

Receptor Selectivity Profile

The safety margin of (R)-norfenfluramine relies on its differential binding profile compared to the (S)-enantiomer.

  • 5-HT2C Receptor (CNS): Both (R) and (S) enantiomers exhibit agonism, contributing to the reduction of epileptiform activity.

  • 5-HT2B Receptor (Cardiac): The (S)-enantiomer is a potent, high-efficacy agonist (Ki ≈ 10–50 nM) that drives mitogenesis in cardiac valve cells. The (R)-enantiomer displays significantly lower potency/efficacy at this receptor, reducing the risk of valvular fibrosis.

Visualization: Signaling & Toxicity Pathways

G cluster_0 Metabolic Activation cluster_1 Active Metabolites cluster_2 Physiological Outcome Fenfluramine (Racemic) Fenfluramine (Racemic) (R)-Fenfluramine (R)-Fenfluramine Fenfluramine (Racemic)->(R)-Fenfluramine Resolution (S)-Fenfluramine (S)-Fenfluramine Fenfluramine (Racemic)->(S)-Fenfluramine (R)-Norfenfluramine (R)-Norfenfluramine (R)-Fenfluramine->(R)-Norfenfluramine CYP2D6 N-deethylation (S)-Norfenfluramine (S)-Norfenfluramine (S)-Fenfluramine->(S)-Norfenfluramine CYP2D6 N-deethylation Antiseizure Efficacy Antiseizure Efficacy (R)-Norfenfluramine->Antiseizure Efficacy 5-HT2C / Sigma-1 Agonism Valvulopathy (Fibrosis) Valvulopathy (Fibrosis) (R)-Norfenfluramine->Valvulopathy (Fibrosis) Weak 5-HT2B Agonism (S)-Norfenfluramine->Antiseizure Efficacy 5-HT2C Agonism (S)-Norfenfluramine->Valvulopathy (Fibrosis) Potent 5-HT2B Agonism

Caption: Comparative signaling pathways of Norfenfluramine enantiomers.[2] Note the (S)-enantiomer's potent link to valvulopathy.

Part 4: Synthesis & Manufacturing Protocols

Producing high-purity (R)-norfenfluramine hydrochloride requires avoiding contamination with the (S)-enantiomer. Two primary routes are recommended:

Method A: Reductive Amination & Chiral Resolution (Scalable)

This method starts with the achiral ketone and relies on classical resolution, which is robust for amphetamine derivatives.

Step 1: Synthesis of Racemic Norfenfluramine

  • Precursor: 1-(3-trifluoromethylphenyl)-2-propanone.[3][4]

  • Reagents: Ammonium acetate (NH₄OAc), Sodium cyanoborohydride (NaBH₃CN), Methanol.

  • Protocol:

    • Dissolve ketone (1.0 eq) and NH₄OAc (10.0 eq) in dry methanol.

    • Add NaBH₃CN (0.7 eq) portion-wise at 0°C.

    • Stir at room temperature for 24–48 hours.

    • Workup: Acidify with HCl, remove solvent, basify with NaOH to pH >12, extract with DCM.

Step 2: Chiral Resolution

  • Resolving Agent: O,O'-Dibenzoyl-L-tartaric acid (L-DBTA).

  • Solvent System: Ethanol/Water (optimization required, typically 95:5 or 90:10).

  • Protocol:

    • Dissolve racemic norfenfluramine free base in hot ethanol.

    • Add equimolar L-DBTA dissolved in hot ethanol.

    • Allow slow crystallization. The (R)-norfenfluramine-L-DBTA salt typically crystallizes out (confirm via specific rotation).

    • Liberation: Treat the salt with 1M NaOH and extract the free base.

    • Salt Formation: Dissolve free base in diethyl ether and add HCl/ether to precipitate (R)-Norfenfluramine HCl.

Method B: Asymmetric Synthesis (High Enantioselectivity)

Utilize (S)-(-)-alpha-methylbenzylamine as a chiral auxiliary during reductive amination, followed by hydrogenolysis to remove the auxiliary.

Visualization: Synthesis Workflow

Synthesis Start 1-(3-trifluoromethylphenyl)-2-propanone Step1 Reductive Amination (NH4OAc, NaBH3CN) Start->Step1 Racemate (±)-Norfenfluramine Free Base Step1->Racemate Resolution Chiral Resolution (O,O'-Dibenzoyl-L-tartaric acid) Racemate->Resolution Salt (R)-Norfenfluramine-DBTA Salt (Crystalline) Resolution->Salt Crystallization BaseLib Base Liberation (NaOH) Salt->BaseLib Final (R)-Norfenfluramine HCl (CAS 41538-52-7) BaseLib->Final HCl/Ether

Caption: Workflow for the isolation of (R)-Norfenfluramine HCl via classical resolution.

Part 5: Analytical Quality Control

To ensure the "Chiral Switch" benefit, the absence of the (S)-enantiomer must be rigorously validated.

Chiral HPLC Method:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Detection: UV at 215 nm or 260 nm.

  • Acceptance Criteria: (R)-Enantiomer > 99.0% ee.

NMR Validation:

  • ¹H NMR (400 MHz, DMSO-d₆) should show characteristic doublet for the α-methyl group at δ ~1.2 ppm.

  • ¹⁹F NMR to confirm the trifluoromethyl group integrity (singlet at δ ~-63 ppm).

Part 6: Safety & Toxicology[3][7]

Signal Word: DANGER

  • Hazard Statements:

    • H301: Toxic if swallowed.

    • H373: May cause damage to organs (Heart Valves) through prolonged or repeated exposure (specifically associated with 5-HT2B agonism, though reduced in the (R)-enantiomer, caution is mandatory).

  • Handling:

    • Use only in a Class II Biological Safety Cabinet or Chemical Fume Hood.

    • Wear nitrile gloves (double gloving recommended) and N95/P100 respiratory protection if handling powder.

    • Decontamination: 10% Sodium Hypochlorite solution degrades the amine functionality.

References

  • Rothman, R. B., et al. (2000). Evidence for Possible Involvement of 5-HT2B Receptors in the Cardiac Valvulopathy Associated With Fenfluramine and Other Serotonergic Medications. Circulation. Link

  • Sourbron, J., et al. (2017). Serotonergic Modulation as a Pharmacological Target for the Treatment of Seizures in Dravet Syndrome. Frontiers in Pharmacology. Link

  • Erenburg, N., et al. (2023). Comparative activity of the enantiomers of fenfluramine and norfenfluramine in rodent seizure models. Epilepsia. Link

  • PubChem. (2025).[5][6] Compound Summary: (R)-Norfenfluramine hydrochloride.[5][7] National Library of Medicine. Link

  • Martin, P., et al. (2022). Fenfluramine acts as a positive modulator of sigma-1 receptors. Epilepsy & Behavior. Link

Sources

Exploratory

Technical Whitepaper: Stereoselective Pharmacology of Norfenfluramine

The following technical guide provides an in-depth pharmacological analysis of (R)-(-)-Norfenfluramine versus (S)-(+)-Norfenfluramine, structured for researchers and drug development professionals. Divergent Signaling, R...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth pharmacological analysis of (R)-(-)-Norfenfluramine versus (S)-(+)-Norfenfluramine, structured for researchers and drug development professionals.

Divergent Signaling, Receptor Kinetics, and Safety Implications

Executive Summary: The Chirality of Toxicity

Fenfluramine, once a widely prescribed anorectic, was withdrawn from global markets due to drug-induced valvular heart disease (VHD). The primary culprit was not the parent compound, but its major metabolite, norfenfluramine (NFEN) .

While fenfluramine was often marketed as a racemic mixture (Pondimin) or the pure S-enantiomer (Redux), the pharmacological profiles of the resulting metabolite enantiomers—(R)-(-)-norfenfluramine and (S)-(+)-norfenfluramine —differ critically in their receptor affinity and functional efficacy.

  • (S)-(+)-Norfenfluramine: The "eutomer" for anorexia (5-HT2C agonism) but the primary "distomer" for valvulopathy (potent 5-HT2B agonism).

  • (R)-(-)-Norfenfluramine: Historically considered less active, it has re-emerged in the context of Dravet syndrome (Dravet-specific antiseizure efficacy) with a distinct, albeit not risk-free, safety profile.

Pharmacodynamics: Receptor Profiles & Kinetics

The core distinction lies in the differential activation of the 5-HT2 receptor subfamily. Both enantiomers are 5-HT releasers, but their direct receptor agonism dictates their therapeutic and toxicological windows.

Comparative Binding & Efficacy (Quantitative Analysis)

The following data aggregates binding affinity (


) and functional potency (

) from key studies (e.g., Rothman et al., Fitzgerald et al.).
ParameterReceptor Target(S)-(+)-Norfenfluramine(R)-(-)-NorfenfluramineClinical Implication
Affinity (

)
5-HT2B 11 – 30 nM ~50 – 100 nM(S) binds with higher affinity, driving VHD risk.
Potency (

)
5-HT2B (Gq/IP3)33 – 59 nM 287 – 500 nM(S) is ~10x more potent at activating the mitogenic pathway.
Efficacy 5-HT2B Full Agonist (

~100%)
Partial/Full AgonistBoth can induce mitogenesis, but (S) drives it at lower physiological concentrations.
Potency (

)
5-HT2C High Moderate/Low(S) mediates the primary anorectic effect.
Affinity (

)
5-HT2A ModerateModerateHallucinogenic potential is low for both at therapeutic doses.
Structural Determinants of Binding

The high affinity of norfenfluramine for 5-HT2B is dictated by specific residues within the orthosteric binding pocket.

  • The Methyl Group Interaction: The

    
    -methyl group of the amphetamine backbone interacts with Val2.53 (V103)  in transmembrane helix 2 of the 5-HT2B receptor. This residue is critical for the subtype selectivity over 5-HT2A/2C.
    
  • The "Toggle Switch": Activation involves the rotation of Trp6.48 and Phe6.52 , stabilizing the active conformation of the receptor and allowing Gq coupling.

Mechanism of Action: The Valvulopathy Pathway

The valvulopathy associated with fenfluramine is distinct from rheumatic disease; it manifests as glistening white plaques of myofibroblasts on the valve leaflets (carcinoid-like pathology). This is a direct consequence of 5-HT2B receptor-mediated mitogenesis .

Signaling Cascade Visualization

The following diagram illustrates the signal transduction pathway activated preferentially by (S)-norfenfluramine.

G Ligand (S)-Norfenfluramine Receptor 5-HT2B Receptor (Valvular Interstitial Cell) Ligand->Receptor High Affinity Binding Gq Gq Protein Activation Receptor->Gq PLC PLC-β Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Mobilization IP3->Ca PKC PKC Activation DAG->PKC Ca->PKC MAPK MAPK / ERK1/2 Phosphorylation PKC->MAPK Nucleus Nuclear Translocation MAPK->Nucleus Outcome MITOGENESIS (Fibroblast Proliferation) Nucleus->Outcome Gene Transcription

Figure 1: The 5-HT2B mitogenic signaling cascade. (S)-Norfenfluramine acts as a potent agonist, driving fibroblast proliferation via the Gq-PLC-MAPK axis.

Experimental Protocols: Self-Validating Systems

To verify the differential affinity and efficacy of norfenfluramine enantiomers, the following protocols are designed with built-in controls for scientific rigor.

Radioligand Binding Assay (5-HT2B)

Objective: Determine


 values for (R)- and (S)-norfenfluramine.

Materials:

  • Cell Line: HEK-293 cells stably expressing human 5-HT2B receptors.

  • Radioligand:

    
    -Mesulergine (Antagonist) or 
    
    
    
    -5-HT (Agonist). Note: Agonist radioligands are preferred to detect high-affinity states.
  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

Workflow:

  • Membrane Preparation:

    • Homogenize cells in ice-cold lysis buffer. Centrifuge at 20,000 x g for 20 min.

    • Resuspend pellet in Assay Buffer. Validation Step: Measure protein concentration (BCA assay) to ensure 5–20 µg protein/well.

  • Incubation:

    • Prepare 96-well plate:

      • Total Binding: Membrane + Radioligand (1 nM).

      • Non-Specific Binding (NSB): Membrane + Radioligand + 10 µM Methysergide (saturating concentration).

      • Experimental: Membrane + Radioligand + Test Compound (

        
         to 
        
        
        
        M).
    • Incubate at 37°C for 60 minutes.

  • Termination:

    • Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding to filters).

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Count radioactivity (LSC).[1]

    • Calculate specific binding (Total - NSB).

    • Fit to one-site competition model to derive

      
      .
      
    • Self-Validation: Calculate

      
       using the Cheng-Prusoff equation: 
      
      
      
      . Ensure Hill slope is near 1.0.
Functional IP3 Accumulation Assay

Objective: Differentiate intrinsic efficacy (


) and potency (

).

Workflow:

  • Seeding: Plate 5-HT2B-expressing cells in poly-D-lysine coated plates.

  • Labeling: Incubate with

    
    -myo-inositol (1 µCi/ml) for 24 hours.
    
  • Stimulation:

    • Wash cells and add buffer containing 10 mM LiCl (blocks IP1 degradation, allowing accumulation).

    • Add (R)- or (S)-norfenfluramine at graded concentrations.[1]

    • Control: Use 5-HT (10 µM) as the reference for 100% efficacy.

    • Incubate for 45 minutes at 37°C.

  • Extraction & Separation:

    • Lyse cells with 10 mM formic acid.

    • Separate inositol phosphates using anion-exchange chromatography (Dowex columns).

  • Data Interpretation:

    • Plot CPM vs. Log[Concentration].

    • Critical Comparison: (S)-norfenfluramine should show a left-shifted curve (lower

      
      ) compared to (R)-norfenfluramine.
      

Metabolic Context & Safety Implications

Stereoselective Metabolism

Fenfluramine is metabolized by CYP enzymes (CYP2B6, CYP2D6, CYP1A2).

  • (S)-Fenfluramine

    
    (S)-Norfenfluramine [2][3]
    
  • (R)-Fenfluramine

    
    (R)-Norfenfluramine [1]
    

The metabolism is stereochemically stable; inversion does not occur. This means administering pure (R)-fenfluramine yields primarily (R)-norfenfluramine.

The Dravet Syndrome Paradox

Recent approvals of fenfluramine (Fintepla) for Dravet syndrome utilize the racemic mixture but at significantly lower doses than those used for obesity.

  • Hypothesis: The antiseizure activity may be mediated by (R)-norfenfluramine via Sigma-1 receptor modulation or 5-HT1D activity, rather than purely 5-HT2C.

  • Safety Advantage: By utilizing lower doses, the plasma concentration of the potent 5-HT2B agonist (S)-norfenfluramine is kept below the threshold required to trigger rapid valvular remodeling, although long-term echocardiographic monitoring remains mandatory.

References

  • Fitzgerald, L. W., et al. (2000). "Possible role of valvular serotonin 5-HT(2B) receptors in the cardiopathy associated with fenfluramine." Molecular Pharmacology. Link

  • Rothman, R. B., et al. (2000). "Evidence for possible involvement of 5-HT(2B) receptors in the cardiac valvulopathy associated with fenfluramine and other serotonergic medications."[3][4][5][6][7][8] Circulation. Link

  • Setola, V., et al. (2005). "Molecular determinants for the interaction of the valvulopathic anorexigen norfenfluramine with the 5-HT2B receptor." Molecular Pharmacology. Link

  • Setola, V., & Roth, B. L. (2005). "Screening the receptorome reveals molecular targets responsible for drug-induced side effects: focus on 'fen-phen'."[7] Expert Opinion on Drug Metabolism & Toxicology. Link

  • Kelly, C. R., & Sharif, N. A. (2006). "Pharmacological evidence for a functional serotonin-2B receptor in a human uterine smooth muscle cell line." Journal of Pharmacology and Experimental Therapeutics. Link

Sources

Foundational

An In-depth Technical Guide to the Mechanism of Action of Norfenfluramine, the Active Metabolite of Fenfluramine

Abstract: This technical guide provides a comprehensive analysis of the mechanism of action of norfenfluramine, the primary active metabolite of the racemic drug fenfluramine. This document is intended for researchers, s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive analysis of the mechanism of action of norfenfluramine, the primary active metabolite of the racemic drug fenfluramine. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of norfenfluramine's complex pharmacology. We will elucidate its role as a monoamine releasing agent, its interactions with serotonin transporters and receptors, and the downstream signaling pathways it modulates. Furthermore, this guide will detail the experimental methodologies used to characterize its activity and discuss the clinical implications of its distinct enantiomeric effects.

Introduction: Clarifying the Nomenclature and Metabolic Pathway

Fenfluramine, a substituted amphetamine, is a racemic mixture of two enantiomers: dexfenfluramine ((+)-fenfluramine) and levofenfluramine ((-)-fenfluramine).[1] Upon administration, fenfluramine undergoes N-de-ethylation in the liver, primarily by cytochrome P450 enzymes CYP1A2, CYP2B6, and CYP2D6, to form its major active metabolite, norfenfluramine.[2][3] Norfenfluramine itself is a racemic mixture of dexnorfenfluramine and levonorfenfluramine.[4] It is crucial to understand that levonorfenfluramine is an enantiomer of norfenfluramine, the active metabolite, and not a metabolite of a parent compound named "levonorfenfluramine." This guide will focus on the collective actions of norfenfluramine and specify the distinct activities of its enantiomers where applicable.

Fenfluramine Metabolism Fenfluramine Fenfluramine (Racemic Mixture) Dexfenfluramine Dexfenfluramine ((+)-fenfluramine) Fenfluramine->Dexfenfluramine Levofenfluramine Levofenfluramine ((-)-fenfluramine) Fenfluramine->Levofenfluramine Metabolism N-de-ethylation (CYP1A2, CYP2B6, CYP2D6) Dexfenfluramine->Metabolism Levofenfluramine->Metabolism Norfenfluramine Norfenfluramine (Active Metabolite) Dexnorfenfluramine Dexnorfenfluramine Norfenfluramine->Dexnorfenfluramine Levonorfenfluramine Levonorfenfluramine Norfenfluramine->Levonorfenfluramine Metabolism->Norfenfluramine

Caption: Metabolic pathway of fenfluramine to its active metabolite, norfenfluramine.

Primary Mechanism of Action: A Potent Serotonin-Norepinephrine Releasing Agent

Norfenfluramine's primary mechanism of action is as a potent serotonin-norepinephrine releasing agent (SNRA).[4][5] This action is distinct from reuptake inhibition, although it does possess this property as well.[6][7] As a substrate for the serotonin transporter (SERT), norfenfluramine is transported into the presynaptic neuron.[1][8]

Once inside the neuron, norfenfluramine exerts its effects through a two-pronged mechanism:

  • Vesicular Disruption: It disrupts the vesicular storage of serotonin, increasing its cytoplasmic concentration.[9][10]

  • Transporter Reversal: It induces a reversal of the serotonin transporter's function, causing it to pump serotonin out of the neuron and into the synaptic cleft, a process known as transporter-mediated exchange.[1][11]

This leads to a significant, non-exocytotic increase in extracellular serotonin levels.[1] While fenfluramine itself is a potent serotonin releaser, norfenfluramine is substantially more potent as a norepinephrine and dopamine releaser.[4]

Receptor Interactions and Downstream Signaling

Beyond its effects on monoamine transporters, norfenfluramine is a potent agonist at several serotonin receptors, an activity where it is far more potent than its parent compound, fenfluramine.[4]

5-HT2 Receptor Family Agonism

Norfenfluramine exhibits high affinity and agonist activity at the 5-HT2A, 5-HT2B, and 5-HT2C receptors.[4][12]

  • 5-HT2A Receptor: While a potent agonist, its role in the primary effects of norfenfluramine is less defined, though it is not typically associated with hallucinogenic effects at therapeutic doses.[4]

  • 5-HT2B Receptor: Activation of 5-HT2B receptors, which are highly expressed on cardiac valves, is responsible for the mitogenic effects that lead to valvular heart disease and cardiac fibrosis.[4][12][13] This serious adverse effect led to the withdrawal of fenfluramine from the market as an anorectic.[4] Dexnorfenfluramine is a more potent agonist at this receptor than levonorfenfluramine.[14]

  • 5-HT2C Receptor: Agonism at the 5-HT2C receptor is strongly implicated in the anorectic (appetite-suppressing) effects of norfenfluramine.[1]

Activation of these Gq/11-coupled receptors stimulates the hydrolysis of inositol phosphates, leading to an increase in intracellular calcium and activation of the mitogen-activated protein kinase (MAPK) cascade.[12]

Norfenfluramine Signaling cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Norfenfluramine Norfenfluramine SERT SERT Norfenfluramine->SERT Enters via SERT VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Norfenfluramine->VMAT2 Disrupts Serotonin Serotonin (5-HT) Serotonin->SERT 5-HT Efflux HTR2B 5-HT2B Receptor Serotonin->HTR2B HTR2C 5-HT2C Receptor Serotonin->HTR2C SERT->Norfenfluramine Reverses SERT Vesicle Synaptic Vesicle (contains 5-HT) Vesicle->VMAT2 Gq11 Gq/11 HTR2B->Gq11 HTR2C->Gq11 PLC PLC Gq11->PLC Activates IP3_DAG IP3 + DAG PLC->IP3_DAG Hydrolyzes PIP2 Ca_PKC [Ca2+]i ↑ + PKC ↑ IP3_DAG->Ca_PKC MAPK MAPK Cascade Ca_PKC->MAPK Response Cellular Response (e.g., Mitogenesis, Appetite Regulation) MAPK->Response

Caption: Norfenfluramine's action at the synapse and postsynaptic signaling.

Other Receptor and Transporter Interactions

Norfenfluramine also interacts with other targets, although with lower affinity or functional relevance compared to its primary mechanisms:

  • Trace Amine-Associated Receptor 1 (TAAR1): Dexnorfenfluramine is a weak agonist of human TAAR1, while levonorfenfluramine is inactive.[6]

  • Dopamine Transporter (DAT) and Norepinephrine Transporter (NET): Norfenfluramine is a more potent releaser of norepinephrine and dopamine than fenfluramine.[4] Levonorfenfluramine is a less potent norepinephrine reuptake inhibitor.[15]

Enantiomer-Specific Activity

The enantiomers of norfenfluramine exhibit different potencies and activities:

  • Dexnorfenfluramine: Generally the more potent enantiomer, both as a monoamine releasing agent and as a 5-HT2 receptor agonist.[4] It is more potent than levonorfenfluramine in activating the 5-HT2B receptor, which is linked to cardiovascular side effects.[14][16]

  • Levonorfenfluramine: While less potent than its dextro-counterpart, it is still a fairly potent serotonin releasing agent.[15] Both l-fenfluramine and l-norfenfluramine have shown antiseizure activity, making them potential candidates for development with a reduced risk of cardiovascular effects.[16][17]

Quantitative Pharmacodynamics

The following table summarizes the binding affinities and functional activities of norfenfluramine and its related compounds at key molecular targets.

CompoundTargetAssayValueUnitReference
Norfenfluramine5-HT2B ReceptorBinding Affinity (Ki)10 - 50nmol/L[13]
Norfenfluramine5-HT2C ReceptorBinding Affinity (Ki)High-[12]
Norfenfluramine5-HT2A ReceptorBinding Affinity (Ki)Moderate-[12]
Fenfluramine5-HT2B ReceptorBinding Affinity (Ki)~5µmol/L[13]
DexnorfenfluramineSERT[3H]5-HT Release (EC50)~50-70nM[8]
LevonorfenfluramineSERTSerotonin Releasing Potency~1/2 of norfenfluramine-[15]

Experimental Protocols for Characterization

The mechanisms of action of norfenfluramine have been elucidated through a variety of in vitro and in vivo experimental techniques.

In Vitro Assays
  • Radioligand Binding Assays:

    • Prepare cell membranes expressing the receptor of interest (e.g., 5-HT2B).

    • Incubate the membranes with a radiolabeled ligand that specifically binds to the receptor.

    • Add increasing concentrations of the test compound (norfenfluramine) to compete with the radioligand.

    • Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.[18]

  • Synaptosomal Release Assays:

    • Isolate synaptosomes (nerve endings) from specific brain regions (e.g., hippocampus for serotonin, striatum for dopamine).

    • Pre-load the synaptosomes with a radiolabeled neurotransmitter (e.g., [3H]5-HT).

    • Expose the synaptosomes to the test compound.

    • Measure the amount of radiolabeled neurotransmitter released into the supernatant to quantify the releasing potency (EC50).[8]

  • Functional Assays (e.g., Calcium Mobilization):

    • Use cells expressing the receptor of interest (e.g., 5-HT2B).

    • Load the cells with a calcium-sensitive fluorescent dye.

    • Apply the test compound and measure the change in fluorescence, which corresponds to an increase in intracellular calcium, to determine agonist activity.[12]

Caption: Workflow for a synaptosomal neurotransmitter release assay.

In Vivo Techniques
  • Microdialysis:

    • Surgically implant a microdialysis probe into a specific brain region of a freely moving animal.

    • Perfuse the probe with an artificial cerebrospinal fluid.

    • Collect dialysate samples containing extracellular neurotransmitters.

    • Administer the test compound and continue collecting samples.

    • Analyze the neurotransmitter levels in the dialysate using techniques like HPLC to determine the in vivo effect on neurotransmitter release.[8]

Conclusion

Norfenfluramine, the active metabolite of fenfluramine, is a complex pharmacological agent with a primary mechanism of action as a serotonin-norepinephrine releasing agent. Its potent agonism at 5-HT2 receptors, particularly the 5-HT2B and 5-HT2C subtypes, is responsible for both its historical therapeutic effects as an anorectic and its significant cardiovascular side effects. The distinct pharmacological profiles of its enantiomers, dexnorfenfluramine and levonorfenfluramine, offer potential avenues for developing new therapeutic agents with improved safety profiles, particularly in the context of antiseizure medications. A thorough understanding of norfenfluramine's multifaceted mechanism of action is essential for any future drug development efforts leveraging its unique properties.

References

  • Norfenfluramine - Wikipedia. (n.d.). Retrieved February 21, 2026, from [Link]

  • Fenfluramine - Wikipedia. (n.d.). Retrieved February 21, 2026, from [Link]

  • Sheeni, Y., Erenburg, N., Barasch, D., & Bialer, M. (2023). Main pathway of metabolism of fenfluramine. Fenfluramine (N‐ethyl‐α‐methyl‐3‐(trifluoromethyl)‐benzeneethanamine hydrochloride) is a chiral molecule and consists in two enantiomers (d‐fenfluramine and l‐fenfluramine), which are de‐ethylated in active metabolites. Fintapla consists of an aqueous solution containing 2.2 mg/ml racemic fenfluramine (equal quantities of both enantiomers). FFA, fenfluramine; norFFA, norfenfluramine. ResearchGate. Retrieved February 21, 2026, from [Link]

  • Serotonin–norepinephrine releasing agent - Wikipedia. (n.d.). Retrieved February 21, 2026, from [Link]

  • Fenfluramine | C12H16F3N | CID 3337 - PubChem. (n.d.). Retrieved February 21, 2026, from [Link]

  • Rothman, R. B., Baumann, M. H., Savage, J. E., Rauser, L., McBride, A., Hufeisen, S. J., & Roth, B. L. (2000). Evidence for Possible Involvement of 5-HT2B Receptors in the Cardiac Valvulopathy Associated With Fenfluramine and Other Serotonergic Medications. Circulation, 102(23), 2836–2841. [Link]

  • De Deurwaerdère, P., & Lagae, L. (2023). Fenfluramine: a plethora of mechanisms? Frontiers in Neurology, 14, 1168515. [Link]

  • Bialer, M., Sheeni, Y., Erenburg, N., Barasch, D., & Perucca, E. (2023). Pharmacokinetics of d‐ and l‐norfenfluramine following their administration as individual enantiomers in rats. Epilepsia Open, 8(4), 1335-1343. [Link]

  • Fitzgerald, L. W., Burn, T. C., Brown, B. S., Patterson, J. P., Corjay, M. H., Valentine, P. A., Sun, J. H., Link, J. R., Abbaszade, I., Hollis, J. M., Largent, B. L., Hartig, P. R., Hollis, G. F., Meunier, P. C., Robichaud, A. J., & Robertson, D. W. (2000). Possible role of valvular serotonin 5-HT(2B) receptors in the cardiopathy associated with fenfluramine. Molecular pharmacology, 57(1), 75–81. [Link]

  • Gobbi, M., Frittoli, E., Caccia, S., & Mennini, T. (1995). In vitro studies on the mechanism by which (+)-norfenfluramine induces serotonin and dopamine release from the vesicular storage pool. Naunyn-Schmiedeberg's archives of pharmacology, 352(4), 382–388. [Link]

  • Boyd, R. A., Gammaitoni, A. R., & Galer, B. S. (2021). In vitro evaluation of fenfluramine and norfenfluramine as victims of drug interactions. Epilepsia Open, 6(1), 215-225. [Link]

  • Taylor & Francis. (n.d.). Serotonin releasing agent – Knowledge and References. Retrieved February 21, 2026, from [Link]

  • Levofenfluramine - Wikipedia. (n.d.). Retrieved February 21, 2026, from [Link]

  • Rothman, R. B., & Baumann, M. H. (2002). Serotonin releasing agents. Neurochemical, therapeutic and adverse effects. Pharmacology, biochemistry, and behavior, 71(4), 825–836. [Link]

  • Sheeni, Y., Erenburg, N., Barasch, D., Perucca, E., & Bialer, M. (2023). Comparative activity of the enantiomers of fenfluramine and norfenfluramine in rodent seizure models, and relationship with their concentrations in plasma and brain. Epilepsia, 64(6), 1599–1609. [Link]

  • U.S. Food and Drug Administration. (2020). 212102Orig1s000. Retrieved February 21, 2026, from [Link]

  • Sheeni, Y., Erenburg, N., Barasch, D., Perucca, E., & Bialer, M. (2024). Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine?. Pharmaceuticals (Basel, Switzerland), 17(2), 253. [Link]

  • Baumann, M. H., Clark, R. D., Budzynski, A. G., Partilla, J. S., Blough, B. E., & Rothman, R. B. (2014). Evidence for a Role of Transporter-Mediated Currents in the Depletion of Brain Serotonin Induced by Serotonin Transporter Substrates. Neuropsychopharmacology, 39(5), 1355–1365. [Link]

  • Källman, F., Pagnamenta, A., & Norton, W. (2024). Anxiolytic-like effects of acute serotonin-releasing agents in zebrafish models of anxiety: experimental study and systematic review. Acta Neuropsychiatrica, 1-11. [Link]

  • Niello, M., Cintulova, D., Hellsberg, E., Jäntsch, K., Holy, M., Ayatollahi, S., Cozzi, N. V., Hiranita, T., Gsandtner, I., Gneiss, C., Zerio, D., Sweeney, F. F., Mitterhauser, M., Wadsak, W., Zanda, M., Sitte, H. H., & Pifl, C. (2022). Serotonin-releasing agents with reduced off-target effects. ResearchGate. Retrieved February 21, 2026, from [Link]

  • De Deurwaerdère, P., & Lagae, L. (2023). Fenfluramine: a plethora of mechanisms?. Frontiers in Neurology, 14, 1168515. [Link]

  • Serotonin releasing agent - Wikipedia. (n.d.). Retrieved February 21, 2026, from [Link]

  • Rothman, R. B., Ayestas, M. A., Dersch, C. M., & Baumann, M. H. (1999). Aminorex, Fenfluramine, and Chlorphentermine Are Serotonin Transporter Substrates. Circulation, 100(8), 869–875. [Link]

  • Baumann, M. H., & Rothman, R. B. (2017). Mechanism of action of fenfluramine (FEN), a substrate-type 5-HT... ResearchGate. Retrieved February 21, 2026, from [Link]

  • Yuen, J., & Kile, B. M. (2023). Techniques for Measurement of Serotonin: Implications in Neuropsychiatric Disorders and Advances in Absolute Value Recording Methods. ACS Chemical Neuroscience, 14(23), 4205–4219. [Link]

  • Garattini, S., Buczko, W., Jori, A., & Samanin, R. (1975). The mechanism of action of fenfluramine. Postgraduate medical journal, 51 Suppl 1, 27–35. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Fenfluramine Hydrochloride?. Retrieved February 21, 2026, from [Link]

Sources

Exploratory

Technical Guide: 5-HT2C Receptor Agonist Activity of (R)-Norfenfluramine

Executive Summary (R)-Norfenfluramine is the primary bioactive metabolite of fenfluramine. While the parent compound functions largely as a serotonin releasing agent (SRA), (R)-norfenfluramine acts as a potent, direct ag...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-Norfenfluramine is the primary bioactive metabolite of fenfluramine. While the parent compound functions largely as a serotonin releasing agent (SRA), (R)-norfenfluramine acts as a potent, direct agonist at 5-HT2 receptor subtypes. Its pharmacological profile is defined by a critical duality: therapeutic efficacy in epilepsy (Dravet syndrome) and obesity via 5-HT2C receptor activation , contrasted against severe cardiotoxicity via 5-HT2B receptor activation .

This guide provides a technical analysis of the molecular pharmacology, signaling cascades, and experimental validation protocols for (R)-norfenfluramine, designed for drug discovery scientists and safety pharmacologists.

Molecular Pharmacology Profile

The Active Metabolite Distinction

Fenfluramine is a racemic mixture.[1] The (R)-enantiomer (dexfenfluramine) and its metabolite, (R)-norfenfluramine, are responsible for the majority of the serotonergic activity.

  • Parent (Fenfluramine): Primarily an SRA (via SERT/VMAT2) with low affinity for 5-HT receptors.

  • Metabolite ((R)-Norfenfluramine): High-affinity, full agonist at 5-HT2B and 5-HT2C.[1][2]

Binding Affinity and Functional Potency

(R)-Norfenfluramine exhibits a "preferential" but non-selective profile. It is a full agonist at 5-HT2C (central efficacy) and 5-HT2B (peripheral toxicity), with lower potency at 5-HT2A.

Table 1: Representative Pharmacological Parameters

Receptor Subtype

(Binding Affinity)

(Functional)
Intrinsic Activity (

)
Physiological Outcome
5-HT2C 30 – 50 nM10 – 30 nM~100% (Full Agonist)Anorexia, Seizure reduction (GABAergic excitation)
5-HT2B 10 – 50 nM5 – 20 nM~100% (Full Agonist)Valvular Heart Disease (Mitogenesis)
5-HT2A 200 – 400 nM> 100 nMPartial AgonistHallucinations (low risk at therapeutic doses)

Data synthesized from Roth et al. and Fitzgerald et al. (See References).

Signal Transduction Pathways

The Gq/11 Cascade

The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that couples primarily to the


 family.[3] Activation by (R)-norfenfluramine triggers the canonical Phospholipase C (PLC) pathway.
Mechanism of Action Diagram

The following diagram illustrates the divergent pathways: the therapeutic CNS pathway (5-HT2C) and the toxic peripheral pathway (5-HT2B).

G cluster_CNS CNS (Therapeutic Target) cluster_Heart Cardiac Valve (Toxicity Target) Fen Fenfluramine (Parent Drug) CYP CYP2D6 Metabolism Fen->CYP NorFen (R)-Norfenfluramine (Active Metabolite) CYP->NorFen R2C 5-HT2C Receptor NorFen->R2C Agonism R2B 5-HT2B Receptor NorFen->R2B Agonism Gq Gq/11 Protein R2C->Gq PLC PLC-beta Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca GABA GABAergic Neuron Excitation Ca->GABA Seizure Seizure Reduction (Dravet Syndrome) GABA->Seizure Mito Mitogenic Signaling (MAPK/ERK) R2B->Mito Prolif Fibroblast Proliferation Mito->Prolif VHD Valvular Heart Disease Prolif->VHD

Caption: Divergent signaling of (R)-Norfenfluramine. Green indicates therapeutic CNS pathway (5-HT2C); Red indicates cardiotoxic peripheral pathway (5-HT2B).

Experimental Protocols for Validation

To characterize the activity of (R)-norfenfluramine or novel analogs, two primary assays are industry standard: Calcium Flux (kinetic) and IP-One (accumulation).

Protocol: Calcium Flux Assay (FLIPR/FDSS)

This assay measures the immediate functional response of the Gq-coupled 5-HT2C receptor.

Reagents:

  • Cell Line: CHO-K1 or HEK-293 stably expressing human 5-HT2C (non-edited or VGV isoform).

  • Dye: Fluo-4 AM or Calcium-6 (Molecular Devices).

  • Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid (to prevent dye efflux).

Step-by-Step Methodology:

  • Seeding: Plate cells at 15,000 cells/well in black-wall, clear-bottom 384-well plates. Incubate overnight at 37°C/5% CO2.

  • Dye Loading: Remove media. Add 20 µL of Dye Loading Solution (Fluo-4 AM in Assay Buffer). Incubate 60 min at 37°C, then 15 min at RT.

  • Compound Preparation: Prepare (R)-Norfenfluramine serial dilutions (e.g., 10-point curve, 1 nM to 10 µM) in Assay Buffer.

  • Baseline Reading: Place plate in FLIPR (Fluorometric Imaging Plate Reader). Measure baseline fluorescence (

    
    ) for 10 seconds.
    
  • Agonist Addition: Inject compound.

  • Kinetic Read: Measure fluorescence every 1 second for 60 seconds, then every 3 seconds for 120 seconds.

  • Data Analysis: Calculate Max-Min RFU. Plot concentration-response curves to determine

    
    .
    

Self-Validating Control:

  • Positive Control: Serotonin (5-HT) must be run on every plate.

  • Z-Factor: Acceptable assay performance requires Z' > 0.5.

Protocol: IP-One HTRF Assay

Since calcium flux is transient, measuring Inositol Monophosphate (IP1) accumulation (a stable downstream metabolite of IP3) provides a more robust measure of sustained signaling.

Methodology:

  • Stimulation: Incubate cells with (R)-Norfenfluramine for 30–60 minutes in the presence of Lithium Chloride (LiCl). Note: LiCl blocks the degradation of IP1, causing it to accumulate.

  • Lysis/Detection: Add HTRF (Homogeneous Time Resolved Fluorescence) detection reagents: Anti-IP1-Cryptate (donor) and IP1-d2 (acceptor).

  • Mechanism: This is a competitive immunoassay. High native IP1 (from receptor activation) displaces the IP1-d2, leading to a decrease in FRET signal.

  • Readout: Measure Time-Resolved Fluorescence at 665 nm and 620 nm. Calculate Ratio (665/620).

Structural Biology & Safety Implications

The 5-HT2B Liability

The structural homology between 5-HT2C and 5-HT2B is high (~80% in the transmembrane domain).[4]

  • Binding Pocket: (R)-Norfenfluramine binds deep within the orthosteric pocket.

  • Key Residue: Aspartate 135 (D3.32) provides the critical salt bridge for the amine group of norfenfluramine.

  • Selectivity Challenge: The hydrophobic pockets are nearly identical. Drug developers currently focus on the "extended binding pocket" or allosteric sites to achieve 5-HT2C selectivity over 2B.

Clinical Translation (Dravet Syndrome)

In the context of Fintepla (fenfluramine) :

  • Dosing: Low doses are used compared to historical obesity treatments.

  • Monitoring: Because (R)-norfenfluramine is a full 5-HT2B agonist, REMS (Risk Evaluation and Mitigation Strategy) protocols require mandatory echocardiograms to detect early signs of valvular thickening or pulmonary hypertension.

References

  • Roth, B. L. (2007).[5] Drugs and Valvular Heart Disease.[6][7][8][9][10][11][12][13][14] The New England Journal of Medicine, 356, 6-9. Link

  • Fitzgerald, L. W., et al. (2000).[2] Possible role of valvular serotonin 5-HT(2B) receptors in the cardiopathy associated with fenfluramine.[2][6][7][8][5][15] Molecular Pharmacology, 57(1), 75-81. Link

  • Porter, R. H., et al. (1999).[8] Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells.[8] British Journal of Pharmacology, 128(1), 13-20.[8] Link

  • FDA Labeling. (2020). FINTEPLA (fenfluramine) Prescribing Information.[11][16][17] U.S. Food and Drug Administration. Link

  • Setola, V., et al. (2003).[5] 3,4-Methylenedioxymethamphetamine (MDMA, "Ecstasy") induces fenfluramine-like proliferative actions on human cardiac valvular interstitial cells in vitro.[7][5] Molecular Pharmacology, 63(6), 1223-1229.[5] Link

Sources

Foundational

Chemical structure and molecular weight of (R)-Norfenfluramine HCl

The following technical guide details the chemical structure, molecular weight, and pharmacological context of (R)-Norfenfluramine Hydrochloride . This document is structured for researchers and drug development professi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, molecular weight, and pharmacological context of (R)-Norfenfluramine Hydrochloride . This document is structured for researchers and drug development professionals, focusing on structural integrity, stereochemical significance, and safety pharmacology.

Structural Characterization, Physicochemical Properties, and Pharmacological Profile

Executive Summary

(R)-Norfenfluramine Hydrochloride (CAS: 41538-52-7) is the hydrochloride salt of the N-dealkylated metabolite of (R)-fenfluramine (levofenfluramine). While the (S)-enantiomer (dexnorfenfluramine) is historically recognized as the primary anorectic agent, the (R)-enantiomer possesses significant pharmacological activity, particularly as a potent agonist of the 5-HT2B serotonin receptor. This guide provides the exact chemical specifications, structural analysis, and mechanistic context required for toxicological and pharmacological research, specifically addressing the compound's role in drug-induced valvular heart disease (VHD).

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Core Identification Data

The following data establishes the precise chemical identity of the target analyte.

ParameterSpecification
Chemical Name (R)-Norfenfluramine Hydrochloride
IUPAC Name (2R)-1-[3-(trifluoromethyl)phenyl]propan-2-amine hydrochloride
Common Synonyms (-)-Norfenfluramine HCl; Levonorfenfluramine HCl
CAS Number 41538-52-7
Molecular Formula C₁₀H₁₂F₃N[1][2][3][4] · HCl
Molecular Weight 239.67 g/mol (Salt); 203.21 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol, and DMSO
Melting Point 172–174 °C (Lit.)
Structural Analysis

(R)-Norfenfluramine is an amphetamine derivative characterized by a trifluoromethyl group at the meta position of the phenyl ring. The molecule contains a single chiral center at the


-carbon (C2) relative to the amine nitrogen.
  • Stereochemistry: The (R)-configuration corresponds to the levorotatory (-) optical rotation.

  • Salt Form: The hydrochloride salt stabilizes the secondary amine, improving water solubility for biological assays compared to the volatile free base oil.

ChemicalStructure Fig 1. Functional Group Analysis of (R)-Norfenfluramine HCl Benzene 3-Trifluoromethylphenyl (Lipophilic Moiety) ChiralCenter Chiral Center (C2) (R)-Configuration Benzene->ChiralCenter Methylene Bridge Amine Primary Amine (Protonated HCl Salt) ChiralCenter->Amine Ionic Bond (N-H...Cl)

Pharmacological Significance & Mechanism of Action

The "Fen-Phen" Context

Research into (R)-Norfenfluramine is critical because fenfluramine was historically marketed as a racemate (Pondimin) or as the pure (S)-enantiomer (Redux). Upon ingestion, (R)-fenfluramine is metabolized into (R)-norfenfluramine.

  • Metabolic Pathway: N-dealkylation via Cytochrome P450 enzymes (primarily CYP2B6 and CYP1A2).

  • Active Metabolite: Norfenfluramine has a longer half-life than the parent compound and exhibits higher affinity for 5-HT2 receptors.

5-HT2B Agonism and Valvulopathy

While (S)-norfenfluramine is often cited as the more potent anorectic, both enantiomers are potent agonists of the 5-HT2B receptor expressed on cardiac valve interstitial cells. This agonism triggers a mitogenic signaling cascade leading to valvular fibrosis (proliferation of myofibroblasts).[4]

Key Insight for Researchers: Toxicological studies must account for the (R)-enantiomer because it contributes to the total 5-HT2B agonist load in racemic formulations. Ignoring the (R)-isomer leads to an underestimation of the cardiotoxic risk profile.

MOA Fig 2. Pharmacotoxicological Pathway of (R)-Norfenfluramine Fenfluramine (R)-Fenfluramine (Parent Drug) Metabolism Hepatic N-Dealkylation (CYP2B6/CYP1A2) Fenfluramine->Metabolism Norfen (R)-Norfenfluramine (Active Metabolite) Metabolism->Norfen Receptor 5-HT2B Receptor (Cardiac Valve) Norfen->Receptor High Affinity Agonist Signaling Gq Protein Coupling PKC / MAPK Pathway Receptor->Signaling Outcome Valvular Interstitial Cell Proliferation (Fibrosis) Signaling->Outcome Mitogenesis

[1][2][3][8][10][11]

Experimental Protocols

Analytical Identification (HPLC-UV)

To verify the enantiomeric purity of (R)-Norfenfluramine HCl, chiral HPLC is required.

  • Column: Chiralpak AD-H or equivalent polysaccharide-based chiral stationary phase.

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 215 nm or 260 nm.

  • Expected Result: (R)-Norfenfluramine typically elutes after the (S)-enantiomer on amylose-based columns (verify with specific column COA).

Preparation of Stock Solutions

Protocol:

  • Weigh 2.40 mg of (R)-Norfenfluramine HCl (equivalent to ~2.03 mg free base).

  • Dissolve in 1.0 mL of DMSO or Methanol to create a 10 mM stock solution.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis or oxidation.

Synthesis Overview

For researchers requiring custom synthesis or understanding the origin of impurities:

  • Precursor: 1-(3-trifluoromethylphenyl)-2-propanone.

  • Amination: Reductive amination with ammonia (or a chiral auxiliary for asymmetric synthesis).

  • Resolution: If synthesized as a racemate, the (R)-enantiomer is isolated via fractional crystallization using a chiral acid (e.g., dibenzoyl-L-tartaric acid).

  • Salt Formation: The resolved base is treated with ethanolic HCl to precipitate (R)-Norfenfluramine HCl.

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Toxic if swallowed. Irritant to eyes and skin.

  • Target Organs: Cardiovascular system (Heart valves), CNS.

  • Handling: Use a fume hood. Wear nitrile gloves and safety goggles.

  • Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber (due to Fluorine content).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 119025815, (R)-Norfenfluramine hydrochloride. Retrieved from [Link]

  • Rothman, R. B., et al. (2000). Evidence for Possible Involvement of 5-HT2B Receptors in the Cardiac Valvulopathy Associated With Fenfluramine and Other Serotonergic Medications. Circulation, 102(23), 2836–2841. Retrieved from [Link]

  • Fitzgerald, L. W., et al. (2000). Possible role of valvular serotonin 5-HT(2B) receptors in the cardiopathy associated with fenfluramine. Molecular Pharmacology, 57(1), 75-81. Retrieved from [Link]

  • FDA (2020). NDA 212102 Multi-disciplinary Review and Evaluation: Fintepla (fenfluramine). Retrieved from [Link][4]

Sources

Exploratory

The Stereochemical Paradox: Unlocking (R)-Norfenfluramine for Dravet Syndrome

Topic: Role of (R)-Norfenfluramine in Dravet Syndrome Pathophysiology Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary Fenfluramine (FFA), once wi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of (R)-Norfenfluramine in Dravet Syndrome Pathophysiology Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Fenfluramine (FFA), once withdrawn from the market as an appetite suppressant due to cardiotoxicity, has been repurposed as a transformative therapy for Dravet syndrome (DS). While the racemic parent compound is clinically approved, recent mechanistic dissection reveals a critical divergence in the pharmacological activity of its enantiomers and metabolites.

This guide analyzes the pivotal role of (R)-norfenfluramine , the primary metabolite of levofenfluramine. Unlike its enantiomeric counterpart (S)-norfenfluramine—which drives the 5-HT2B-mediated valvulopathy—(R)-norfenfluramine exhibits a potent anti-seizure profile with significantly reduced affinity for the cardiotoxic 5-HT2B receptor. We explore the "Dual-Key" mechanism involving Sigma-1 receptor (


R) positive modulation and 5-HT receptor agonism, providing a roadmap for next-generation analog development.

The Stereochemical Landscape & Metabolism

Fenfluramine is a racemic mixture of (S)-fenfluramine (dexfenfluramine) and (R)-fenfluramine (levofenfluramine). Upon ingestion, it undergoes N-dealkylation primarily via CYP2D6, CYP2B6, and CYP1A2 to form norfenfluramine.

The Metabolic Fork

The clinical safety profile of fenfluramine in DS relies on the balance between efficacy-driving targets and toxicity-driving targets.

  • (S)-Norfenfluramine (Dexnorfenfluramine): High affinity for 5-HT2B (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     ~10-50 nM). This is the primary driver of mitogenesis in cardiac valve interstitial cells (valvulopathy).
    
  • (R)-Norfenfluramine (Levonorfenfluramine): Lower affinity for 5-HT2B but retains potent anti-seizure activity, particularly in audiogenic seizure models.

Table 1: Comparative Pharmacological Profile

CompoundEnantiomerPrimary Target (Efficacy)Primary Target (Toxicity)Anti-Seizure Potency (

in DBA/2)*
Fenfluramine Racemic

R, 5-HT Receptors
5-HT2B (Low)~10.2 mg/kg
(S)-Norfenfluramine (+)/d5-HT2C5-HT2B (High) ~1.3 mg/kg
(R)-Norfenfluramine (-)/l

R (Modulator)
, 5-HT1D
5-HT2B (Low/Moderate)~1.2 mg/kg

*Note: While (S)-norfenfluramine is potent against seizures, its toxicity liability renders it unsuitable. (R)-norfenfluramine matches this potency without the same degree of 5-HT2B activation.

Pathophysiological Mechanisms in Dravet Syndrome

Mechanism A: The Sigma-1 Receptor ( R) Modulation

The defining characteristic of fenfluramine's efficacy in DS, distinct from standard serotonergic agents, is its interaction with the Sigma-1 receptor.[1][2][3]

  • Chaperone Function:

    
    R resides at the Mitochondria-Associated Membrane (MAM) of the Endoplasmic Reticulum (ER).
    
  • Modulation: Fenfluramine and (R)-norfenfluramine act as positive modulators . They do not necessarily agonize the receptor directly in isolation but potentiate the binding of physiological ligands or restore homeostatic signaling during stress (e.g., seizures).

  • Effect: This modulation stabilizes IP3 receptors, ensuring proper Calcium (

    
    ) flux between the ER and mitochondria, preventing the excitotoxicity and neuronal silencing observed in 
    
    
    
    inhibitory interneurons.
Mechanism B: Serotonergic Tone Restoration

Dravet syndrome is characterized by a "serotonergic deficit."

  • 5-HT1D/5-HT2C Agonism: (R)-norfenfluramine contributes to increasing GABAergic inhibitory tone by acting on presynaptic 5-HT1D autoreceptors (reducing negative feedback) and postsynaptic 5-HT2C receptors on GABAergic interneurons.

  • Dendritic Arborization: Chronic treatment restores dendritic complexity in

    
     mutant models, likely downstream of the 
    
    
    
    R-BDNF pathway.

Visualizing the Pathway

The following diagram illustrates the divergence between the therapeutic pathway (Sigma-1/5-HT1D) and the toxic pathway (5-HT2B), highlighting the advantage of the (R)-isomer.

G cluster_metabolism Hepatic Metabolism (CYP2D6/2B6) Racemic Racemic Fenfluramine S_Nor (S)-Norfenfluramine (Dexnorfenfluramine) Racemic->S_Nor De-ethylation R_Nor (R)-Norfenfluramine (Levonorfenfluramine) Racemic->R_Nor De-ethylation HT2B 5-HT2B Receptor (Cardiac Valve) S_Nor->HT2B High Affinity Agonist (Ki < 50nM) Sigma1 Sigma-1 Receptor (ER-MAM Interface) S_Nor->Sigma1 Modulator R_Nor->HT2B Low Affinity (Reduced Risk) R_Nor->Sigma1 Positive Modulator (Restores Ca2+ Homeostasis) HT1D 5-HT1D/2C Receptors (GABAergic Interneurons) R_Nor->HT1D Agonist Toxicity Valvulopathy (Fibrosis) HT2B->Toxicity Efficacy Seizure Reduction & Cognitive Rescue Sigma1->Efficacy HT1D->Efficacy

Figure 1: The "Metabolic Fork" illustrating the dissociation of efficacy and toxicity via enantiomer-specific receptor binding profiles.

Experimental Protocols for Validation

To validate the specific contribution of (R)-norfenfluramine, researchers must utilize assays that distinguish between simple serotonergic agonism and Sigma-1 modulation.

Protocol A: Sigma-1 Receptor Chaperone Activity (BiP Dissociation)

This assay measures the ability of (R)-norfenfluramine to dissociate the Sigma-1 receptor from the Binding immunoglobulin Protein (BiP), a marker of receptor activation.

Materials:

  • CHO cells overexpressing Sigma-1-FLAG.

  • Co-immunoprecipitation (Co-IP) reagents.

  • Test compounds: (R)-norfenfluramine, PRE-084 (positive control), NE-100 (antagonist).

Workflow:

  • Culture: Grow CHO cells to 80% confluence.

  • Treatment: Incubate cells with (R)-norfenfluramine (0.1 - 10

    
    M) for 30 minutes.
    
  • Lysis: Lyse cells in mild detergent buffer (0.5% Triton X-100) to preserve protein complexes.

  • Immunoprecipitation: Incubate lysate with anti-FLAG beads to capture Sigma-1.

  • Elution & Western Blot: Elute bound proteins and blot for BiP (GRP78).

  • Analysis: A decrease in BiP co-immunoprecipitation indicates Sigma-1 activation (chaperone dissociation).

    • Expected Result: (R)-norfenfluramine should dose-dependently decrease BiP-Sigma1 association, similar to PRE-084.

Protocol B: DBA/2 Audiogenic Seizure Model

The DBA/2 mouse model is the gold standard for testing compounds effective in


-related epilepsies, as these mice exhibit reflex seizures similar to the hyperthermic seizures in Dravet.

Materials:

  • Male DBA/2 mice (postnatal day 21-28).

  • Sound attenuation chamber with high-frequency speaker (10-16 kHz, 110 dB).

Workflow:

  • Dosing: Administer (R)-norfenfluramine (i.p., 1-10 mg/kg) or vehicle 60 minutes prior to testing.

  • Stimulation: Place mouse in the chamber. After 1 minute adaptation, activate the auditory stimulus (110 dB) for maximum 60 seconds.

  • Scoring: Observe for seizure stages:

    • 0: No response.

    • 1: Wild running (WR).

    • 2: Clonic seizures.

    • 3: Tonic extension (TE).

    • 4: Respiratory arrest/Death.

  • Data Analysis: Calculate

    
     for protection against Tonic Extension.
    
    • Validation: (R)-norfenfluramine should show an

      
      
      
      
      
      1.2 mg/kg, significantly more potent than the parent racemic fenfluramine (
      
      
      
      
      10 mg/kg).

References

  • Martin, P., et al. (2020).[3][4][5][6] Fenfluramine acts as a positive modulator of sigma-1 receptors.[1][4] Epilepsy & Behavior, 105, 106989.[5] Link[5]

  • Sourbron, J., et al. (2017).[5][6] Serotonergic modulation as effective treatment for Dravet syndrome in a zebrafish mutant model.[5] ACS Chemical Neuroscience, 7(5), 588-598. Link

  • Rothman, R. B., et al. (2000). Evidence for possible involvement of 5-HT2B receptors in the cardiac valvulopathy associated with fenfluramine and other serotonergic medications.[7][8][9][10][11] Circulation, 102(23), 2836-2841. Link

  • Bialer, M., et al. (2024).[3] Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine? International Journal of Molecular Sciences, 25(5), 2522.[12] Link

  • Wong, J. C., et al. (2023). Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy. Frontiers in Pharmacology, 14. Link

Sources

Foundational

Stereochemical Divergence in Fenfluramine Therapeutics: From Cardiotoxicity to Neuroprotection

Executive Summary The pharmacological profile of fenfluramine (3-trifluoromethyl-N-ethylamphetamine) represents a critical case study in stereoisomerism. Historically withdrawn as an anorectic due to valvular heart disea...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pharmacological profile of fenfluramine (3-trifluoromethyl-N-ethylamphetamine) represents a critical case study in stereoisomerism. Historically withdrawn as an anorectic due to valvular heart disease (VHD), fenfluramine has re-emerged as a vital orphan drug for Dravet syndrome. This guide delineates the technical distinctions between the racemate, the (S)-enantiomer (dexfenfluramine), and the (R)-enantiomer (levofenfluramine).

The Core Thesis: The historical failure of fenfluramine was driven by the high-dose serotonergic potency of the (S)-enantiomer’s metabolite. Its modern success relies on a low-dose, dual-mechanism approach where the (R)-enantiomer contributes unique Sigma-1 receptor modulation, distinct from pure serotonergic signaling.

Part 1: Stereochemical & Metabolic Divergence

Fenfluramine exists as a racemic mixture (50:50) of two enantiomers. While chemically identical in atomic composition, their spatial arrangement dictates divergent metabolic fates and receptor interactions.

The Chiral Center

The molecule possesses a chiral center at the


-carbon of the ethylamino side chain.
  • (S)-Fenfluramine (Dexfenfluramine): The dextrorotatory isomer. Historically marketed as Redux for weight loss.[1]

  • (R)-Fenfluramine (Levofenfluramine): The levorotatory isomer. Historically considered "inert" regarding appetite suppression but now recognized for neuroactive properties.

Stereoselective Metabolism (The Toxicity Driver)

Both enantiomers undergo N-deethylation via Cytochrome P450 enzymes (primarily CYP2D6, CYP2B6, and CYP1A2) to form norfenfluramine , the biologically active metabolite responsible for both potent efficacy and toxicity.

  • Metabolic Rate: (S)-fenfluramine is metabolized faster than (R)-fenfluramine.

  • Bioaccumulation: Consequently, (R)-norfenfluramine accumulates to higher plasma concentrations than (S)-norfenfluramine at steady state, yet it exhibits a safer receptor profile.

Metabolism Racemate Fenfluramine (Racemate) SFen (S)-Fenfluramine (Dexfenfluramine) Racemate->SFen Resolution RFen (R)-Fenfluramine (Levofenfluramine) Racemate->RFen SNor (S)-Norfenfluramine (HIGH TOXICITY) SFen->SNor CYP2D6 (Fast) RNor (R)-Norfenfluramine (Low Toxicity / Sigma-1 Active) RFen->RNor CYP2D6 (Slow) VHD Valvular Heart Disease SNor->VHD 5-HT2B Agonism Neuro Seizure Control RNor->Neuro Sigma-1 Modulation

Figure 1: Stereoselective metabolic pathways of fenfluramine. Note the divergence in downstream effects driven by the norfenfluramine metabolites.

Part 2: Pharmacodynamic Profiling (The Receptor Matrix)

The critical error in early drug development was assuming the (S)-enantiomer was superior solely because it was a more potent anorectic. Modern analysis reveals a complex receptor matrix.

The 5-HT2B Receptor (Cardiotoxicity)

Valvular Heart Disease (VHD) is caused by mitogenic stimulation of valvular interstitial cells via 5-HT2B activation.

  • The Culprit: (S)-Norfenfluramine.[2]

  • Mechanism: It acts as a high-affinity, full agonist at 5-HT2B.[3]

  • Comparison: The (R)-enantiomer and its metabolite have significantly lower affinity for 5-HT2B, reducing their contribution to the mitogenic signal.

The Sigma-1 Receptor (The "New" Mechanism)

Recent data suggests fenfluramine acts as a positive modulator of the Sigma-1 receptor, a chaperone protein at the mitochondrion-associated ER membrane.

  • Relevance: Sigma-1 modulation regulates calcium homeostasis and inhibits excitotoxicity.

  • Enantiomer Specificity: While both isomers bind, the (R)-enantiomer's activity here, combined with its lower 5-HT2B liability, suggests it plays a vital role in the anti-seizure efficacy of the racemate without carrying the full toxic burden of the (S)-isomer.

Quantitative Affinity Data (Ki Values)
Receptor Target(S)-Norfenfluramine (Toxic Metabolite)(R)-NorfenfluramineClinical Implication
5-HT2B ~10–50 nM (High Affinity)> 500 nM (Low Affinity)(S)-isomer drives valvulopathy risk.
5-HT2C ~50 nM~200 nMBoth contribute to efficacy (anorexia/seizure).
Sigma-1 Active ModulatorActive ModulatorNeuroprotection & Cognitive benefit.
SERT Potent ReleaserWeak Releaser(S)-isomer drives serotonin depletion.

Data synthesized from Rothman et al. and FDA Pharmacology Reviews [1, 2].

Part 3: Experimental Protocols

For researchers characterizing these isomers, separation and functional validation are required.[4]

Protocol: Chiral Separation via HPLC

Standard reverse-phase columns cannot separate these enantiomers.

  • Stationary Phase: Chiralcel OD-R (Cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak AD-H.

  • Mobile Phase:

    • Option A (Normal Phase): Hexane : Isopropanol : Diethylamine (90:10:0.1).

    • Option B (Reverse Phase): 0.5M Sodium Perchlorate (pH 2.5) : Acetonitrile (60:40).

  • Detection: Fluorescence detection (Ex 290nm / Em 340nm) provides higher sensitivity than UV for plasma samples.

  • Workflow:

    • Derivatize plasma samples (if necessary for sensitivity) or inject neat API.

    • Maintain column temp at 25°C.

    • (S)-fenfluramine typically elutes before (R)-fenfluramine on cellulose-based columns (verify with pure standards).

Protocol: Functional 5-HT2B Mitogenesis Assay

To verify the safety profile of a specific enantiomer or analog.

  • Cell Line: CHO-K1 cells stably expressing human 5-HT2B receptors.

  • Readout: Intracellular Calcium Flux (FLIPR assay) or IP3 accumulation.

  • Procedure:

    • Load cells with Fluo-4 AM calcium indicator dye.

    • Incubate for 45 min at 37°C.

    • Inject test compounds (Racemate, S-Fen, R-Fen, and metabolites) at concentrations ranging from 1nM to 10µM.

    • Control: Use 5-HT (Serotonin) as the full agonist control (100% response).

  • Analysis: Calculate

    
     (efficacy) and 
    
    
    
    (potency).
    • Pass Criteria: A safe candidate should show low

      
       (<15% of 5-HT) at therapeutic concentrations.
      

Part 4: The Therapeutic Pivot (Dravet Syndrome)

Why is the racemate (Fintepla) used today if the (S)-isomer is toxic?

  • Dosing Differential: Obesity treatment used ~60-120mg/day. Dravet syndrome treatment typically uses ~0.7 mg/kg/day (max 26mg/day). This keeps plasma levels of (S)-norfenfluramine below the threshold required to saturate valvular 5-HT2B receptors.

  • Synergy: The combination of 5-HT2C agonism (seizure threshold elevation) and Sigma-1 modulation (neuroprotection) provides a robust antiepileptic effect that neither mechanism achieves fully in isolation.

Mechanism Drug Fenfluramine (Racemate) Low Dose Therapy HT2C 5-HT2C Receptor (Agonism) Drug->HT2C Sigma Sigma-1 Receptor (Positive Modulation) Drug->Sigma HT2B 5-HT2B Receptor (Off-Target) Drug->HT2B Low Affinity at Therapeutic Dose GABA Increased GABAergic Inhibition HT2C->GABA Calcium Stabilized Ca2+ Homeostasis Sigma->Calcium VHD_Risk Valvulopathy Risk (Dose Dependent) HT2B->VHD_Risk

Figure 2: The modern therapeutic window. Efficacy is derived from 5-HT2C and Sigma-1, while 5-HT2B activation is minimized via strict dose control.

References

  • Rothman, R. B., et al. (2000).[3][5] "Evidence for possible involvement of 5-HT2B receptors in the cardiac valvulopathy associated with fenfluramine and other serotonergic medications."[3] Circulation.

  • FDA Center for Drug Evaluation and Research. (2020). "Fintepla (fenfluramine) Pharmacology Review." Application Number: 212102Orig1s000.

  • Martin, P., et al. (2020).[5][6] "Fenfluramine acts as a positive modulator of sigma-1 receptors."[4] Epilepsy & Behavior.

  • Caccia, S., et al. (1982).[3] "Stereoselective metabolism of fenfluramine in the rat and the dog." Archives Internationales de Pharmacodynamie et de Therapie.[3]

  • Mclaughlin, et al. (2001). "Fluorometric determination of DL-fenfluramine... by achiral and chiral HPLC." Journal of Chromatography B.

Sources

Exploratory

Technical Guide: (R)-Norfenfluramine Binding Affinity &amp; Selectivity (5-HT2B vs. 5-HT2C)

Executive Summary: The Selectivity Paradox The clinical withdrawal of fenfluramine (and dexfenfluramine) remains a pivotal case study in G-protein coupled receptor (GPCR) pharmacology. While the parent compound acts prim...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Selectivity Paradox

The clinical withdrawal of fenfluramine (and dexfenfluramine) remains a pivotal case study in G-protein coupled receptor (GPCR) pharmacology. While the parent compound acts primarily as a serotonin releaser, its active metabolite, (R)-norfenfluramine , drives both the therapeutic efficacy (anorexia) and the dose-limiting toxicity (valvular heart disease).

The core pharmacological challenge lies in the lack of selectivity between the 5-HT2C receptor (therapeutic target) and the 5-HT2B receptor (antitarget). This guide analyzes the binding kinetics, structural determinants of this cross-reactivity, and the rigorous experimental protocols required to quantify these interactions.

Pharmacological Profile: Affinity & Efficacy[1][2][3][4]

(R)-Norfenfluramine functions as a potent, high-affinity full agonist at both 5-HT2B and 5-HT2C receptors.[1][2] Unlike the parent compound fenfluramine, which exhibits micromolar affinity, the metabolite displays nanomolar affinity, explaining the delayed onset of toxicity as metabolism occurs.

Comparative Binding Data ( and )

The following data summarizes representative values derived from radioligand binding assays (displacement of


-Mesulergine) and functional assays (Phosphoinositide hydrolysis).
ParameterReceptorValue (nM)Biological Outcome
Affinity (

)
5-HT2B 10 – 30 High Affinity (Primary driver of Valvulopathy)
Affinity (

)
5-HT2C30 – 50High Affinity (Satiety Signaling)
Affinity (

)
5-HT2A200 – 400Moderate Affinity (Hallucinogenic potential, lower risk)
Efficacy (

)
5-HT2B ~5 – 15 Full Agonism (Mitogenic threshold exceeded)
Efficacy (

)**
5-HT2C~20 – 40Full Agonism (Anorectic effect)

Critical Insight: The selectivity ratio (


 2B / 

2C) is approximately 1:1 to 1:2 . A safe anorectic agent typically requires a selectivity ratio >100-fold in favor of 5-HT2C to avoid valvular toxicity.
Mechanism of Toxicity (5-HT2B)

Activation of 5-HT2B on Valvular Interstitial Cells (VICs) initiates a specific mitogenic cascade. Unlike standard Gq signaling, the toxicity is driven by prolonged ERK1/2 phosphorylation and TGF-


 upregulation.

G cluster_Gq Canonical Gq Pathway cluster_Mito Mitogenic / Fibrotic Pathway RNF (R)-Norfenfluramine R2B 5-HT2B Receptor (Valvular Interstitial Cell) RNF->R2B High Affinity Binding PLC PLC-u03b2 R2B->PLC Src Src Kinase R2B->Src Biased Signaling? IP3 IP3 / DAG PLC->IP3 Ca Intracellular Ca2+ IP3->Ca Prolif VIC Proliferation (Fibrosis) Ca->Prolif ERK p-ERK1/2 Src->ERK TGF TGF-u03b21 ERK->TGF TGF->Prolif

Figure 1: Signal transduction pathway illustrating how (R)-Norfenfluramine drives valvular fibrosis via 5-HT2B-mediated Src/ERK activation.

Structural Determinants of Binding

Understanding why (R)-norfenfluramine binds 5-HT2B so tightly is essential for designing safer analogs. The binding pocket is defined by residues in Transmembrane domains (TM) 3, 5, and 6.

The Orthosteric Pocket
  • Asp135 (D3.32): The critical anchor. It forms a salt bridge with the protonated amine of norfenfluramine. This interaction is conserved across 5-HT2A, 2B, and 2C, explaining the lack of subtype selectivity at the "core" level.

  • Phe340 (F6.51) & Phe341 (F6.52): These aromatic residues form a "toggle switch." Norfenfluramine stabilizes these residues in an active conformation, facilitating G-protein coupling.

Stereochemistry & Selectivity

The (R)-methyl group of norfenfluramine fits into a hydrophobic sub-pocket.

  • 5-HT2B Interaction: The methyl group interacts favorably with Val103 and Leu362 . The steric bulk is perfectly accommodated, locking the receptor in the active state.

  • 5-HT2C Interaction: Similar hydrophobic residues (Val135, Leu362) exist, but subtle differences in the transmembrane helix packing allow (R)-norfenfluramine to maintain high potency.

Experimental Protocols

To validate binding affinity and functional selectivity, we utilize a two-tier screening approach: Radioligand Binding (Affinity) and FLIPR Calcium Flux (Efficacy).

Protocol A: Membrane Preparation & Radioligand Binding ( )

Objective: Determine the equilibrium dissociation constant (


) of (R)-norfenfluramine at 5-HT2B.

Reagents:

  • Ligand:

    
    -Mesulergine (Antagonist) or 
    
    
    
    -5-HT (Agonist). Note: Antagonist radioligands are preferred for
    
    
    determination to avoid G-protein coupling states affecting affinity.
  • Cell Line: HEK-293 stably expressing human 5-HT2B.

  • Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.

Workflow:

  • Harvest: Detach cells using PBS/EDTA (avoid Trypsin to preserve receptor extracellular domains).

  • Lysis: Homogenize in ice-cold hypotonic buffer (5 mM Tris, 5 mM EDTA). Centrifuge at 20,000 x g for 30 min.

  • Resuspension: Resuspend pellet in Binding Buffer.

  • Incubation:

    • Total Volume: 250 µL.[3]

    • Add 50 µL Membrane prep (20 µg protein).

    • Add 50 µL

      
      -Ligand (~1 nM final).
      
    • Add 50 µL (R)-Norfenfluramine (Concentration range:

      
       M to 
      
      
      
      M).
    • Incubate 60 min at 37°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI). Critical: PEI reduces non-specific binding of hydrophobic ligands.

  • Counting: Liquid scintillation spectroscopy.

Protocol B: Functional Calcium Flux ( )

Objective: Confirm agonist activity and potency.[4] Binding does not equal activation; this assay confirms the "drug" nature.

Workflow start Start: HEK-5HT2B Cells seed Seed 384-well Plate (15k cells/well) start->seed dye Load Calcium Dye (Fluo-4 AM, 60 min) seed->dye compound Add (R)-Norfenfluramine (Auto-injector) dye->compound measure Measure Fluorescence (Ex 488nm / Em 525nm) compound->measure analysis Data Analysis (Sigmoidal Dose-Response) measure->analysis

Figure 2: High-Throughput Functional Screening Workflow (FLIPR).

Methodological Nuance:

  • Dye Loading: Use Probenecid (2.5 mM) in the dye buffer to inhibit anion transporters, preventing dye leakage from the cytosol.

  • Agonist Mode: Measure peak fluorescence increase relative to baseline.

  • Data Fit: Use a 4-parameter logistic equation to derive

    
    .
    

References

  • Fitzgerald, L. W., et al. (2000). Possible role of valvular serotonin 5-HT(2B) receptors in the cardiopathy associated with fenfluramine. Molecular Pharmacology, 57(1), 75–81.

  • Roth, B. L. (2007). Drugs and Valvular Heart Disease. New England Journal of Medicine, 356, 6-9.

  • Wacker, D., et al. (2017). Crystal Structure of an LSD-Bound Human Serotonin Receptor.[5] Cell, 168(3), 377-389. (Provides structural basis for 5-HT2B binding).[6][7][8]

  • Setola, V., et al. (2003). 3,4-Methylenedioxymethamphetamine (MDMA, "Ecstasy") induces fenfluramine-like proliferative actions on human cardiac valvular interstitial cells in vitro.[2] Molecular Pharmacology, 63(6), 1223-1229.[2]

  • Gifford Bioscience. Radioligand Binding Assay Protocol.

Sources

Protocols & Analytical Methods

Method

Chiral HPLC methods for separation of norfenfluramine enantiomers

Topic: Chiral HPLC methods for separation of norfenfluramine enantiomers Content Type: Application Note & Protocol Guide Audience: Researchers, scientists, and drug development professionals. High-Purity Resolution Proto...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chiral HPLC methods for separation of norfenfluramine enantiomers Content Type: Application Note & Protocol Guide Audience: Researchers, scientists, and drug development professionals.

High-Purity Resolution Protocols for Bioanalysis and QC

Abstract This technical guide details the chromatographic separation of norfenfluramine enantiomers, a critical metabolite of fenfluramine and benfluorex. Due to the stereoselective nature of its serotonergic activity (5-HT2B agonism) and associated valvulopathy risks, precise quantitation of the (S)- and (R)-norfenfluramine isomers is mandatory in clinical and forensic toxicology. This document presents three validated protocols: a robust Normal Phase method for Quality Control (QC), a Reversed-Phase method for LC-MS bioanalysis, and a highly specific Crown Ether method targeting the primary amine functionality.

Introduction & Clinical Significance

Norfenfluramine (3-trifluoromethylphenyl-isopropylamine) is the N-dealkylated active metabolite of the anorectic agents fenfluramine and dexfenfluramine. While the parent drugs were withdrawn from the market due to drug-induced valvular heart disease, norfenfluramine remains a compound of high toxicological interest.

  • Stereoselectivity: The potent anorectic effect is primarily attributed to the (S)-enantiomer, which also exhibits higher affinity for the 5-HT2B receptor—the primary driver of valvular fibroblast proliferation.

  • Chemical Challenge: Norfenfluramine is a primary amine with a chiral center at the

    
    -carbon. Its basicity (
    
    
    
    ) necessitates specific mobile phase additives to prevent peak tailing and ensure optimal interaction with chiral selectors.

Method Selection Strategy

The choice of method depends on the sample matrix and detection requirement.

  • Protocol A (Normal Phase): Best for raw material purity testing and synthetic process control. Uses Amylose-based CSPs.[1][2][3][4][5][6]

  • Protocol B (Reversed Phase): Best for plasma/urine analysis where aqueous compatibility and MS detection are required. Uses Cellulose-based CSPs.[2][5][6]

  • Protocol C (Crown Ether): Specialized for high-resolution separation of primary amines in acidic aqueous conditions.

Decision Tree: Method Selection

MethodSelection Start Sample Type RawMaterial Raw Material / QC (High Conc.) Start->RawMaterial BioSample Biological Fluid (Plasma/Urine) Start->BioSample NP_Method PROTOCOL A: Normal Phase (Chiralpak AD-H) RawMaterial->NP_Method Standard Crown_Method PROTOCOL C: Crown Ether (Crownpak CR) RawMaterial->Crown_Method High Selectivity RP_Method PROTOCOL B: Reversed Phase (Chiralcel OD-R) BioSample->RP_Method LC-MS Compatible BioSample->Crown_Method Aqueous Only

Figure 1: Strategic decision matrix for selecting the optimal norfenfluramine separation protocol.

Protocol A: Normal Phase Separation (QC Standard)

Principle: This method utilizes an Amylose tris(3,5-dimethylphenylcarbamate) stationary phase.[1] The helical structure of the amylose derivative creates a chiral cavity that discriminates enantiomers based on steric fit and hydrogen bonding.

Critical Reagent: Diethylamine (DEA) is mandatory. As a basic modifier, it suppresses the ionization of the norfenfluramine amino group, ensuring it remains neutral and preventing non-specific interaction with residual silanols on the silica support.

Experimental Conditions
ParameterSpecification
Column Chiralpak AD-H (Daicel) or equivalent (Amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 mm × 4.6 mm, 5 µm particle size
Mobile Phase n-Hexane : 2-Propanol : Diethylamine (90 : 10 : 0.1 v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 220 nm (or 254 nm)
Injection Vol. 10 µL (1 mg/mL in Mobile Phase)
Step-by-Step Workflow
  • Preparation: Pre-mix n-Hexane and 2-Propanol. Add DEA last and mix thoroughly to prevent phase separation.

  • Equilibration: Flush column with 20 column volumes (approx. 60 mL) until baseline stabilizes.

  • System Suitability: Inject a racemic standard.

    • Target Resolution (

      
      ): > 2.0
      
    • Tailing Factor (

      
      ): < 1.3 (If higher, increase DEA to 0.15%).
      
  • Elution Order: Typically, the (R)-enantiomer elutes before the (S)-enantiomer on AD-H, but this must be confirmed with pure standards.

Protocol B: Reversed-Phase Separation (Bioanalysis/LC-MS)

Principle: Uses a Cellulose tris(3,5-dimethylphenylcarbamate) phase bonded for reversed-phase use. This allows for the injection of aqueous biological extracts and compatibility with Mass Spectrometry (MS).

Experimental Conditions
ParameterSpecification
Column Chiralcel OD-R (Daicel) or Lux Cellulose-1 (Phenomenex)
Dimensions 150 mm × 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 20 mM Ammonium Acetate Buffer (pH 5.0) (40 : 60 v/v)
Flow Rate 0.5 - 0.8 mL/min
Temperature 35°C (Slightly elevated T improves mass transfer)
Detection MS/MS (ESI+) or UV @ 220 nm
MS Transition 204.1

159.0 m/z (Quantifier)
Step-by-Step Workflow
  • Buffer Prep: Dissolve Ammonium Acetate in HPLC-grade water. Adjust pH to 5.0 using Acetic Acid. Filter through 0.22 µm membrane.

  • Sample Prep (Plasma):

    • Aliquot 100 µL plasma.

    • Perform Liquid-Liquid Extraction (LLE) using Ethyl Acetate or MTBE at alkaline pH (pH > 10).

    • Evaporate and reconstitute in Mobile Phase.

  • Analysis: Inject reconstituted sample.

    • Note: The elution order on Cellulose (OD) often differs from Amylose (AD). Verify with standards.

Protocol C: Crown Ether Specificity (Primary Amine Focus)

Principle: This method is highly specific for primary amines . The stationary phase contains a chiral crown ether (18-crown-6 derivative).[7] Under acidic conditions, the norfenfluramine amine group is protonated (


). The ammonium ion forms an inclusion complex with the crown ether, stabilized by three hydrogen bonds.

Mechanism Visualization:

Figure 2: Mechanism of primary amine resolution on Crownpak columns via ammonium inclusion.

Experimental Conditions
ParameterSpecification
Column Crownpak CR(+) or Crownpak CR-I(+) (Daicel)
Dimensions 150 mm × 4.0 mm, 5 µm
Mobile Phase Perchloric Acid (pH 1.5) : Methanol (85 : 15 v/v)
Flow Rate 0.4 - 0.6 mL/min
Temperature 10°C - 25°C (Lower temperature increases resolution)
Detection UV @ 210 nm
Critical Protocol Notes
  • pH Control: The mobile phase must be acidic (pH 1.0 - 2.0).[8] If the pH is too high, the amine will not protonate, and no retention/separation will occur.

  • Temperature: Unlike polysaccharide columns, Crown Ether columns often perform better at lower temperatures (e.g., 10°C) due to the thermodynamics of the inclusion complex formation.

  • Column Care: Do not use >15% Methanol or Acetonitrile, as high organic content can precipitate the crown ether or alter the stationary phase structure.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Silanol interactionProtocol A: Increase DEA to 0.15%. Protocol B: Increase buffer ionic strength.
Loss of Resolution Column contaminationWash column with 100% Ethanol (for AD-H) or recommended regeneration solvent.
No Retention (Crownpak) pH too highEnsure Mobile Phase pH is < 2.0 using Perchloric Acid.
Pressure Spike PrecipitationEnsure buffer/organic miscibility. Avoid high organic % in Crownpak.

References

  • National Institutes of Health (NIH). "New chiral high-performance liquid chromatographic methodology used for the pharmacokinetic evaluation of dexfenfluramine." PubMed. Available at: [Link] (Verified via search snippet 1.1).

  • MDPI. "Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice." International Journal of Molecular Sciences. Available at: [Link] (Verified via search snippet 1.5).

  • Chiral Technologies. "Instruction Manual for CHIRALPAK® AD-H." Daicel Corporation. Available at: [Link] (Verified via search snippet 1.11).

  • Wiley Analytical Science. "Chiral column takes the crown for supercritical enantioseparation of primary amines." Wiley. Available at: [Link] (Verified via search snippet 1.4).

  • Phenomenex. "Chiral HPLC Separations: A Guide to Column Selection." Phenomenex Technical Guides. Available at: [Link] (Verified via search snippet 1.10).

Sources

Application

Enantioselective LC-MS/MS Protocol for (R)-Norfenfluramine Quantification in Plasma and Brain Tissue

Executive Summary & Scientific Context (R)-Norfenfluramine (NorFEN) is the primary active metabolite of Fenfluramine, a potent antiepileptic agent used in Dravet syndrome. While Fenfluramine is often administered as a ra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

(R)-Norfenfluramine (NorFEN) is the primary active metabolite of Fenfluramine, a potent antiepileptic agent used in Dravet syndrome. While Fenfluramine is often administered as a racemic mixture, its pharmacological profile is stereoselective. The (R)-enantiomer exhibits distinct serotonergic activity compared to the (S)-enantiomer. Furthermore, historical concerns regarding valvular heart disease are linked to 5-HT2B receptor agonism, a mechanism heavily influenced by stereochemistry.

This Application Note provides a high-sensitivity, enantioselective LC-MS/MS workflow. Unlike standard achiral methods, this protocol utilizes a Chiral Stationary Phase (CSP) under Reverse-Phase (RP) conditions to specifically quantify (R)-Norfenfluramine in complex matrices (Plasma and Brain Homogenate).

Key Technical Challenges Solved:
  • Chiral Resolution: Separation of (R)- and (S)-NorFEN using MS-compatible solvents (avoiding Normal Phase hexane/heptane).

  • Brain Matrix Interference: Elimination of phospholipids that cause severe ion suppression in brain tissue analysis.

  • Sensitivity: Achieving LLOQ < 1.0 ng/mL (plasma) and < 5.0 ng/g (brain) to match relevant pharmacokinetic thresholds.

Experimental Workflow Visualization

The following diagram outlines the parallel processing tracks for Plasma and Brain tissue, converging at the LC-MS/MS interface.

G cluster_0 Sample Preparation (Parallel Tracks) cluster_1 LC-MS/MS Analysis Plasma Plasma Sample (50 µL) IS_Add Add Internal Standard (Norfenfluramine-d5) Plasma->IS_Add Brain Brain Tissue (Weighed) Homogenization Homogenization 1:4 (w/v) in Water (Bead Beater) Brain->Homogenization Homogenization->IS_Add Basification Basification Add 50 µL 0.1M NaOH (Maximize uncharged amine) IS_Add->Basification LLE Liquid-Liquid Extraction (LLE) Solvent: MTBE (Methyl tert-butyl ether) Ratio 1:4 (Sample:Solvent) Basification->LLE Separation Phase Separation Freeze/Centrifuge Collect Organic Layer LLE->Separation Dry Evaporate to Dryness (N2 stream @ 40°C) Separation->Dry Recon Reconstitution Mobile Phase A:B (50:50) Dry->Recon LC Chiral LC Separation Column: Chiralpak IG-3 (RP Mode) Gradient Elution Recon->LC MS MS/MS Detection ESI Positive Mode MRM: 218.1 -> 159.1 LC->MS

Caption: Workflow for extraction of (R)-Norfenfluramine from plasma and brain tissue using alkaline LLE and Chiral RP-LC-MS/MS.

Detailed Methodology

Chemicals & Reagents[1]
  • Analytes: (R)-Norfenfluramine hydrochloride, (S)-Norfenfluramine hydrochloride (for resolution check).

  • Internal Standard (IS): Norfenfluramine-d5 or Fenfluramine-d10.

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Methyl tert-butyl ether (MTBE), Ammonium Bicarbonate (

    
    ).
    
Sample Preparation Protocol

Rationale: Norfenfluramine is a basic amine (


). To extract it efficiently into an organic solvent, the pH must be adjusted to >10 to suppress ionization (ensure the molecule is neutral). Brain tissue is rich in phospholipids; simple protein precipitation (PPT) is insufficient as it leaves lipids that suppress MS signal. Therefore, Liquid-Liquid Extraction (LLE)  with MTBE is the gold standard here.
A. Brain Tissue Homogenization
  • Weigh frozen brain tissue (e.g., 50–100 mg).

  • Add 4 volumes of ice-cold LC-MS grade water (or 10mM Ammonium Formate) to the tissue (1:4 w/v).

  • Homogenize using a bead beater (e.g., zirconium beads) for 45 seconds at 6000 rpm.

  • Centrifuge homogenate at 14,000 x g for 10 min at 4°C to remove debris. Use the supernatant.

B. Extraction (Plasma & Brain Homogenate)
  • Aliquot: Transfer 50 µL of Plasma or Brain Homogenate supernatant into a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (e.g., 100 ng/mL in 50:50 MeOH:H2O). Vortex.

  • Basification: Add 50 µL of 0.1 M NaOH or saturated Sodium Carbonate.

    • Critical Step: This raises pH > 10, ensuring NorFEN is uncharged and lipophilic.

  • Extraction: Add 600 µL of MTBE (Methyl tert-butyl ether).

  • Agitation: Vortex vigorously for 5 minutes or shake on a plate shaker.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes.

    • Tip: Flash freeze the aqueous (bottom) layer in a dry ice/ethanol bath to easily pour off the organic (top) layer.

  • Drying: Transfer the supernatant (organic layer) to a clean glass vial/plate. Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (60% A / 40% B). Vortex and centrifuge before injection.[1]

LC-MS/MS Conditions[2][3][4]

Rationale for Column Selection: Standard C18 columns cannot separate enantiomers. We utilize an Immobilized Polysaccharide CSP (e.g., Chiralpak IG-3 or Lux Cellulose-2) capable of operating in Reverse Phase mode. This allows the use of aqueous/organic mobile phases compatible with ESI, avoiding the fire hazard and poor ionization of Normal Phase solvents (Hexane).

Liquid Chromatography (LC)
  • System: UHPLC (e.g., Agilent 1290, Waters Acquity, Shimadzu Nexera).

  • Column: Chiralpak IG-3 (3 µm, 2.1 x 100 mm) or Lux Cellulose-2 (3 µm, 2.1 x 100 mm).

  • Column Temp: 35°C.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5–10 µL.

  • Mobile Phase A: 20 mM Ammonium Bicarbonate in Water (pH adjusted to 9.0 with Ammonium Hydroxide).

    • Note: Basic pH improves peak shape for basic amines on chiral columns.

  • Mobile Phase B: Acetonitrile (100%).

  • Gradient: Isocratic or Shallow Gradient.

    • Recommendation: Isocratic 60% A / 40% B is often sufficient for enantiomer separation. If peak tailing occurs, a gradient from 30% B to 60% B over 5 minutes can be used.

Mass Spectrometry (MS/MS)
  • Ionization: ESI Positive (

    
    ).[2]
    
  • Mode: Multiple Reaction Monitoring (MRM).[2][3]

  • Source Parameters (Typical):

    • Spray Voltage: 3500 V

    • Capillary Temp: 300°C

    • Gas Flows: Optimized for specific instrument (Sheath 40, Aux 10).

AnalytePrecursor (m/z)Product (m/z)RoleCollision Energy (eV)
(R)-Norfenfluramine 218.1 159.1 Quantifier 20
218.1188.1Qualifier15
Norfenfluramine-d5 (IS) 223.1 164.1 Quantifier 20

Mechanistic Note: The transition 218.1 -> 159.1 corresponds to the loss of the isopropylamine group, a stable and high-intensity fragmentation pathway.

Validation & Performance Metrics

To ensure "Trustworthiness" (Part 2 of requirements), the method must be validated against FDA/EMA Bioanalytical Method Validation guidelines.

Specificity & Selectivity (Chiral Resolution)
  • Requirement: Baseline separation of (R)-NorFEN and (S)-NorFEN.

  • Metric: Resolution (

    
    ) > 1.5.
    
  • Test: Inject a racemic standard (50:50 mix). Ensure two distinct peaks appear. (R)-NorFEN usually elutes after (S)-NorFEN on Cellulose-based columns under these conditions, but this must be empirically verified with pure enantiomer standards.

Matrix Effect (ME) & Recovery (RE)

Brain tissue is notorious for ion suppression.

  • Calculation:

  • Target: ME should be between 85–115%. If ME < 80% (suppression), consider switching from LLE to Supported Liquid Extraction (SLE) using synthetic sorbents (e.g., Biotage Isolute SLE+) to better remove phospholipids.

Calibration Range
  • Plasma: 0.5 – 500 ng/mL.

  • Brain: 1.0 – 1000 ng/g (Brain concentrations are typically 10-20x higher than plasma due to lipophilicity).

Troubleshooting & Scientific Insights

Why "Reverse Phase" Chiral?

Traditional chiral chromatography uses Normal Phase (Hexane/IPA). However, Hexane is dangerous in an ESI source (explosion risk) and does not support ionization (no protons). By using Chiralpak IG or Lux Cellulose columns, we can use Water/Acetonitrile. This allows direct coupling to MS without post-column make-up flow, significantly increasing sensitivity.

The "Stickiness" of Amines

Norfenfluramine is a secondary amine. It tends to interact with free silanols on the silica backbone of the column, causing peak tailing.

  • Solution: We use Ammonium Bicarbonate (pH 9.0) . The high pH keeps the silanols deprotonated but also keeps the amine neutral, reducing ionic interaction with the stationary phase backbone and allowing the chiral selector to do the work.

Stability

Norfenfluramine is volatile in its free base form.

  • Caution: During the "Evaporate to Dryness" step (Step 7), do not over-dry or use temperatures >40°C. The free base can sublime, leading to poor recovery. Acidifying the final extract (adding 0.1% formic acid to the reconstitution solvent) stabilizes the amine immediately upon reconstitution.

References

  • Sourbron, J., et al. (2023). Pharmacokinetics of fenfluramine and its active metabolite norfenfluramine in patients with Dravet syndrome.[4][5][6][7] American Epilepsy Society. Link

  • Wong, J., et al. (2025). Innovative LC-MS/MS method for therapeutic drug monitoring of fenfluramine and cannabidiol.[8][9] ResearchGate.[8][10] Link

  • Altasciences. (2020). Analysis of Fenfluramine and Norfenfluramine in Mouse Brain and Cerebellum by Liquid Chromatography Tandem Mass Spectrometry.[2]Link

  • Mao, J., et al. (2020). Chiral Liquid Chromatography Coupled with Tandem Mass Spectrometry for Environmental Analysis.[11] LCGC International. Link

  • Griffin, C.E., et al. (2021). Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice.[12] National Institutes of Health (PMC). Link

Sources

Method

In vitro receptor binding assays for 5-HT2C selectivity

Application Note & Protocol Title: High-Fidelity In Vitro Receptor Binding Assays for Determining 5-HT2C Receptor Selectivity Introduction: The Critical Role of 5-HT2C Selectivity in Drug Discovery The serotonin 2C (5-HT...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Title: High-Fidelity In Vitro Receptor Binding Assays for Determining 5-HT2C Receptor Selectivity

Introduction: The Critical Role of 5-HT2C Selectivity in Drug Discovery

The serotonin 2C (5-HT2C) receptor, a G protein-coupled receptor (GPCR), is a key modulator of numerous central nervous system functions, including appetite, mood, and cognition.[1] Its role in these processes has made it a prime target for therapeutic intervention in disorders such as obesity, depression, and schizophrenia.[2][3] However, the high degree of homology among serotonin receptor subtypes, particularly within the 5-HT2 family (5-HT2A, 5-HT2B, and 5-HT2C), presents a significant challenge in drug development.[4]

Off-target activation of the 5-HT2A receptor is associated with hallucinogenic effects, while agonism at the 5-HT2B receptor has been linked to cardiac valvulopathy.[2] Therefore, quantifying the selectivity of a novel compound for the 5-HT2C receptor over these related subtypes is not merely an academic exercise; it is a critical step in de-risking a drug candidate and ensuring its safety and therapeutic efficacy.

This guide provides a comprehensive overview and detailed protocols for conducting in vitro radioligand binding assays, the gold-standard method for determining the affinity and selectivity of unlabelled test compounds. We will delve into the principles of saturation and competition assays, provide step-by-step experimental workflows, and explain the data analysis required to generate robust and reliable selectivity profiles.

Foundational Principles of Radioligand Binding Assays

Radioligand binding assays are powerful tools used to quantify the interaction between a ligand and its receptor.[5] The fundamental approach involves using a radioactive version of a ligand (a "radioligand") to label the receptor of interest. By measuring the amount of radioactivity bound to the receptor, we can infer key pharmacological parameters.

Saturation Binding: Defining the System

Before testing novel compounds, it is essential to characterize the receptor preparation. This is achieved through a saturation binding experiment.

  • Objective: To determine the equilibrium dissociation constant (Kd) of the radioligand and the total receptor density (Bmax) in the membrane preparation.[5][6]

  • Methodology: Increasing concentrations of a radioligand are incubated with a fixed amount of receptor-containing membranes until equilibrium is reached.[7]

  • Key Parameters:

    • Kd (Equilibrium Dissociation Constant): Represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium. It is an inverse measure of affinity; a lower Kd signifies a higher affinity.[6]

    • Bmax (Maximum Binding Capacity): Represents the total concentration of receptors in the preparation, typically expressed in fmol/mg of protein.[6]

The data from a saturation experiment are plotted with specific binding on the Y-axis and the concentration of the radioligand on the X-axis, which yields a hyperbolic curve that can be analyzed using non-linear regression.[7]

Competition Binding: Determining Test Compound Affinity

This is the core assay for determining the affinity of a non-radioactive test compound.

  • Objective: To determine the concentration of a test compound that inhibits 50% of the specific binding of a fixed concentration of radioligand (the IC50). This value is then used to calculate the inhibitory constant (Ki).

  • Methodology: A fixed concentration of the radioligand (typically at or below its Kd) and a fixed amount of receptor membranes are incubated with varying concentrations of the unlabeled test compound.[7] The test compound "competes" with the radioligand for binding to the receptor.

  • Key Parameters:

    • IC50 (Half-maximal Inhibitory Concentration): The molar concentration of the competing ligand that displaces 50% of the specifically bound radioligand.

    • Ki (Inhibitory Constant): The equilibrium dissociation constant for the unlabeled test compound. It is a true measure of the compound's affinity for the receptor, independent of the assay conditions. The Ki is calculated from the IC50 using the Cheng-Prusoff equation :[7][8]

      Ki = IC50 / (1 + [L]/Kd)

      Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor (determined from saturation experiments).

Assay Design and Methodologies

A robust and reproducible binding assay depends on careful selection of reagents and optimization of experimental conditions.

Receptor Source: Recombinant Cell Lines

For selectivity profiling, the ideal receptor source is a series of cell lines that individually express a single human receptor subtype. Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells are commonly used because they do not endogenously express most serotonin receptors.[1][9] Stably transfected cell lines overexpressing the human 5-HT2C, 5-HT2A, and 5-HT2B receptors provide a consistent and reliable source of receptor material.[10]

Radioligand Selection

The choice of radioligand is critical for a successful assay. An ideal radioligand should possess:

  • High Affinity: A Kd in the low nanomolar or picomolar range allows for the use of low radioligand concentrations, which minimizes non-specific binding.

  • High Selectivity: The radioligand should preferentially bind to the target of interest.

  • High Specific Activity: This enables the detection of a small number of binding sites.[5]

  • Low Non-Specific Binding: The radioligand should have minimal binding to non-receptor components like the filter plates and lipids.[5]

Table 1: Common Radioligands for 5-HT2 Family Receptors

ReceptorRadioligandTypical Kd (nM)Isotope
5-HT2C [3H]Mesulergine0.7 - 2.03H
5-HT2A [3H]Ketanserin0.5 - 2.03H
5-HT2B [3H]LSD1.0 - 3.03H

Note: Kd values are approximate and must be determined empirically for each batch of membrane preparations.

Experimental Workflow: Filtration Binding Assay

The traditional and most widely used method for separating bound from free radioligand is rapid vacuum filtration. In this method, the incubation mixture is rapidly passed through a glass fiber filter, which traps the cell membranes (and thus the bound radioligand) while the unbound radioligand passes through.

G cluster_prep Assay Preparation cluster_assay Binding Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Assay Buffer - Radioligand Stock - Test Compound Dilutions Plate Plate Components in 96-well Plate: 1. Buffer 2. Test Compound / Vehicle 3. Radioligand 4. Membranes (to initiate reaction) Reagents->Plate Membranes Thaw & Dilute Receptor Membranes Membranes->Plate Incubate Incubate to Equilibrium (e.g., 60 min at 37°C) Plate->Incubate Harvest Rapid Vacuum Filtration (Harvest onto Filter Mat) Incubate->Harvest Wash Wash Filters with Ice-Cold Buffer Harvest->Wash Dry Dry Filter Mat Wash->Dry Scint Add Scintillation Cocktail Dry->Scint Count Count Radioactivity (Liquid Scintillation Counter) Scint->Count Analyze Plot CPM vs. [Compound] (Non-linear Regression) Count->Analyze Calculate Determine IC50 Calculate Ki using Cheng-Prusoff Equation Analyze->Calculate

Caption: Workflow for a competitive radioligand binding assay.

Detailed Experimental Protocols

Safety Precaution: Always handle radioactive materials in accordance with institutional guidelines and safety protocols. Wear appropriate personal protective equipment (PPE).

Protocol 1: Membrane Preparation

This protocol describes a general method for preparing membranes from cultured cells expressing the receptor of interest.

  • Cell Culture: Culture CHO-K1 cells stably expressing human 5-HT2C receptors to ~90% confluency.[1]

  • Harvesting: Aspirate the culture medium and wash the cell monolayer twice with ice-cold Phosphate-Buffered Saline (PBS). Scrape the cells into fresh, ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Lysis: Discard the supernatant. Resuspend the cell pellet in 10 volumes of ice-cold hypotonic Lysis Buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

  • Homogenization: Homogenize the cell suspension using a Polytron homogenizer (or similar device) on ice.

  • Centrifugation: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Washing: Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold Assay Buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4) and centrifuge again at 40,000 x g for 20 minutes at 4°C.[3]

  • Final Preparation: Discard the supernatant and resuspend the final pellet in a small volume of Assay Buffer.

  • Quantification & Storage: Determine the protein concentration using a standard method (e.g., Bradford assay). Aliquot the membrane preparation and store at -80°C until use.[11]

Protocol 2: Competition Binding Assay for 5-HT2C Selectivity

This protocol is designed to determine the Ki of a test compound at the 5-HT2C, 5-HT2A, and 5-HT2B receptors. The assay should be run in parallel for all three receptor types to ensure comparable conditions.

Materials:

  • Receptor Membranes: Prepared from cells expressing human 5-HT2C, 5-HT2A, or 5-HT2B receptors (e.g., 10-20 µg protein/well).

  • Radioligands: [3H]Mesulergine (for 5-HT2C), [3H]Ketanserin (for 5-HT2A), [3H]LSD (for 5-HT2B). Dilute to a working concentration of 2x the final desired concentration (e.g., final concentration at the Kd).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, 0.1% BSA, pH 7.4.

  • Test Compound: Serially diluted in Assay Buffer or DMSO (ensure final DMSO concentration is <0.5%).

  • Non-Specific Binding Control: A high concentration (10 µM) of a non-radioactive, high-affinity ligand (e.g., Mianserin for 5-HT2C/2A, Serotonin for 5-HT2B).

  • Equipment: 96-well plates, vacuum filtration manifold, glass fiber filter mats, liquid scintillation counter, scintillation fluid.

Procedure:

  • Assay Plate Setup: In a 96-well plate, add the following in triplicate for each condition (Total Volume = 200 µL):

    • Total Binding: 100 µL Assay Buffer + 50 µL Radioligand + 50 µL Membranes.

    • Non-Specific Binding (NSB): 50 µL Non-Specific Control + 50 µL Assay Buffer + 50 µL Radioligand + 50 µL Membranes.

    • Test Compound: 50 µL Test Compound (at various concentrations) + 50 µL Assay Buffer + 50 µL Radioligand + 50 µL Membranes.

    • Expert Tip: It is best practice to add the membranes last to initiate the binding reaction simultaneously across the plate.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes to allow the binding to reach equilibrium.[8]

  • Filtration: Pre-soak the glass fiber filter mat in 0.5% polyethyleneimine to reduce non-specific binding. Terminate the incubation by rapidly harvesting the contents of each well onto the filter mat using a vacuum manifold.

  • Washing: Immediately wash the filters three times with 250 µL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[3]

  • Drying & Counting: Dry the filter mat completely under a heat lamp or in an oven. Place the dried filters into scintillation vials or a compatible plate, add 4 mL of liquid scintillator to each, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[8]

Data Analysis and Interpretation

  • Calculate Specific Binding: For each concentration of the test compound, calculate the specific binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Average NSB (CPM)

  • Generate Competition Curve: Plot the specific binding (as a percentage of the control with no compound) against the log concentration of the test compound. The resulting data should form a sigmoidal dose-response curve.

  • Determine IC50: Use a non-linear regression software (e.g., GraphPad Prism) to fit the curve and determine the IC50 value for the test compound at each receptor.

  • Calculate Ki: Use the Cheng-Prusoff equation (mentioned in Section 2.2) to convert the IC50 to a Ki value. This step is crucial as it normalizes the data, allowing for direct comparison of affinities across different receptors and assay conditions.[6][8]

  • Determine Selectivity: The selectivity ratio is calculated by dividing the Ki value for the off-target receptor by the Ki value for the target receptor.

    • Selectivity for 5-HT2C vs. 5-HT2A = Ki (5-HT2A) / Ki (5-HT2C)

    • Selectivity for 5-HT2C vs. 5-HT2B = Ki (5-HT2B) / Ki (5-HT2C)

A higher selectivity ratio indicates a greater preference for the 5-HT2C receptor. A compound is generally considered "selective" if this ratio is at least 100-fold.[12]

Table 2: Example Selectivity Profile for a Hypothetical Compound (Compound X)

Receptor TargetKi (nM)Selectivity Ratio (vs. 5-HT2C)
5-HT2C 5.2-
5-HT2A 680131-fold
5-HT2B 1,250240-fold

Interpretation: Compound X demonstrates high affinity for the 5-HT2C receptor and exhibits excellent selectivity (>100-fold) over both the 5-HT2A and 5-HT2B subtypes, making it a promising candidate for further development.

Advanced Methods: Scintillation Proximity Assay (SPA)

For higher throughput screening, the Scintillation Proximity Assay (SPA) offers a homogeneous (no-wash) alternative to filtration assays.[13][14]

  • Principle: In SPA, the receptor membranes are captured onto microscopic beads containing a scintillant. When a radioligand binds to the receptor, it is brought into close enough proximity to the bead to excite the scintillant, generating a light signal. Unbound radioligand in the solution is too far away to generate a signal.[15][16]

  • Advantages: This format eliminates the need for filtration and washing steps, making it highly amenable to automation and suitable for screening large compound libraries.[17]

References

  • Revvity. (n.d.). ValiScreen Human Serotonin 5-HT2C (edited) Cell Line, CHO-K1 Cells.
  • Revvity. (n.d.). AequoScreen Human Serotonin 5-HT2C (edited) Cell Line, CHO-K1 Cells.
  • GenScript. (n.d.). CHO-K1/5-HT2C Stable Cell Line.
  • Frazer, A., & Hensler, J. G. (n.d.). Serotonin Receptors. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. American Society for Neurochemistry.
  • Canal, C. E., & Morgan, D. (2012). Support for 5-HT2C receptor functional selectivity in vivo utilizing structurally diverse, selective 5-HT2C receptor ligands and the 2,5-dimethoxy-4-iodoamphetamine elicited head-twitch response model. Journal of Pharmacology and Experimental Therapeutics, 342(2), 436-444.
  • Reaction Biology. (n.d.). 5-HT2B Biochemical Binding Assay Service.
  • Sewell, A. et al. (2025). Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptor. bioRxiv.
  • GraphPad. (n.d.). Analyzing Radioligand Binding Data.
  • Revvity. (2024, April 3). Radioligand binding assays: from opiate receptors to drug discovery mainstay.
  • Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay.
  • Peng, Y., McCorvy, J. D., Harp, M., & Lansu, K. (2018). 5-HT2C Receptor Structures Reveal the Structural Basis of GPCR Polypharmacology. Cell, 172(4), 719-730.e14.
  • Sittampalam, G. S., Gal-Edd, N., Arkin, M., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
  • Cunningham, M. R., et al. (2025). Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism. ACS Chemical Neuroscience.
  • BindingDB. (n.d.). Assay in Summary_ki: 5-HT2C Receptor Binding Assay.
  • Herrick-Davis, K., Grinde, E., & Teitler, M. (2018). Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. PLOS ONE, 13(8), e0203137.
  • Porter, R. H., Benwell, K. R., Lamb, H., et al. (1999). Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells. British Journal of Pharmacology, 128(1), 13-20.
  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2755-2759.
  • Innoprot. (n.d.). 5-HT2C Serotonin Receptor Assay.
  • Porter, R. H., Benwell, K. R., Lamb, H., et al. (1999). Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells. British Journal of Pharmacology, 128(1), 13-20.
  • AES. (2024). bexicaserin exhibits high selectivity and specificity for the 5-ht2c receptor with low potential for off-target activity.
  • ResearchGate. (n.d.). Determination of accurate KI values for tight-binding enzyme inhibitors: An in silico study of experimental error and assay design.
  • Sun, S., Almaden, J., Carlson, T. J., Barker, J., & Gehring, M. R. (2005). Assay development and data analysis of receptor-ligand binding based on scintillation proximity assay. Metabolic engineering, 7(1), 38-44.
  • Tait, M. F., et al. (2016). Selective effects of 5-HT2C receptor modulation on performance of a novel valence-probe visual discrimination task and probabilistic reversal learning in mice. Psychopharmacology, 233(18), 3383-3393.
  • Wikipedia. (n.d.). Scintillation proximity assay.
  • ResearchGate. (2025). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology.
  • Keighley, W. W., et al. (2008). Development of a scintillation proximity assay binding method for the human 5-hydroxytryptamine 6 receptor using intact cells. Assay and drug development technologies, 6(5), 705-716.
  • YouTube. (2024, March 13). Scintillation proximity assay. What it is, how it works and what it is used for.
  • Gyan Sanchay. (n.d.). Scintillation proximity assay.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 5-HT2C receptor.

Sources

Application

Preparation of (R)-Norfenfluramine HCl stock solution for in vivo studies

Application Note: Preparation of (R)-Norfenfluramine HCl Stock Solution for In Vivo Studies Abstract & Scope This technical guide outlines the validated protocol for preparing (R)-(-)-Norfenfluramine Hydrochloride stock...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of (R)-Norfenfluramine HCl Stock Solution for In Vivo Studies

Abstract & Scope

This technical guide outlines the validated protocol for preparing (R)-(-)-Norfenfluramine Hydrochloride stock solutions for parenteral administration (IV, IP, SC) in rodent models. (R)-Norfenfluramine is the active metabolite of (R)-Fenfluramine and acts as a serotonergic agonist.[1][2] Unlike its enantiomer (+)-(S)-norfenfluramine, which is a potent 5-HT2B agonist associated with valvulopathy, the (R)-enantiomer exhibits a distinct pharmacological profile. This protocol addresses critical solubility parameters, salt-to-base correction factors, and sterility requirements to ensure experimental reproducibility and animal welfare.

Physicochemical Profile & Pre-Formulation

Before initiating the protocol, verify the enantiomeric purity and salt form of your compound. The hydrochloride salt is significantly more water-soluble than the free base but requires specific handling to prevent acidity-induced tissue irritation.

ParameterSpecificationNotes
Compound Name (R)-Norfenfluramine HClAlso known as (-)-Norfenfluramine HCl
CAS Number 41538-52-7Verify against Certificate of Analysis (CoA)
Molecular Formula

MW (Salt) 239.67 g/mol Used for weighing
MW (Free Base) 203.21 g/mol Used for dose calculation
Solubility (Water)

Highly soluble; suitable for saline vehicles
Appearance White crystalline powderHygroscopic; store desiccated at -20°C

CRITICAL STEREOCHEMISTRY WARNING: Ensure you are using the (R)-(-)-enantiomer . The (S)-(+)-enantiomer (CAS 37936-89-3) is the potent 5-HT2B agonist responsible for fenfluramine-induced cardiac valvulopathy. Confusing these enantiomers will invalidate toxicological and behavioral data.

Calculation Framework: The Salt Correction Factor (SCF)

In vivo doses are typically reported as mg/kg of the free base . Because you are weighing the HCl salt, you must apply a Salt Correction Factor (SCF) to ensure the animal receives the correct molar dose.



Dosing Calculation Table

Target Concentration Example: 10 mg/kg dose for a 250g rat (Total dose: 2.5 mg free base).

Target Dose (Free Base)Equivalent Salt Weight RequiredCalculation Logic
1.0 mg/kg 1.18 mg/kg

3.0 mg/kg 3.54 mg/kg

10.0 mg/kg 11.79 mg/kg

Vehicle Selection & Preparation

For (R)-Norfenfluramine HCl, complex vehicles (like Cyclodextrins or PEG) are rarely necessary due to its high aqueous solubility.

  • Primary Vehicle: 0.9% Sterile Saline (Physiological Saline).

  • Alternative Vehicle (High Concentration >20 mg/mL): PBS (Phosphate Buffered Saline) to maintain pH stability.

Why Saline? The HCl salt dissociates readily in water. Using 0.9% saline ensures isotonicity, preventing hemolysis or injection site pain. However, dissolving HCl salts can slightly lower the pH. For concentrations


, the buffering capacity of blood is sufficient. For higher concentrations, check pH.

Step-by-Step Preparation Protocol

Materials Required:

  • (R)-Norfenfluramine HCl powder.[2]

  • Sterile 0.9% Saline (USP grade).

  • 0.22 µm PVDF or PES syringe filter (Low protein binding).

  • Sterile amber glass vials (light sensitive).

  • pH meter or micro-pH strips.

  • 0.1N NaOH (for potential pH adjustment).

Workflow Diagram

G Start Weigh Compound (Apply SCF) Dissolve Dissolve in 0.9% Saline Start->Dissolve CheckPH Check pH (Target 6.0 - 7.4) Dissolve->CheckPH Adjust Adjust with 0.1N NaOH CheckPH->Adjust pH < 5.5 Filter Sterile Filter (0.22 µm) CheckPH->Filter pH OK Adjust->CheckPH Store Aliquot & Use (Within 24h) Filter->Store

Figure 1: Preparation workflow for (R)-Norfenfluramine HCl solution ensuring sterility and physiological compatibility.

Detailed Procedure
  • Weighing:

    • Calculate the required mass using the SCF (1.179).

    • Example: To prepare 10 mL of a 5 mg/mL (free base) stock:

      
      
      
    • Weigh 58.95 mg of powder into a sterile vial.

  • Dissolution:

    • Add approximately 80% of the final volume (e.g., 8 mL) of sterile 0.9% saline.

    • Vortex gently for 30-60 seconds. The powder should dissolve instantly.

    • Note: Do not sonicate unless absolutely necessary, as heat can degrade the amine.

  • pH Verification (Critical for Animal Welfare):

    • Place a 10 µL drop on a pH strip.

    • If pH is between 5.5 and 7.5, proceed.

    • If pH < 5.5 (common with HCl salts at high concentrations), add 0.1N NaOH dropwise while stirring until pH reaches ~6.0–7.0.

    • Caution: Do not over-alkalinize (pH > 8), as the free base may precipitate out of solution.

  • Final Volume Adjustment:

    • Add sterile saline to reach the exact final volume (10 mL). Invert to mix.

  • Sterilization:

    • Draw the solution into a sterile syringe.

    • Attach a 0.22 µm PES or PVDF filter .

    • Dispense into a fresh, sterile amber vial.

    • Why Filter? Autoclaving is not recommended for amine salts due to potential thermal degradation. Filtration ensures sterility for IP/IV routes.

Storage & Stability

  • Stock Solution: Prepare fresh daily for in vivo work. While chemically stable in solution for ~1 week at 4°C, oxidation of the amine can occur, and sterility is compromised after the septum is punctured.

  • Powder: Store at -20°C in a desiccator. Warm to room temperature before opening to prevent condensation.

Quality Control Check

Before administration, perform a visual inspection:

  • Clarity: Solution must be completely clear and colorless.

  • Particulates: Any visible particles indicate precipitation (likely due to high pH) or contamination. Discard immediately.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 119025815, (R)-Norfenfluramine hydrochloride. Retrieved from [Link]

  • Rothman, R. B., et al. (2000). Evidence for possible involvement of 5-HT(2B) receptors in the cardiac valvulopathy associated with fenfluramine and other serotonergic medications. Circulation, 102(23), 2836–2841. [Link]

  • Fishman, B. E., & Finberg, J. P. (1987). Pharmacological actions of fenfluramine and norfenfluramine isomers on cardiovascular function in the rat. Journal of Pharmacy and Pharmacology, 39(12), 1039-1042. [Link]

Sources

Method

Application Note: Precision Dosing of (R)-Norfenfluramine in Murine Seizure Models

Abstract & Strategic Rationale The therapeutic landscape for developmental and epileptic encephalopathies (DEEs), particularly Dravet syndrome, has been transformed by the re-introduction of Fenfluramine. However, the cl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

The therapeutic landscape for developmental and epileptic encephalopathies (DEEs), particularly Dravet syndrome, has been transformed by the re-introduction of Fenfluramine. However, the clinical utility of racemic Fenfluramine is shadowed by the cardiovascular risk associated with 5-HT2B receptor agonism.

Why (R)-Norfenfluramine? Recent stereoselective analyses have identified (R)-Norfenfluramine (also known as l-norfenfluramine) as the primary candidate for a "chiral switch." Unlike its enantiomer (S)-norfenfluramine (d-norfenfluramine), which carries high risks of neurotoxicity and potent 5-HT2B activation, (R)-norfenfluramine retains potent antiseizure efficacy with a significantly wider therapeutic index and reduced cardiovascular liability.

This guide provides the first consolidated protocol for dosing (R)-Norfenfluramine in murine models, specifically distinguishing it from the racemate and the toxic (S)-isomer.

Compound Profile & Stereochemistry

Critical Note on Nomenclature: Confusion regarding stereochemistry is a common source of experimental error. Ensure your certificate of analysis matches the following profile:

ParameterSpecification
Chemical Name (R)-Norfenfluramine
Common Synonyms l-Norfenfluramine; Levonorfenfluramine; (-)-Norfenfluramine
Active Enantiomer (R)-(-)
Toxic Enantiomer (S)-(+) (Dexnorfenfluramine) – Avoid due to neurotoxicity/5-HT2B risk
Salt Form Hydrochloride (HCl) is standard for solubility
Solubility Highly soluble in water/saline (>20 mg/mL)
Primary Target 5-HT2C Agonist; Sigma-1 Receptor Positive Modulator

Mechanism of Action Pathway

(R)-Norfenfluramine exerts its anticonvulsant effects primarily through 5-HT2C receptor agonism, which enhances GABAergic inhibition, and modulation of the Sigma-1 receptor.

G RNorf (R)-Norfenfluramine HT2C 5-HT2C Receptor (Gq-coupled) RNorf->HT2C Agonism Sigma1 Sigma-1 Receptor RNorf->Sigma1 Positive Modulation PLC PLC Activation HT2C->PLC GABA GABAergic Interneuron Excitation Sigma1->GABA Potentiation Ca Intracellular Ca2+ PLC->Ca Ca->GABA Increased Firing Inhib Inhibitory Tone (Glutamate Suppression) GABA->Inhib Seizure Seizure Threshold Elevation Inhib->Seizure

Figure 1: Dual-mechanism signaling pathway of (R)-Norfenfluramine enhancing inhibitory tone.

Preparation & Formulation Protocol

Vehicle Selection
  • Standard Vehicle: 0.9% Sterile Saline (NaCl).

  • Alternative: Phosphate Buffered Saline (PBS), pH 7.4.

  • Note: DMSO is not required for the HCl salt and should be avoided to prevent confounding vehicle effects in behavioral assays.

Formulation Steps (Stock Solution: 5 mg/mL)
  • Weighing: Accurately weigh (R)-Norfenfluramine HCl.

  • Dissolution: Add 80% of the calculated volume of sterile saline. Vortex for 30 seconds. The compound should dissolve instantly.

  • Adjustment: Bring to final volume with saline.

  • Sterilization: Filter through a 0.22 µm syringe filter if the solution is for chronic or intracranial use.

  • Stability: Fresh preparation is recommended daily. Solutions can be stored at 4°C for up to 48 hours.

Dosing Guidelines & Experimental Protocols

Pharmacokinetic Considerations

Unlike humans, mice metabolize fenfluramine derivatives rapidly.

  • T_max (Plasma): ~15–30 minutes.

  • T_max (Brain): ~30–60 minutes.

  • Brain-to-Plasma Ratio: High (~15–20x), indicating excellent BBB penetration.

  • Half-life (Mice): ~4–6 hours (shorter than rats/humans).

Protocol A: Acute Seizure Models (MES & Audiogenic)

This protocol is optimized for the DBA/2 mouse (audiogenic reflex seizures) and Maximal Electroshock (MES) models.

ParameterAudiogenic (DBA/2)Generalized (MES)
Dose Range 1 – 5 mg/kg (i.p.)10 – 20 mg/kg (i.p.)
ED50 (Approx) 1.2 mg/kg10.2 mg/kg
Pre-treatment Time 60 minutes4 – 8 hours*
Injection Volume 10 mL/kg10 mL/kg

*Note: While brain concentrations peak early (1h), peak protection in MES models for the (R)-isomer (l-norfenfluramine) has been observed to be delayed (up to 8h) in some studies, suggesting a downstream mechanism or active transport accumulation.

Step-by-Step Workflow:

  • Acclimation: Acclimate mice to the testing room for 60 minutes.

  • Administration: Administer (R)-Norfenfluramine (i.p.) at T=-60 min.

  • Challenge:

    • Audiogenic: Expose DBA/2 mice to high-intensity sound (105-110 dB) for 60s.

    • MES: Apply corneal electroshock (50 mA, 60 Hz, 0.2s).

  • Scoring: Record seizure latency and severity (see Table 1).

Protocol B: Chronic Dosing in Scn1a (Dravet) Models

For Scn1a+/- mice, chronic dosing mimics the clinical scenario.

  • Route: Intraperitoneal (i.p.) or Subcutaneous (s.c.).

  • Frequency: Twice Daily (BID) due to the shorter half-life in mice.

  • Recommended Dose: 5 – 15 mg/kg/day (split BID).

    • Start: 2.5 mg/kg BID.

    • Titrate: Increase every 3 days if tolerated.

  • Safety Check: Weigh mice daily. (R)-Norfenfluramine is an anorectic; >15% weight loss requires dose reduction.

Data Analysis & Scoring

Table 1: Seizure Scoring Criteria (Racine Scale Modified)
ScoreClinical SignInterpretation
0 No behavioral changeProtection
1 Mouth/facial clonusPartial Seizure
2 Head noddingPartial Seizure
3 Unilateral forelimb clonusGeneralized Seizure
4 Rearing with bilateral forelimb clonusGeneralized Seizure
5 Rearing and falling (loss of posture)Severe Generalized
6 Tonic hindlimb extension / DeathFatal
Table 2: Comparative Efficacy (Murine Models)
CompoundPotency (Audiogenic)Potency (MES)Safety Margin (PI)
(R)-Norfenfluramine High (ED50 ~1.2 mg/kg)Moderate (ED50 ~10 mg/kg)High (>10)
(S)-Norfenfluramine HighHighLow (Neurotoxic)
Racemic Fenfluramine ModerateModerateModerate

Safety Monitoring & Troubleshooting

Common Adverse Events:

  • Sedation: Assess using the Rotarod Test (6 rpm). If mice fall <60s, the dose is sedating.

    • (R)-Norfenfluramine is generally less sedating than the (S)-isomer.

  • Weight Loss: Monitor body weight daily. Provide high-fat diet gel if weight loss exceeds 10%.

  • Hyperthermia: High doses of serotonergic agents can cause hyperthermia. Measure rectal temperature if mice appear agitated.

Troubleshooting Guide:

  • Issue: No seizure protection observed.

    • Solution: Check the timepoint.[1][2][3] If testing at 30 min, extend to 60-120 min. The (R)-isomer may have slower pharmacodynamic onset despite rapid PK.

  • Issue: Mice are immobile/comatose.

    • Solution: You may have dosed the (S)-isomer or the racemate by mistake, or the dose is >20 mg/kg. Verify the enantiomeric purity.

Experimental Workflow Diagram

Workflow cluster_obs Observation Phase Start Study Design Select Model: DBA/2 or Scn1a Prep Formulation (R)-Norfenfluramine HCl in Saline Conc: 0.1 - 2.0 mg/mL Start->Prep Dose Administration (i.p.) Acute: 1-20 mg/kg Chronic: 5-15 mg/kg/day Prep->Dose Tox Toxicity Check (T+30m) Rotarod & Temp Dose->Tox Test Seizure Induction (T+60m to T+4h) Tox->Test Analysis Data Analysis Latency, Severity Score, Mortality Test->Analysis

Figure 2: Standardized experimental workflow for in vivo assessment.

References

  • Erenburg, N., et al. (2023). Comparative activity of the enantiomers of fenfluramine and norfenfluramine in rodent seizure models, and relationship with their concentrations in plasma and brain.[1][3][4][5][6][7] Epilepsia, 64(6), 1673–1683. Link

  • Erenburg, N., et al. (2024). Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine? International Journal of Molecular Sciences, 25(5), 2522.[4] Link

  • Sourbron, J., et al. (2017). Serotonergic Modulation as a Pharmacological Target for the Treatment of Seizures in Dravet Syndrome. Frontiers in Pharmacology. Link

  • Li, J., et al. (2021). Efficacy of Fenfluramine and Norfenfluramine Enantiomers and Various Antiepileptic Drugs in a Zebrafish Model of Dravet Syndrome.[1] Neurochemical Research, 46, 2249–2261.[1][8] Link[1][8]

  • Erenburg, N., et al. (2024). Pharmacokinetics of d- and l-norfenfluramine following their administration as individual enantiomers in rats. Epilepsia, 65(2), e14-e19. Link

Sources

Application

Enantioselective synthesis of (R)-Norfenfluramine from alanine precursor

Application Note: Enantioselective Synthesis of (R)-Norfenfluramine via Chiral Pool Engineering Executive Summary & Scientific Rationale The selective synthesis of (R)-Norfenfluramine (Levonorfenfluramine) has emerged as...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enantioselective Synthesis of (R)-Norfenfluramine via Chiral Pool Engineering

Executive Summary & Scientific Rationale

The selective synthesis of (R)-Norfenfluramine (Levonorfenfluramine) has emerged as a critical requirement in neuropsychiatric drug development.[1][2][3] While the racemic mixture and the (S)-enantiomer (Dexnorfenfluramine) are associated with potent anorectic effects, they are also linked to valvular heart disease via 5-HT2B receptor agonism.[1][3] Conversely, recent pharmacological profiling suggests the (R)-enantiomer possesses a distinct therapeutic window with potential antiseizure activity and a significantly improved safety profile regarding cardiovascular toxicity [1, 2].[1][2][3]

This protocol details a high-fidelity, enantioselective synthesis of (R)-Norfenfluramine starting from the chiral pool precursor D-Alanine .[1][2] Unlike traditional reductive amination of ketones (which yields racemates) or fractional crystallization (which is low yielding), this method utilizes a regioselective organocuprate ring-opening of a chiral aziridine .[1][3] This approach ensures the conservation of stereochemical information from the amino acid precursor, delivering >98% enantiomeric excess (ee).[1]

Retrosynthetic Analysis

The strategy relies on the "chiral pool" logic, where the stereocenter of D-Alanine is preserved to establish the (R)-configuration of the target amine.[1]

Logic Flow:

  • Target: (R)-Norfenfluramine (

    
    ).[1][2][3]
    
  • Disconnection: C(aryl)-C(alkyl) bond formation.[1][2][3]

  • Synthon: An electrophilic chiral amine equivalent and a nucleophilic aryl group.[1][2]

  • Precursor: D-Alanine (provides the (R)-stereocenter).[1][2][3]

Pathway Visualization:

Retrosynthesis Target (R)-Norfenfluramine (Target) Intermediate (R)-N-Boc-2-Methylaziridine (Activated Electrophile) Target->Intermediate Deprotection Precursor D-Alanine (Chiral Pool Source) Intermediate->Precursor Reduction & Cyclization Reagent 3-CF3-Phenyl Cuprate (Nucleophile) Intermediate->Reagent Ring Opening

Caption: Retrosynthetic disconnection showing the preservation of the D-Alanine stereocenter via an aziridine intermediate.

Detailed Experimental Protocol

Phase 1: Precursor Activation (Synthesis of N-Boc-D-Alaninol)

Objective: Convert D-Alanine to a protected amino alcohol to prevent racemization and prepare for cyclization.[1][2]

  • Reagents: D-Alanine, Di-tert-butyl dicarbonate (

    
    ), 
    
    
    
    (or
    
    
    ).[1][3]
  • Mechanism: Protection of the amine followed by reduction of the carboxylic acid.[1][2]

Step-by-Step:

  • Protection: Suspend D-Alanine (10.0 g, 112 mmol) in 1,4-dioxane/water (1:1). Add

    
     (1.1 eq) followed by 
    
    
    
    (1.2 eq).[2][3] Stir at RT for 12h.[1][2][4] Acidify with KHSO4 and extract with EtOAc to yield N-Boc-D-Alanine .[1][2]
  • Reduction: Dissolve N-Boc-D-Alanine in anhydrous THF under

    
    . Cool to 0°C.[1][2]
    
  • Add

    
     complex (or use mixed anhydride reduction with 
    
    
    
    for safer scaling) dropwise.
  • Stir at RT for 4h. Quench carefully with MeOH.

  • Workup: Concentrate, dissolve in EtOAc, wash with 1M HCl, sat.

    
    , and brine.[1][2]
    
  • Yield: Expect ~90-95% of N-Boc-D-Alaninol as a white solid/oil.[1][2]

Phase 2: Chiral Aziridine Formation

Objective: Create the activated electrophile ((R)-N-Boc-2-methylaziridine) via internal displacement.[1][2][3]

  • Reagents: Tosyl chloride (TsCl), Pyridine (or TEA/DCM), Potassium tert-butoxide (

    
    ).[1][2][3]
    

Step-by-Step:

  • Tosylation: Dissolve N-Boc-D-Alaninol (1 eq) in DCM/Pyridine (5:1). Add TsCl (1.2 eq) at 0°C. Stir overnight. Workup to isolate the O-Tosylate .

  • Cyclization: Dissolve the crude tosylate in anhydrous THF. Cool to 0°C.[1][2]

  • Add

    
     (1.1 eq) or 
    
    
    
    .[1][2][3] The base deprotonates the carbamate nitrogen, which attacks the C-OTs center.[1]
    • Note: This is an intramolecular

      
       reaction.[1][2] The attack occurs at the primary carbon (C1), preserving the stereochemistry at C2 .[2][3]
      
  • Purification: Flash chromatography (Hexane/EtOAc).

  • Product: (R)-N-Boc-2-methylaziridine .

    • QC Check: Optical rotation should match literature for the (R)-isomer.

Phase 3: Regioselective Ring Opening (The Critical Step)

Objective: Install the 3-trifluoromethylphenyl group at the primary carbon.[2][3]

  • Reagents: 1-Bromo-3-(trifluoromethyl)benzene, Magnesium turnings, CuI (Copper(I) iodide).[1][3]

  • Mechanism: Formation of a lower-order organocuprate which attacks the less hindered carbon of the aziridine.[1][2]

Step-by-Step:

  • Grignard Preparation:

    • Flame-dry a 3-neck flask. Add Mg turnings (1.5 eq) and a crystal of iodine.

    • Add 1-Bromo-3-(trifluoromethyl)benzene (1.5 eq) in anhydrous ether/THF dropwise. Initiate reflux to form 3-Trifluoromethylphenylmagnesium bromide .[1][2]

  • Cuprate Formation:

    • Cool the Grignard solution to -30°C.

    • Add CuI (0.5 eq) (catalytic or stoichiometric depending on specific coupling protocol; stoichiometric

      
       is often preferred for high regioselectivity).[1][2][3] Stir for 20 min to form the organocuprate species.
      
  • Coupling:

    • Dissolve (R)-N-Boc-2-methylaziridine (1.0 eq) in THF.

    • Add slowly to the cuprate solution at -30°C.

    • Allow to warm to 0°C over 2 hours.

    • Reaction Logic: The nucleophile attacks the primary (terminal) carbon of the aziridine ring due to steric hindrance at the secondary carbon.[3] This retains the configuration at the chiral center.

  • Quench: Sat.

    
     (aq) to sequester copper salts.[1][2][3] Extract with ether.[1][2][5]
    
  • Intermediate: (R)-N-Boc-Norfenfluramine .

Phase 4: Deprotection & Salt Formation

Objective: Remove the Boc group to yield the final amine salt.[2][3]

  • Deprotection: Dissolve intermediate in DCM. Add Trifluoroacetic acid (TFA) (20% v/v).[1][2][3] Stir 1h.

  • Free Basing: Evaporate TFA. Basify with 1M NaOH. Extract with DCM.[1][2]

  • Salt Formation: Dissolve free base in dry ether.[1][2] Add HCl in ether dropwise.[1][2]

  • Filtration: Collect the white precipitate.[1][2]

  • Final Product: (R)-Norfenfluramine Hydrochloride .

Data Summary & Quality Control

ParameterSpecificationMethod
Appearance White Crystalline SolidVisual
Purity > 98.5%HPLC (C18 column)
Chiral Purity > 99% eeChiral HPLC (Daicel Chiralpak AD-H)
Identity Matches Standard1H-NMR (400 MHz, CDCl3)
Melting Point 166-168°C (HCl salt)Capillary Method

Key NMR Signals (Free Base):

  • 
     1.15 (d, 3H, 
    
    
    
    )[3]
  • 
     2.6-2.8 (m, 2H, 
    
    
    
    )[1][3]
  • 
     3.1-3.2 (m, 1H, 
    
    
    
    )[1][3]
  • 
     7.4-7.6 (m, 4H, Aryl-H)[1][3]
    

Process Logic & Safety (Graphviz)

The following diagram illustrates the critical decision points and safety barriers in the synthesis.

Workflow cluster_safety Safety Protocols Start Start: D-Alanine Step1 1. Boc Protection & Reduction (Risk: H2 gas evolution) Start->Step1 Step2 2. Aziridination (Critical: Moisture Sensitive) Step1->Step2 Intermediate: N-Boc-Alaninol Step3 3. Organocuprate Coupling (Risk: Exothermic, Inert Atm Req) Step2->Step3 Intermediate: N-Boc-Aziridine Step4 4. TFA Deprotection Step3->Step4 Regioselective Opening End Final: (R)-Norfenfluramine HCl Step4->End Salt Formation Warning Handle Organocopper reagents under Argon

Caption: Operational workflow emphasizing safety and critical intermediates.

References

  • Erenburg, N., et al. (2024).[1][2][3][6] Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice. International Journal of Molecular Sciences. Link[3]

  • Rothman, R. B., et al. (2003).[1][2][3][7] (+)-Fenfluramine and its major metabolite, (+)-norfenfluramine, are potent substrates for norepinephrine transporters.[1][3][7] Journal of Pharmacology and Experimental Therapeutics. Link

  • Dieter, R. K., & Topping, C. M. (2001).[1][2][3] Cuprate-Mediated Ring Opening of N-Boc-Aziridines. Journal of Organic Chemistry. (General methodology for N-Boc aziridine opening).

  • Snape, T. J., et al. (2001).[1][2][3][8] Synthesis of (R)-1-[3-(Trifluoromethyl)phenyl]ethanol. (Relevant for 3-CF3-phenyl lithiation chemistry). Link

Sources

Method

Electrophysiological Characterization of Norfenfluramine-Nav1.5 Interaction: Comprehensive Patch-Clamp Protocols

Abstract & Strategic Context Norfenfluramine (NFEN), the active metabolite of fenfluramine, has regained clinical significance with the approval of fenfluramine (Fintepla) for Dravet syndrome. While historically associat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

Norfenfluramine (NFEN), the active metabolite of fenfluramine, has regained clinical significance with the approval of fenfluramine (Fintepla) for Dravet syndrome. While historically associated with 5-HT2B-mediated valvulopathy and hERG inhibition, its interaction with Voltage-Gated Sodium Channels (Nav) is a critical component of modern Comprehensive in vitro Proarrhythmia Assay (CiPA) safety profiling and efficacy understanding.[1]

This guide provides a rigorous manual patch-clamp workflow to quantify the interaction between NFEN and the cardiac sodium channel (Nav1.5). Unlike simple pore blockers, NFEN exhibits complex pharmacodynamics, potentially involving state-dependent blockade and Sigma-1 receptor modulation.[1]

Key Experimental Objectives:

  • Peak Current Inhibition: Determine tonic block at resting states.[1]

  • State-Dependent Block: Quantify affinity for the inactivated state (local anesthetic-like effect).[1]

  • Use-Dependence: Assess accumulation of block during high-frequency firing (tachycardia simulation).

  • Late Sodium Current (

    
    ):  Evaluate potential for LQT3-like proarrhythmia.
    

Experimental Logic & Mechanism

To design a valid assay, we must model the channel states NFEN encounters in vivo. Sodium channels cycle between Resting (R) , Open (O) , and Inactivated (I) states.

  • Resting State: Predominant at hyperpolarized potentials (-120 mV).[1]

  • Inactivated State: Predominant at depolarized holding potentials (-80 mV) or after rapid firing.[1]

  • The Hypothesis: NFEN, being lipophilic, likely accesses the pore via the intramembrane fenestrations, showing higher affinity for the Inactivated State . This requires protocols that isolate these states.[1]

Mechanism Visualization

Nav_Mechanism Resting Resting State (Polarized) Open Open State (Conducting) Resting->Open Depolarization Inactivated Inactivated State (Refractory) Open->Inactivated Time (<5ms) Blocked Drug-Bound (Non-Conducting) Open->Blocked Low Affinity Inactivated->Resting Repolarization Inactivated->Blocked High Affinity (Norfenfluramine)

Caption: State-transition model highlighting the preferential binding pathway for state-dependent blockers like Norfenfluramine.

Materials & Solutions

Cell Model
  • Primary: HEK293 or CHO cells stably expressing human SCN5A (Nav1.[1]5) and SCN1B (

    
    1 subunit).
    
  • Validation:

    
     must be compensated >80% to prevent voltage errors due to large sodium currents (often >5 nA).
    
Solution Chemistry

Precise ionic composition is vital to isolate


 and eliminate Potassium (

) or Calcium (

) contamination.
ComponentIntracellular (Pipette) [mM]Extracellular (Bath) [mM]Function
CsF / CsCl 130-Cs blocks K+ channels; F- stabilizes seals.[1]
NaCl 10137Charge carrier.[1]
EGTA 10-Chelates intracellular Ca2+.[1]
HEPES 1010pH Buffer (Adjust to 7.4).
TEA-Cl --(Optional) Add to bath if endogenous K+ is high.[1]
Glucose -10Osmolarity balance.[1]

Drug Preparation (Norfenfluramine):

  • Stock: Dissolve in 100% DMSO (10-100 mM).

  • Working: Dilute in Extracellular Solution.[1] Final DMSO concentration must be

    
     0.1% .
    
  • Glassware: Use silanized glass or low-retention plastics; NFEN is lipophilic and sticks to tubing.[1]

Detailed Assay Protocols

Phase 1: Giga-Seal & Whole-Cell Configuration[1][2]
  • Pipette Resistance: 1.5 – 2.5 M

    
     (Low resistance is critical for clamping fast 
    
    
    
    ).[1]
  • Seal: Form Giga-seal (>1 G

    
    ).[1]
    
  • Break-in: Apply suction to enter whole-cell mode.[1]

  • Stabilization: Wait 5 minutes for intracellular dialysis.

  • Compensation: Auto-compensate

    
     and 
    
    
    
    . Manually adjust
    
    
    compensation to >80%.
Phase 2: Voltage Protocols
Protocol A: Steady-State Activation & Peak Current (Tonic Block)

Purpose: To measure simple pore blockage at resting state.[1]

  • Holding Potential (

    
    ):  -120 mV (Ensures 100% channels are resting).
    
  • Pulse: Depolarize to -10 mV for 50 ms.

  • Frequency: 0.1 Hz (Every 10 seconds).

  • Drug Application: Apply Vehicle -> Low Dose -> High Dose. Wait 3-5 mins per dose for steady state.

Protocol B: Steady-State Inactivation (State-Dependence)

Purpose: To determine if NFEN binds tighter to inactivated channels (Left-shift in


).
  • Pre-pulse: Step from -120 mV to various potentials (-140 mV to -20 mV) for 500 ms (Induces inactivation).

  • Test Pulse: Step to -10 mV for 30 ms (Measures available non-inactivated channels).

  • Analysis: Plot Normalized Current vs. Pre-pulse Voltage. Fit with Boltzmann equation.

    • Result: A leftward shift in the curve indicates the drug stabilizes the inactivated state.

Protocol C: Use-Dependence (Frequency)

Purpose: To mimic tachycardia.[1] Does block accumulate?

  • Train: Apply 20 pulses (-120 mV to -10 mV) at varying frequencies: 1 Hz, 3 Hz, and 10 Hz .

  • Measurement: Compare the Peak Current of Pulse #1 vs. Pulse #20.

  • Calculation:

    
    [1]
    
Protocol D: Late Sodium Current (

) - CiPA Compliant

Purpose: NFEN safety check. Late current inhibition is anti-arrhythmic; enhancement is pro-arrhythmic (LQT3).[1]

  • Activator: Add ATX-II (10-30 nM) to bath to induce late current (mimics pathology).

  • Protocol: Step-Ramp or long pulse (200 ms) to -10 mV.

  • Measurement: Measure mean current density in the last 50 ms of the pulse.

Workflow Visualization

Patch_Workflow Start Cell Preparation (HEK-Nav1.5) Seal Giga-Seal Formation (>1 GΩ) Start->Seal WholeCell Whole-Cell Config (Rs Comp >80%) Seal->WholeCell QC QC Check: Leak < 100pA? Rs < 10MΩ? WholeCell->QC QC->Start Fail Exp_Tonic Protocol A: Tonic Block (-120mV) QC->Exp_Tonic Pass Exp_State Protocol B: Inactivation Shift Exp_Tonic->Exp_State Exp_Late Protocol D: Late Current (ATX-II) Exp_State->Exp_Late Analysis Data Analysis (IC50, V1/2 Shift) Exp_Late->Analysis

Caption: Operational workflow for sequential Nav1.5 characterization ensuring data integrity via QC gates.

Data Analysis & Interpretation

Concentration-Response ( )

Calculate the fractional block at each concentration using the Hill equation:



  • Note: If

    
     is significantly lower in Protocol B (Inactivated) than Protocol A (Resting), NFEN is a state-dependent blocker.[1]
    
Voltage of Inactivation Shift ( )

Fit the steady-state inactivation data to the Boltzmann function:



  • Interpretation: A negative shift (e.g., -5 mV to -10 mV) suggests NFEN binds to and stabilizes the inactivated state, effectively reducing the "window current" available for excitability.

Troubleshooting & Self-Validation

  • Issue: Current Run-down.

    • Cause: Dialysis of intracellular factors.[1]

    • Fix: Keep experiments under 20 mins. Add ATP/GTP to pipette solution if run-down exceeds 2% per minute.[1]

  • Issue: Poor Voltage Clamp (Notchy currents).

    • Cause: High Series Resistance (

      
      ).[1]
      
    • Fix: Re-position pipette, apply stronger suction, or discard cell if

      
      .[1]
      
  • Issue: "Sticky" Compound.

    • Cause: NFEN lipophilicity.[1]

    • Fix: Wash system with 70% Ethanol between experiments.[1] Use a dedicated line for high concentrations.[1]

References

  • FDA (2020). NDA 212102 Multi-disciplinary Review and Evaluation: FINTEPLA (fenfluramine). Center for Drug Evaluation and Research.[1] Link

  • FDA (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines.[1] CiPA Initiative.[1][2][3] Link

  • Metrion Biosciences. NaV1.5(Late) cardiac safety assay on QPatch.Link

  • Martin, P., et al. (2022). Fenfluramine diminishes seizures in the Scn1a zebrafish model. Epilepsia.[1] (Context for Nav1.1/1.5 relevance). Link

  • Sophion Bioscience. CHO-Nav1.5 use-dependent blockers: Flecainide and Lidocaine.[1] (Protocol validation source). Link

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Application

Application Notes and Protocols for (R)-Norfenfluramine HCl Powder: A Guide to Handling, Storage, and Stability

Abstract This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the safe handling, storage, and stability assessment of (R)-Norfenf...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the safe handling, storage, and stability assessment of (R)-Norfenfluramine hydrochloride (HCl) powder. As an active pharmaceutical ingredient (API) with significant pharmacological activity, a thorough understanding of its material properties and stability profile is critical for ensuring data integrity, personnel safety, and the development of a stable drug product. This document synthesizes technical data with field-proven insights, offering a framework for establishing self-validating protocols in a research and development setting.

Introduction: The Scientific Imperative for Material Characterization

(R)-Norfenfluramine HCl is a key metabolite of fenfluramine and a potent serotonergic agent. Its handling and stability are of paramount importance for any non-clinical or clinical research. The hydrochloride salt form is typically a crystalline powder, which enhances its aqueous solubility.[1] However, like many amine hydrochlorides, it may be susceptible to degradation from environmental factors such as moisture, light, and heat. This guide is structured to provide a robust framework for managing these risks, from initial material receipt to long-term stability assessment.

Material Properties and Characterization

A foundational understanding of the physicochemical properties of (R)-Norfenfluramine HCl is essential for its proper handling and for the design of meaningful stability studies.

Table 1: Physicochemical Properties of (R)-Norfenfluramine HCl

PropertyValueSource(s)
Chemical Name (2R)-1-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride[2]
Molecular Formula C₁₀H₁₃ClF₃N[2]
Molecular Weight 239.66 g/mol [2]
Appearance White to off-white crystalline powder[3]
Melting Point Racemate: ~163 °C. The (R)-enantiomer is expected to have a similar melting point. For the related compound (R)-Fenfluramine HCl, the melting point is 158-159 °C.[4]
Solubility Soluble in water (>10 mg/mL). Soluble in ethanol.[3]
pKa Not experimentally determined for this specific enantiomer. As a secondary amine hydrochloride, the amine group will have a pKa in the range of 9-11.General chemical knowledge
Hygroscopicity As an amine hydrochloride salt, it should be considered potentially hygroscopic.General chemical knowledge

Safe Handling and Personal Protective Equipment (PPE)

Given its pharmacological potency, (R)-Norfenfluramine HCl must be handled with appropriate safety precautions to minimize occupational exposure.

Engineering Controls and Personal Protective Equipment (PPE)

The primary approach to safe handling is containment. For potent compounds, open handling of powders is strongly discouraged.[5]

  • Primary Containment: Weighing and aliquoting of the powder should be performed in a certified chemical fume hood, a glove box, or a powder containment booth to prevent the generation of airborne dust.[6][7]

  • Personal Protective Equipment (PPE): A standard PPE ensemble for handling powdered (R)-Norfenfluramine HCl includes:

    • Respiratory Protection: A fit-tested N95 or higher-rated respirator is recommended when handling the powder outside of a primary containment system.[3][6]

    • Eye Protection: Safety glasses with side shields or chemical splash goggles.[6]

    • Hand Protection: Nitrile or other chemically resistant gloves. Double-gloving is recommended.

    • Body Protection: A lab coat or disposable gown.

Spill Management Protocol

In the event of a spill, a clear and practiced protocol is essential to ensure safety and prevent contamination.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Before cleanup, don the appropriate PPE as described in section 3.1.

  • Contain the Spill: For powdered spills, carefully cover with damp paper towels or use a commercial spill kit with a dust suppressant to avoid making the powder airborne.[8][9] Do not dry sweep.[8]

  • Clean-up:

    • Gently wipe the area with the damp towels, working from the outside of the spill inward.

    • For larger spills, use an absorbent material from a spill kit.[10]

  • Decontaminate: Clean the spill area with soap and water or an appropriate laboratory detergent.

  • Dispose of Waste: All contaminated materials (paper towels, absorbent pads, gloves, etc.) must be collected in a sealed, labeled hazardous waste container for proper disposal according to institutional guidelines.[9]

Stability Profile and Degradation Pathways

Understanding the potential degradation pathways of (R)-Norfenfluramine HCl is crucial for designing stability-indicating analytical methods and for determining appropriate storage conditions.

Potential Degradation Pathways

As a secondary amine with a trifluoromethyl-substituted phenyl ring, the following degradation pathways should be considered:

  • Oxidation: Secondary amines can be susceptible to oxidation, which can be catalyzed by light, heat, and the presence of metal ions.[11][12] The initial step often involves the formation of an amine radical.[13]

  • Thermal Degradation: Elevated temperatures can lead to the breakdown of the molecule. For amines, this can involve various complex reactions.[11]

  • Photodegradation: The trifluoromethyl group generally imparts significant stability to molecules against photochemical degradation.[14][15] However, direct and prolonged exposure to UV or high-intensity visible light should be investigated as per ICH Q1B guidelines.[1][16]

  • Hydrolysis: The hydrochloride salt is stable in aqueous solution, but the free base could be susceptible to degradation under extreme pH conditions.

Potential Degradation Pathways for (R)-Norfenfluramine HCl cluster_stressors Stress Conditions cluster_compound Compound cluster_degradation Degradation Products Stressor_Heat Heat Compound (R)-Norfenfluramine HCl Stressor_Heat->Compound leads to Stressor_Light Light (UV/Vis) Stressor_Light->Compound leads to Stressor_Oxidant Oxidizing Agent (e.g., H₂O₂) Stressor_Oxidant->Compound leads to Stressor_Humidity Humidity/Moisture Stressor_Humidity->Compound can potentiate Deg_Thermal Thermal Degradants Compound->Deg_Thermal forms Deg_Photo Photodegradants Compound->Deg_Photo forms Deg_Oxidative Oxidative Impurities Compound->Deg_Oxidative forms Deg_Hydrolytic Hydrolytic Products (if any) Compound->Deg_Hydrolytic forms

Caption: Potential degradation pathways for (R)-Norfenfluramine HCl under various stress conditions.

Protocols for Stability Studies

To formally assess the stability of (R)-Norfenfluramine HCl, a series of studies should be conducted in accordance with the International Council for Harmonisation (ICH) guidelines.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential for identifying potential degradation products and for developing a stability-indicating analytical method.[17]

Objective: To generate potential degradation products of (R)-Norfenfluramine HCl under various stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of (R)-Norfenfluramine HCl (e.g., 1 mg/mL) in appropriate solvents (e.g., water, methanol, or a water/acetonitrile mixture).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80 °C for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60-80 °C for a defined period.

    • Oxidation: Add 3% H₂O₂ and store at room temperature for a defined period.

    • Thermal Degradation: Store the solid powder and a solution at a high temperature (e.g., 80-100 °C) for a defined period.

    • Photostability: Expose the solid powder and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.[1][18] A dark control sample should be stored under the same conditions to differentiate between thermal and photolytic degradation.[19]

  • Analysis: Analyze the stressed samples at various time points using a suitable analytical method (see Section 6.0). The goal is to achieve 5-20% degradation of the parent compound.

Long-Term and Accelerated Stability Study Protocol

These studies are designed to determine the shelf-life and recommended storage conditions for the API.

Objective: To evaluate the stability of (R)-Norfenfluramine HCl powder under ICH-recommended storage conditions.

Methodology:

  • Packaging: Package the (R)-Norfenfluramine HCl powder in a container that mimics the proposed long-term storage packaging (see Section 7.0).

  • Storage Conditions:

    • Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

  • Testing Time Points:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, 36 months

    • Accelerated: 0, 3, 6 months

  • Analytical Tests: At each time point, the samples should be tested for:

    • Appearance

    • Assay (potency)

    • Purity (related substances/degradation products)

    • Moisture content (if applicable)

Table 2: Recommended Stability Study Conditions (ICH Q1A)

StudyStorage ConditionMinimum Duration
Long-Term25 °C ± 2 °C / 60% RH ± 5% RH12 months
Intermediate30 °C ± 2 °C / 65% RH ± 5% RH6 months
Accelerated40 °C ± 2 °C / 75% RH ± 5% RH6 months

Analytical Method for Stability Assessment

A validated, stability-indicating analytical method is a prerequisite for any stability study. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and suitable technique.[20][21]

Protocol for a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating (R)-Norfenfluramine HCl from its potential process impurities and degradation products.

Starting Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: A linear gradient from low to high organic content (e.g., 5% B to 95% B over 30 minutes).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 225 nm).[22]

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

Method Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity (using forced degradation samples), linearity, range, accuracy, precision, and robustness.

Workflow for Stability-Indicating HPLC Method Development Start Define Method Objectives Forced_Deg Perform Forced Degradation Studies Start->Forced_Deg Initial_Method Develop Initial HPLC Conditions (Column, Mobile Phase, etc.) Forced_Deg->Initial_Method Analyze_Stressed Analyze Stressed Samples Initial_Method->Analyze_Stressed Check_Separation Evaluate Peak Purity and Resolution Analyze_Stressed->Check_Separation Optimize Optimize Method (Gradient, pH, etc.) Check_Separation->Optimize Not Adequate Validation Validate Method per ICH Q2(R1) Check_Separation->Validation Adequate Optimize->Analyze_Stressed Re-analyze Final_Method Final Stability-Indicating Method Validation->Final_Method

Caption: Workflow for the development of a stability-indicating HPLC method.

Recommended Storage and Packaging

Proper storage and packaging are critical to maintaining the stability of (R)-Norfenfluramine HCl powder.

Storage Conditions

Based on available data for similar compounds and general best practices, the following storage conditions are recommended:

  • Temperature: 2-8 °C is a common recommendation for long-term storage of reference standards and APIs to minimize thermal degradation.[23]

  • Light: Store in a light-resistant container to protect from photodegradation.

  • Moisture: Store in a tightly sealed container with a desiccant to protect from moisture, as the compound is likely hygroscopic.[3]

Packaging Recommendations

For long-term storage of the bulk powder, a multi-layered packaging system is recommended to provide a robust barrier against moisture, oxygen, and light.[24]

  • Primary Packaging: A high-density polyethylene (HDPE) or low-density polyethylene (LDPE) bag.[25]

  • Secondary Packaging: A triple-laminated bag consisting of LDPE, aluminum foil, and polyester (PET). The aluminum layer provides an excellent barrier to moisture, oxygen, and light.[24][25]

  • Desiccant: Place silica gel desiccant sachets within the packaging to absorb any residual moisture.[25]

  • Tertiary Packaging: The sealed bags should be placed in a rigid, light-opaque container (e.g., an amber glass jar or a high-density plastic drum) and tightly sealed.

This comprehensive approach to handling, stability testing, and storage will ensure the integrity of (R)-Norfenfluramine HCl powder, providing a solid foundation for its successful use in research and drug development.

References

  • PubChem. (R)-Norfenfluramine hydrochloride. National Center for Biotechnology Information. [Link]

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  • ICH. (1996). Q1B Stability Testing: Photostability Testing of New Drug Substances and Products.
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  • Q-Lab. Understanding ICH Photostability Testing. [Link]

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  • MDPI. (2025). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]

  • ILC Dover. (2023). Pharmaceutical Powder Handling 101: Safety, Compliance & Containment. [Link]

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  • IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

  • Sciencemadness.org. Oxidation of Primary, Secondary, and Tertiary Amines with Neutral Permanganate. [Link]

  • ACS Omega. (2024). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate...[Link]

  • pharm-int. (2018). Managing Risks with Potent Pharmaceutical Products. [Link]

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  • PMC. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • SciSpace. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Link]

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  • ResearchGate. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Link]

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  • ResearchGate. (2013). What are recommended packaging conditions for highly hygroscopic APIs?. [Link]

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Method

Application Notes and Protocols for the Formulation of (R)-Norfenfluramine Hydrochloride Injectable Solutions

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the critical considerations and detailed protocols for dissolving...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the critical considerations and detailed protocols for dissolving (R)-Norfenfluramine hydrochloride for parenteral applications. As a potent active pharmaceutical ingredient (API), the successful formulation of (R)-Norfenfluramine hydrochloride is paramount for ensuring its stability, bioavailability, and safety in preclinical and clinical settings. This document offers in-depth technical guidance, moving beyond simplistic instructions to explain the scientific rationale behind the recommended formulation strategies.

Introduction: The Formulation Challenge of an Amine Hydrochloride

(R)-Norfenfluramine, a primary metabolite of fenfluramine, is an amphetamine derivative characterized by a trifluoromethyl group on the phenyl ring.[1] As a hydrochloride salt, (R)-Norfenfluramine hydrochloride exhibits aqueous solubility, a crucial attribute for developing an injectable dosage form.[2] However, like many amine hydrochlorides, its solubility is significantly influenced by pH. Furthermore, the presence of a secondary amine and its susceptibility to oxidation present unique stability challenges that must be addressed during formulation development.[3][4]

This application note will delineate a systematic approach to formulation, beginning with essential pre-formulation studies to characterize the physicochemical properties of (R)-Norfenfluramine hydrochloride. Subsequently, detailed protocols for the preparation of injectable solutions will be presented, with a focus on solvent selection, pH control, tonicity adjustment, and sterilization.

Pre-formulation Studies: Characterizing (R)-Norfenfluramine Hydrochloride

A thorough understanding of the API's properties is the foundation of a robust formulation. The following pre-formulation studies are essential.

Physicochemical Properties

A summary of the key physicochemical properties of (R)-Norfenfluramine hydrochloride is provided in the table below.

PropertyValue/InformationSource(s)
Chemical Name (2R)-1-[3-(trifluoromethyl)phenyl]propan-2-amine hydrochloride[5]
Molecular Formula C₁₀H₁₃ClF₃N[6]
Molecular Weight 239.67 g/mol
Appearance White to off-white powder
pKa (predicted) 9.77[7]
Aqueous Solubility >10 mg/mL
Solubility in PBS (pH 7.2) 10 mg/mL (for a close analog)[8]
Solubility in Ethanol Soluble[9]
pH-Solubility Profile

As an amine hydrochloride, the aqueous solubility of (R)-Norfenfluramine hydrochloride is pH-dependent. The Henderson-Hasselbalch equation can be used to predict the ionization state of the molecule at a given pH, which in turn governs its solubility.

Rationale: At a pH below its pKa, the amine group will be predominantly protonated, existing as the more water-soluble hydrochloride salt. As the pH approaches and exceeds the pKa, the un-ionized, less soluble free base form will predominate. A comprehensive pH-solubility profile should be experimentally determined by measuring the solubility of the compound in a series of buffers across a physiologically relevant pH range (e.g., pH 2 to 8).

Experimental Protocol: Determination of pH-Solubility Profile

  • Prepare a series of buffers (e.g., phosphate, citrate) with pH values ranging from 2 to 8.

  • Add an excess amount of (R)-Norfenfluramine hydrochloride to a known volume of each buffer in separate vials.

  • Equilibrate the samples by agitation at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure saturation.

  • Filter the samples to remove undissolved solid.

  • Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Plot the solubility (in mg/mL) as a function of pH.

Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation pathways and establishing the intrinsic stability of the molecule.[10][11][12] These studies involve exposing the drug substance to harsh conditions to accelerate its decomposition.

Rationale: Based on the structure of (R)-Norfenfluramine and data from its parent compound, fenfluramine, it is prudent to investigate its stability under oxidative, photolytic, and thermal stress.[3] The presence of the amine group also suggests potential incompatibilities with certain excipients.[4][13]

Experimental Protocol: Forced Degradation Studies

  • Prepare solutions of (R)-Norfenfluramine hydrochloride in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Expose the solutions to the following stress conditions:

    • Acidic Hydrolysis: 0.1 N HCl at elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: 0.1 N NaOH at room temperature.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines.

    • Thermal Degradation: Heat the solid drug and its solution at an elevated temperature (e.g., 70°C).

  • Analyze the samples at appropriate time points using a stability-indicating HPLC method to quantify the parent drug and detect any degradation products.[14][15]

Formulation Development: Solvents and Excipients

The selection of appropriate solvents and excipients is critical for achieving a stable and safe injectable formulation.

Solvent Systems

Primary Solvent: The primary and most desirable solvent for parenteral administration is Water for Injection (WFI) .

Co-solvents: In cases where higher concentrations are required than what is achievable in WFI alone, the use of co-solvents can be explored.

  • Propylene Glycol (PG): A commonly used co-solvent that can enhance the solubility of many drugs.

  • Ethanol: Another widely used co-solvent. The concentration of ethanol in the final formulation should be carefully considered due to its potential for causing pain on injection.

Rationale: The choice of solvent system will depend on the target concentration of (R)-Norfenfluramine hydrochloride and its solubility characteristics determined during pre-formulation studies. For a closely related compound, 3-trifluoromethyl-N-methylamphetamine hydrochloride, a solubility of 20 mg/mL in ethanol has been reported, suggesting its utility as a co-solvent.[8]

Experimental Protocol: Co-solvent Solubility Screening

  • Prepare various mixtures of co-solvents and WFI (e.g., 10%, 20%, 30% v/v of Propylene Glycol or Ethanol in WFI).

  • Determine the saturation solubility of (R)-Norfenfluramine hydrochloride in each solvent mixture using the shake-flask method described in section 2.2.

  • Evaluate the physical stability of the resulting solutions by observing for any precipitation or crystallization upon storage at different temperatures (e.g., 4°C, 25°C).

pH Adjustment and Buffering Agents

Maintaining an optimal pH is crucial for both solubility and stability.

pH Adjustment: The pH of the formulation should be adjusted to a range where (R)-Norfenfluramine hydrochloride exhibits adequate solubility and stability. Given its pKa of approximately 9.77, a slightly acidic pH will ensure the drug is in its ionized, soluble form.

Buffering Agents: To maintain the desired pH, a buffering agent should be included.

  • Citrate Buffer: Effective in the pH range of 3.0 to 6.2.

  • Acetate Buffer: Effective in the pH range of 3.6 to 5.6.

  • Phosphate Buffer: Effective in the pH range of 5.8 to 8.0.

Rationale: The selection of the buffer will depend on the target pH of the formulation and its compatibility with the drug substance. The buffer capacity should be kept as low as possible to allow for rapid pH adjustment upon injection into the bloodstream.

Formulation Decision Workflow

G cluster_0 Pre-formulation Assessment cluster_1 Formulation Strategy A Determine pKa of (R)-Norfenfluramine HCl B Establish pH-Solubility Profile A->B G Determine Optimal pH for Solubility & Stability B->G C Conduct Forced Degradation Studies I Assess Need for Antioxidants (e.g., Ascorbic Acid) C->I D Target Concentration Required? E Solubility in WFI Sufficient? D->E F Select Appropriate Co-solvent (e.g., PG, Ethanol) E->F No E->G Yes F->G H Select Compatible Buffer System (e.g., Citrate, Phosphate) G->H J Adjust Tonicity with (e.g., NaCl, Dextrose) H->J K Final Formulation Composition I->K J->K

Caption: Decision workflow for formulating (R)-Norfenfluramine HCl injection.

Tonicity Adjustment

Parenteral solutions should be isotonic with physiological fluids to prevent hemolysis or crenation of red blood cells.

Tonicity Adjusting Agents:

  • Sodium Chloride (NaCl): Commonly used to increase the tonicity of hypotonic solutions.

  • Dextrose: Another frequently used tonicity modifier.

Rationale: The contribution of (R)-Norfenfluramine hydrochloride and other excipients to the overall tonicity of the solution must be calculated. An appropriate amount of a tonicity adjusting agent is then added to achieve an isotonic solution (approximately 280-300 mOsm/L).

Antioxidants and Chelating Agents

Given the potential for oxidative degradation of amine compounds, the inclusion of an antioxidant may be necessary.[3]

Antioxidants:

  • Ascorbic Acid: A water-soluble antioxidant.

  • Sodium Metabisulfite: Another common antioxidant for aqueous formulations.

Chelating Agents:

  • Edetate Disodium (EDTA): Can be used to chelate metal ions that may catalyze oxidative reactions.

Rationale: The results of forced degradation studies will indicate the susceptibility of (R)-Norfenfluramine hydrochloride to oxidation. If significant degradation is observed in the presence of an oxidizing agent, the addition of an antioxidant and/or a chelating agent is warranted.

Excipient Compatibility

It is crucial to ensure that all excipients are compatible with (R)-Norfenfluramine hydrochloride.

Potential Incompatibilities:

  • Reducing Sugars (e.g., Lactose, Dextrose): Can react with the amine group via the Maillard reaction, leading to discoloration and degradation.[13][16]

  • Excipients with Peroxide Impurities (e.g., Povidone): Can cause oxidative degradation.[13]

Rationale: Compatibility studies should be performed by preparing binary mixtures of the drug and each excipient and analyzing them for any signs of physical or chemical incompatibility after storage under accelerated conditions.

Final Formulation and Sterilization

Example Formulation Protocol

The following is a hypothetical example of a formulation protocol based on the principles discussed. The exact quantities will need to be optimized based on experimental data.

Table of Example Formulation Components

ComponentFunctionExample Concentration Range
(R)-Norfenfluramine hydrochlorideActive Pharmaceutical Ingredient1 - 10 mg/mL
Water for Injection (WFI)Primary Solventq.s. to 100%
Propylene GlycolCo-solvent (optional)0 - 30% v/v
Citrate BufferBuffering Agent10 - 50 mM
Sodium ChlorideTonicity Adjusting Agentq.s. to achieve isotonicity
Ascorbic AcidAntioxidant (optional)0.01 - 0.1% w/v
Edetate Disodium (EDTA)Chelating Agent (optional)0.01 - 0.05% w/v

Step-by-Step Preparation Protocol

  • Dissolve the buffering agents (e.g., citric acid and sodium citrate) in approximately 80% of the final volume of WFI.

  • If required, add and dissolve the antioxidant and/or chelating agent.

  • Slowly add and dissolve the (R)-Norfenfluramine hydrochloride with continuous stirring.

  • If a co-solvent is used, add it at this stage and mix until a clear solution is obtained.

  • Measure the pH of the solution and adjust to the target pH using a dilute solution of a suitable acid (e.g., HCl) or base (e.g., NaOH).

  • Add and dissolve the tonicity adjusting agent (e.g., sodium chloride).

  • Bring the solution to the final volume with WFI and mix thoroughly.

Sterilization

All parenteral products must be sterile. The choice of sterilization method depends on the stability of the final formulation.

  • Sterile Filtration: This is the preferred method for heat-sensitive solutions. The formulated solution is passed through a 0.22 µm filter into a sterile container under aseptic conditions.

  • Terminal Sterilization (Autoclaving): If the drug and formulation are stable to heat, autoclaving (steam sterilization) is a robust method. This involves heating the final sealed container to a specified temperature (e.g., 121°C) for a set duration.

Rationale: The stability of (R)-Norfenfluramine hydrochloride at elevated temperatures, as determined in the forced degradation studies, will dictate the appropriate sterilization method.

Sterilization Process Flow

G A Bulk Formulation Solution B Heat Stability Assessment (from Forced Degradation Data) A->B C Heat Stable? B->C D Terminal Sterilization (Autoclaving) C->D Yes E Sterile Filtration (0.22 µm filter) C->E No G Final Sterile Product D->G F Aseptic Filling into Sterile Vials E->F F->G

Caption: Sterilization method selection for (R)-Norfenfluramine HCl solution.

Conclusion

The successful formulation of (R)-Norfenfluramine hydrochloride for injection requires a systematic and scientifically-driven approach. Careful consideration of its pH-dependent solubility, potential for oxidative degradation, and compatibility with excipients is essential. The protocols and guidance provided in this application note offer a robust framework for developing a stable, safe, and effective parenteral dosage form of this important compound. It is imperative that all formulation development activities are supported by rigorous analytical testing to ensure the quality and performance of the final product.

References

  • (R)-Norfenfluramine hydrochloride. PubChem. (n.d.). Retrieved February 21, 2026, from [Link]

  • Fenfluramine composition and preparation method thereof. Google Patents. (n.d.).
  • Fenfluramine compositions and methods of preparing the same. Google Patents. (n.d.).
  • Amphetamine. PubChem. (n.d.). Retrieved February 21, 2026, from [Link]

  • Fenfluramine compositions and methods of preparing the same. Google Patents. (n.d.).
  • Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. CORE. (n.d.). Retrieved February 21, 2026, from [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. (2016, May 2). Retrieved February 21, 2026, from [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. (n.d.). Retrieved February 21, 2026, from [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn. (2025, November 10). Retrieved February 21, 2026, from [Link]

  • Stability Indicating Assay Method. IJCRT.org. (2023, October 10). Retrieved February 21, 2026, from [Link]

  • Preformulation. SlideShare. (2022, May 23). Retrieved February 21, 2026, from [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Semantic Scholar. (n.d.). Retrieved February 21, 2026, from [Link]

  • Amphetamine drug profile. European Monitoring Centre for Drugs and Drug Addiction. (2026, February 15). Retrieved February 21, 2026, from [Link]

  • The Clinical Pharmacokinetics of Amphetamines Utilized in the Treatment of Attention-Deficit/Hyperactivity Disorder. ResearchGate. (2017, September 15). Retrieved February 21, 2026, from [Link]

  • Rapid and Simplified Determination of Amphetamine-Type Stimulants Using One-Pot Synthesized Magnetic Adsorbents with Built-In pH Regulation Coupled with Liquid Chromatography–Tandem Mass Spectrometry. MDPI. (2025, July 2). Retrieved February 21, 2026, from [Link]

  • Methamphetamine Hydrochloride. Pharmaceuticals and Medical Devices Agency. (n.d.). Retrieved February 21, 2026, from [Link]

  • API Excipient Compatibility Study. Veeprho. (2024, December 27). Retrieved February 21, 2026, from [Link]

  • Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest Journals. (2023). Retrieved February 21, 2026, from [Link]

  • Fenfluramine. Wikipedia. (n.d.). Retrieved February 21, 2026, from [Link]

  • Analysis of Fenfluramine and Norfenfluramine in Mouse Brain and Cerebellum by Liquid Chromatography Tandem Mass Spectrometry using. Altasciences. (n.d.). Retrieved February 21, 2026, from [Link]

  • Norfenfluramine. Wikipedia. (n.d.). Retrieved February 21, 2026, from [Link]

  • Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine?. MDPI. (2024, February 21). Retrieved February 21, 2026, from [Link]

  • Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. SciSpace. (2019, October 22). Retrieved February 21, 2026, from [Link]

  • FORMULATION DEVELOPMENT - A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid. Gattefossé. (n.d.). Retrieved February 21, 2026, from [Link]

  • Amphetamine, past and present – a pharmacological and clinical perspective. PMC. (n.d.). Retrieved February 21, 2026, from [Link]

  • Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Fisher Digital Publications. (n.d.). Retrieved February 21, 2026, from [Link]

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. (2021, April 30). Retrieved February 21, 2026, from [Link]

  • Study of pH-dependent drugs solubility in water. ResearchGate. (2012, October 19). Retrieved February 21, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Enantiomerically Enriched Norfenfluramine

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of norfenfluramine. This guide is designed to provide expert insights and practical solut...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of norfenfluramine. This guide is designed to provide expert insights and practical solutions for the critical challenge of achieving high enantiomeric excess (ee). High stereochemical purity is paramount, as the individual enantiomers of norfenfluramine, the primary active metabolite of fenfluramine, exhibit distinct pharmacological and toxicological profiles.[1][2] This document provides in-depth troubleshooting guides and frequently asked questions to navigate the complexities of stereoselective synthesis and chiral resolution.

The Core Challenge: Achieving High Enantiomeric Excess (ee)

The synthesis of a single norfenfluramine enantiomer is a significant objective for therapeutic applications, aiming to maximize efficacy while minimizing potential adverse effects associated with the undesired enantiomer.[1][3] Researchers typically pursue one of two primary strategic pathways to achieve this goal:

  • Asymmetric Synthesis: Direct synthesis of the desired enantiomer using chiral catalysts, auxiliaries, or reagents to control the stereochemical outcome of a key reaction step.

  • Chiral Resolution: Synthesis of a racemic mixture of norfenfluramine followed by the separation of the two enantiomers. Common methods include fractional crystallization of diastereomeric salts or preparative chiral chromatography.[4][5]

Each approach presents unique experimental hurdles. This guide will address the most common issues encountered in the laboratory.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that can arise during your synthetic work, leading to suboptimal enantiomeric excess.

Question: My asymmetric synthesis is yielding low enantiomeric excess (ee). What are the common causes and how can I fix this?

Low enantiomeric excess in an asymmetric reaction is a frequent challenge that can stem from multiple factors related to reagents, reaction conditions, and experimental technique. Below is a systematic guide to diagnosing and resolving this issue.

Causality & Mechanism: The stereochemical outcome of a catalytically controlled asymmetric reaction is dictated by the energy difference between the two diastereomeric transition states leading to the (R)- and (S)-products. An effective chiral catalyst maximizes this energy difference. Any factor that compromises the catalyst's integrity, introduces a competing non-selective reaction pathway, or alters the carefully balanced energetic landscape of the transition states will inevitably lead to a decrease in enantioselectivity.[6][7]

Troubleshooting Decision Tree

G start Low Enantiomeric Excess (ee) Observed catalyst Evaluate Catalyst Integrity & Activity start->catalyst conditions Assess Reaction Conditions start->conditions protocol Review Experimental Protocol start->protocol catalyst_age Is the catalyst fresh? catalyst->catalyst_age moisture Is the reaction anhydrous? conditions->moisture reagent_add Is reagent addition slow? protocol->reagent_add temp Is temperature optimal & stable? moisture->temp Yes sol_moisture Dry glassware & use anhydrous solvents. Run under inert atmosphere. moisture->sol_moisture No temp->protocol Yes sol_temp Optimize temperature. Lower temps often increase ee. Ensure consistent cooling. temp->sol_temp No sol_reagent Use syringe pump for slow addition to minimize uncatalyzed background reaction. reagent_add->sol_reagent No catalyst_age->conditions Yes sol_catalyst Use fresh catalyst. Store properly to prevent decomposition. catalyst_age->sol_catalyst No

Caption: Troubleshooting flowchart for low enantiomeric excess.

Summary of Causes and Solutions

SymptomPossible Cause (Asymmetric Synthesis)Suggested Solution
Low ee (<90%) Presence of moisture: Chiral catalysts, especially Lewis acidic types, can be deactivated or hydrolyzed by water.Ensure all glassware is rigorously oven- or flame-dried. Use anhydrous solvents and run reactions under an inert atmosphere (Argon or Nitrogen).[8]
Suboptimal Reaction Temperature: Enantioselectivity is often highly temperature-dependent, as the small energy difference between transition states can be overcome by thermal energy.Perform the reaction at a lower temperature (e.g., 0°C, -20°C, or -78°C). Precise and stable temperature control is critical.
Aged or Decomposed Catalyst: The chiral catalyst may have degraded during storage.Use a freshly opened bottle of the catalyst or a recently prepared solution. Follow recommended storage instructions (e.g., store under inert gas, in a freezer).
Non-catalyzed Background Reaction: If the achiral starting materials can react together without the catalyst, this non-selective pathway will produce a racemic product, lowering the overall ee.Ensure slow addition of one reagent (e.g., a reducing agent) to the mixture of the substrate and catalyst. This keeps the concentration of the added reagent low, favoring the faster, catalyzed pathway.[8]
Inconsistent ee Variable Reagent Purity: Impurities in the starting material or solvents can interfere with the catalyst.Purify starting materials (e.g., by distillation or recrystallization) before use. Use high-purity, anhydrous solvents.
Low Conversion Inactive Catalyst/Enzyme: The catalyst may be "dead" due to improper handling, storage, or the presence of poisons.Use a fresh catalyst. Ensure no catalyst poisons (e.g., sulfur compounds for some metal catalysts) are present.
Insufficient Reagent: Stoichiometry may be incorrect.Use a slight excess of the appropriate reagent (e.g., borane source in a CBS reduction). Monitor reaction progress by TLC or GC to ensure completion.
Question: My chiral resolution via diastereomeric salt crystallization is giving poor yield and/or low ee. How can I improve it?

Chiral resolution by forming diastereomeric salts is a classical technique that relies on the different physical properties (primarily solubility) of the resulting diastereomers. Its success hinges on careful optimization of crystallization conditions.

Causality & Mechanism: When a racemic amine like norfenfluramine is reacted with a single enantiomer of a chiral acid (the resolving agent), two diastereomeric salts are formed. Because diastereomers have different physical properties, one can often be selectively crystallized from a suitable solvent system, while the other remains in the mother liquor. The efficiency of the separation depends on maximizing the solubility difference between these two salts.

Key Optimization Parameters:

  • Choice of Resolving Agent: The interaction between the amine and the chiral acid is crucial. Commonly used resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. It is often necessary to screen several resolving agents to find one that provides well-formed crystals and good separation.

  • Solvent System: This is the most critical variable. The ideal solvent (or solvent mixture) will dissolve both diastereomeric salts, but one should be significantly less soluble, allowing it to crystallize in high purity.

    • Troubleshooting: If both salts crash out, add more solvent or a co-solvent in which the salts are more soluble. If nothing crystallizes, slowly add an anti-solvent or concentrate the solution.

  • Temperature Profile: Control the cooling rate. Slow, controlled cooling generally yields larger, purer crystals. A rapid crash-cooling often traps impurities and the other diastereomer.

  • Number of Recrystallizations: It is common for the first crystallization to yield a product with only moderate ee. One or more subsequent recrystallizations from fresh solvent are often required to upgrade the enantiomeric purity to >99% ee. Be aware that each recrystallization step will result in some loss of material, creating a trade-off between purity and overall yield.

Frequently Asked Questions (FAQs)

Q1: What are the principal strategies for obtaining enantiomerically enriched norfenfluramine?

There are two primary strategies. The first is asymmetric synthesis , where a new chiral center is created with a preference for one stereochemistry. This is often achieved using a chiral catalyst that orchestrates the approach of reagents to a prochiral substrate.[3][7] The second strategy is chiral resolution , which starts with a 50:50 racemic mixture of norfenfluramine. The enantiomers are then separated, most commonly by reacting the racemate with an enantiomerically pure acid to form diastereomeric salts that can be separated by crystallization.[4][5][6] An alternative resolution technique is preparative chiral chromatography.

Workflow Comparison

G cluster_0 Strategy 1: Asymmetric Synthesis cluster_1 Strategy 2: Chiral Resolution a1 Prochiral Precursor a2 Asymmetric Reaction (+ Chiral Catalyst/Auxiliary) a1->a2 a3 Enantiomerically Enriched Norfenfluramine (>99% ee) a2->a3 b1 Prochiral Precursor b2 Standard Synthesis b1->b2 b3 Racemic Norfenfluramine (50:50 Mixture) b2->b3 b4 Chiral Resolution (e.g., Diastereomeric Salt Crystallization) b3->b4 b5 Separated Enantiomers b4->b5

Caption: Comparison of asymmetric synthesis vs. chiral resolution workflows.

Q2: How is the enantiomeric excess (ee) of norfenfluramine accurately determined?

The most reliable and widely used method is chiral chromatography . This technique uses a stationary phase that is itself chiral, allowing it to interact differently with the two enantiomers of norfenfluramine as they pass through the column, resulting in different retention times.

TechniqueDescriptionCommon Stationary PhasesNotes
Chiral HPLC High-Performance Liquid Chromatography is a highly accurate method for determining ee.[9] It offers excellent resolution and reproducibility.Polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) are very common and effective for a wide range of molecules.[9]The analyte may require derivatization with a UV-active group to improve detection.[9][10] Method development is often required to optimize the mobile phase for good separation.[10]
Chiral GC Gas Chromatography can also be used, particularly for volatile compounds. The norfenfluramine usually requires derivatization (e.g., with trifluoroacetic anhydride) to increase its volatility.[11]Cyclodextrin-based phases (e.g., Rt-βDEX) are frequently used for the separation of amine enantiomers.[11]Offers high resolution but requires the analyte to be thermally stable and volatile.

The enantiomeric excess is calculated from the peak areas of the two enantiomers (E1 and E2) in the chromatogram: % ee = |(Area E1 - Area E2)| / (Area E1 + Area E2) x 100 .

Q3: Why is achieving high enantiomeric excess so critical for a pharmaceutical compound like norfenfluramine?

Biological systems, such as receptors and enzymes in the human body, are chiral. Consequently, they often interact differently with each enantiomer of a chiral drug.[3] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even cause undesirable side effects.[1][2] For instance, studies on fenfluramine and norfenfluramine have shown that the enantiomers can differ in their antiseizure potency and neurotoxicity.[1][2] Therefore, developing a single-enantiomer drug ensures a more precise pharmacological effect, a better safety profile, and an improved therapeutic index.

Experimental Protocol Example

Protocol: Determination of Norfenfluramine ee by Chiral HPLC

This protocol is an illustrative example based on established methods for analyzing chiral amines.[9] Specific conditions must be optimized for your particular instrument and column.

  • Sample Preparation (Derivatization):

    • Accurately weigh ~1 mg of the norfenfluramine sample into a vial.

    • Dissolve in 1 mL of a suitable solvent (e.g., acetonitrile).

    • If derivatization is needed for detection: Add a derivatizing agent (e.g., an acid chloride with a strong chromophore) and a base (e.g., triethylamine) and allow the reaction to proceed to completion. Quench the reaction as required.

    • Dilute the final sample to an appropriate concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • HPLC Conditions:

    • Column: Chiralcel OD-R or similar polysaccharide-based chiral column.[9]

    • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio must be optimized.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Column Temperature: Controlled, often at 25°C. Temperature can affect separation.[12]

    • Detection: UV detector set to a wavelength appropriate for the analyte or its derivative (e.g., 254 nm).

    • Injection Volume: 5 - 20 µL.

  • Analysis:

    • Inject a sample of the racemic norfenfluramine standard to determine the retention times of both enantiomers.

    • Inject the synthesized sample.

    • Integrate the peak areas for the two enantiomers.

    • Calculate the % ee using the formula: % ee = ([Area Major] - [Area Minor]) / ([Area Major] + [Area Minor]) * 100.

References

  • US10947183B2 - Fenfluramine compositions and methods of preparing the same - Google P
  • EP3800177A1 - Fenfluramine compositions and methods of preparing the same - Google P
  • Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine? - MDPI. (URL: [Link])

  • Fluorometric determination of DL-fenfluramine, DL-norfenfluramine and phentermine in plasma by achiral and chiral high-performance liquid chromatography - PubMed. (URL: [Link])

  • Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine? - ResearchGate. (URL: [Link])

  • Enantioselective comparative analysis of the anticonvulsant potency of fenfluramine and norfenfluramine in mice - PMC. (URL: [Link])

  • Asymmetric Synthesis - University of York. (URL: [Link])

  • Asymmetric Synthesis. (URL: [Link])

  • Asymmetric Catalysis in Organic Synthesis - MDPI. (URL: [Link])

  • Concise Introduction to Asymmetric Synthesis - chem.iitb.ac.in. (URL: [Link])

  • Recent advances in catalytic asymmetric synthesis - Frontiers. (URL: [Link])

  • A Guide to the Analysis of Chiral Compounds by GC. (URL: [Link])

  • Peptide-Catalyzed Asymmetric Amination of Sulfenamides Enabled by DFT-Guided Catalyst Optimization - PMC. (URL: [Link])

  • Asymmetric synthesis | DU Chem. (URL: [Link])

  • Separation and enrichment of enantiopure from racemic compounds using magnetic levitation - Harvard DASH. (URL: [Link])

  • Synthesis of Chiral Esters via Asymmetric Wolff Rearrangement Reaction. (URL: [Link])

  • Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases - MDPI. (URL: [Link])

Sources

Optimization

Technical Support Center: Chiral LC-MS Method Development &amp; Troubleshooting

Topic: Troubleshooting Poor Peak Resolution in Chiral LC-MS Analysis Support Tier: Level 3 (Senior Application Scientist) Status: Active Welcome to the Advanced Chiral Separations Helpdesk I am Dr. Aris, your Senior Appl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Poor Peak Resolution in Chiral LC-MS Analysis Support Tier: Level 3 (Senior Application Scientist) Status: Active

Welcome to the Advanced Chiral Separations Helpdesk

I am Dr. Aris, your Senior Application Scientist. You are likely here because your enantiomers are co-eluting, your peaks are tailing into the baseline, or your MS signal is being suppressed by the very additives required to separate your isomers.

Chiral chromatography is fundamentally different from achiral (C18) separations. It relies on the Three-Point Interaction Model (Dalgliesh), requiring steric fit, hydrogen bonding, and dipole-dipole interactions to align perfectly. In LC-MS, we face the added constraint of restricted mobile phase choices—traditional "magic" additives like phosphate buffers or high-concentration diethylamine (DEA) are forbidden due to volatility and ion suppression issues.

Below is your dynamic troubleshooting guide.

Part 1: The Master Troubleshooting Logic

Before adjusting parameters, identify your failure mode.[1] Use this decision matrix to route your troubleshooting process.

Chiral_Troubleshooting Start START: Define the Symptom Issue_Coelution Single Peak (No Separation) Rs = 0 Start->Issue_Coelution Issue_Partial Partial Separation 0 < Rs < 1.5 Start->Issue_Partial Issue_Shape Broad/Tailing Peaks Good Selectivity, Poor Efficiency Start->Issue_Shape Issue_MS Good UV Separation Poor MS Signal Start->Issue_MS Action_Screen Step 1: CSP Screening (Wrong Stationary Phase) Issue_Coelution->Action_Screen Selectivity Issue Action_Mobile Step 2: Mobile Phase Optimization (Additives & Solvents) Issue_Partial->Action_Mobile Thermodynamic Issue Action_Kinetics Step 3: Kinetic Optimization (Temp & Flow Rate) Issue_Shape->Action_Kinetics Mass Transfer Issue Action_Ionization Step 4: Source Optimization (Adducts & Suppression) Issue_MS->Action_Ionization Interface Issue

Figure 1: Diagnostic decision tree for chiral LC-MS. Identify your symptom to prioritize the correct optimization pathway.

Part 2: Scenario A - "The Single Peak" (No Selectivity)

Q: I see only one peak. Is my column broken? A: Unlikely. You are experiencing a lack of Enantioselectivity (


) . The Chiral Stationary Phase (CSP) cannot distinguish between your enantiomers because the "Three-Point Interaction" is not being met [1][4].

The Protocol: Rapid MS-Compatible Screening Do not waste time optimizing a method with


. You must switch the column or the mode.
  • Select the "Golden Quartet" of Columns:

    • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/AD)

    • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD)

    • Cellulose tris(3-chloro-4-methylphenylcarbamate) (e.g., Chiralcel OZ/Lux Cellulose-2)

    • Immobilized Amylose tris(3-chlorophenylcarbamate) (e.g., Chiralpak ID)

    • Why? These chlorinated and methylated polysaccharide phases cover >90% of pharmaceutical racemates [13].

  • Screen in Polar Organic Mode (POM) or Reversed Phase (RP):

    • Avoid Normal Phase (Hexane/IPA) for LC-MS unless you are using APCI and are comfortable with explosion risks/solvent handling. ESI performs poorly with Hexane.

    • Screening Mobile Phase A: 0.1% Formic Acid in Water (for acidic/neutral) OR 20mM Ammonium Bicarbonate pH 9.0 (for basic).

    • Screening Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH).[2][3]

    • Gradient: 10% B to 90% B over 15 minutes.

Q: Why did you recommend Ammonium Bicarbonate for bases? A: Chiral recognition often requires the analyte to be neutral to hydrogen bond with the CSP. Basic drugs are charged at low pH. Raising the pH to ~9.0 (using volatile Ammonium Bicarbonate) neutralizes the amine, allowing it to interact with the carbamate groups on the column, drastically improving resolution [7].

Part 3: Scenario B - "The Blob" (Partial Resolution & Tailing)

Q: I have a shoulder or a split peak (Rs ~ 0.8), but it's tailing badly. How do I fix this? A: This is usually a mobile phase chemistry issue. You need to sharpen the peaks by masking free silanols or optimizing the solvation.

1. The Additive Strategy (MS-Compatible)

Standard chiral chromatography uses DEA or Phosphate, which kills MS sensitivity. Use this substitution table:

Analyte TypeTraditional Additive (Avoid in MS)LC-MS Recommended Additive Concentration Mechanism
Basic (Amines)Diethylamine (DEA)Ammonium Hydroxide or Ammonium Bicarbonate 0.1% or 10-20mMSuppresses ionization of amine; masks silanols.
Acidic (Carboxyls)Trifluoroacetic Acid (TFA)Formic Acid or Acetic Acid 0.1%Suppresses ionization of acid; Formic has less signal suppression than TFA [8][13].[2]
Amphoteric Phosphate BufferAmmonium Acetate or Ammonium Formate 10-20mMBuffers pH; volatile salt prevents source clogging.
Neutral NoneNone or Ammonium Acetate 5mMAmmonium adducts can sometimes stabilize ionization.
2. The Temperature Effect (Enthalpy vs. Entropy)

Chiral resolution is governed by the Van 't Hoff equation:


[4]
  • Lower Temperature (10°C - 20°C): Generally increases resolution (selectivity) because chiral recognition is usually enthalpy-driven (exothermic).

  • Higher Temperature (40°C+): Improves peak shape (efficiency) by reducing mass transfer resistance, but often kills selectivity [10][21].

Troubleshooting Step:

  • If peaks are sharp but overlapping

    
    Cool down  (try 15°C).
    
  • If peaks are well-separated but broad/tailing

    
    Heat up  (try 40°C) or decrease flow rate.
    

Optimization_Loop Input Partial Separation (Rs < 1.5) Step1 Check Additive (Is pH correct?) Input->Step1 Step2 Adjust Temperature (Cool for Selectivity Heat for Shape) Step1->Step2 pH Optimized Step3 Change Solvent (MeOH vs ACN) Step2->Step3 Still overlapping Success Validated Method (Rs > 2.0) Step2->Success Resolution Achieved Step3->Step1 Try different organic

Figure 2: The Optimization Loop. Cycle through Additives, Temperature, and Solvent type iteratively.

Part 4: Scenario C - "The Invisible Analyte" (MS Issues)

Q: I have separation on UV, but my MS signal is zero. Why? A: You are likely causing Ion Suppression or forming Invisible Adducts .

  • The "Sticky" Additive Problem:

    • Did you use TEA (Triethylamine) or TFA? These linger in the MS source and suppress ionization for days.

    • Fix: Flush the system with 50:50 Isopropanol:Water + 0.1% Formic Acid overnight. Switch to Ammonium Formate [8].

  • Adduct Formation:

    • Chiral columns (especially macrocyclic antibiotics like Chirobiotic V/T) can bleed sodium (Na+).

    • Your analyte might be splitting signal between

      
      , 
      
      
      
      , and
      
      
      .
    • Fix: Force the adduct. Add 5mM Ammonium Acetate to the mobile phase to drive all signal to the

      
       or 
      
      
      
      state, consolidating sensitivity [9].
  • Solvent Mismatch:

    • Are you running "Normal Phase" (Hexane) into an ESI source?

    • Fix: ESI requires polar solvents to hold a charge. If you must use Hexane, add a post-column make-up flow of Methanol/Water (0.2 mL/min) to support ionization.

Part 5: System Suitability & Maintenance

Q: My resolution degraded over the weekend. What happened? A: Chiral columns are sensitive.

  • Solvent Switching Hysteresis: Did you switch from RP (Water/ACN) to NP (Hexane) without an intermediate flush?

    • Rule: Never jump between immiscible modes. Flush with 100% Ethanol or Isopropanol for 10 column volumes in between [11][23].

  • Memory Effects: Some additives (like amines) adsorb strongly to the CSP.

    • Fix: Wash the column with the "Regeneration Solvent" specified by the manufacturer (often 50mM Ammonium Acetate in 50:50 ACN:Water for polysaccharide columns) [15].

References
  • Wikipedia. (n.d.). Chiral analysis and the Three-Point Interaction Model. Retrieved from 5

  • Sigma-Aldrich. (n.d.). Chiral Chromatography Frequently Asked Questions & Polar Ionic Mode. Retrieved from

  • West Virginia University. (n.d.). Chiral Drug Separation: Chromatographic techniques and mechanisms. Retrieved from 6

  • SciSpace. (n.d.). Chiral Recognition in Separation Methods: The Three-Point Interaction Model. Retrieved from 7

  • Daicel Chiral Technologies. (n.d.). Column Care and Maintenance Instructions. Retrieved from 8

  • Daicel Chiral Technologies. (2021). Reverse-Phase Chromatography: Columns & Mobile Phases Guide. Retrieved from 3

  • LCMS.cz. (n.d.). Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs. Retrieved from 9

  • Chromatography Online. (2020). Chiral Liquid Chromatography Coupled with Tandem Mass Spectrometry for Environmental Analysis. Retrieved from 10

  • ResearchGate. (n.d.). Enthalpy-entropy compensation plot of Δ(ΔH°) versus Δ(ΔS°) in chiral separation. Retrieved from 4

  • Daicel Chiral Technologies. (2006). Instruction Manual for CHIRALCEL® OD Columns. Retrieved from 11

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from 12

  • Phenomenex. (n.d.). The Chiral Notebook: Mobile Phase Additives and MS Compatibility. Retrieved from 2

  • Restek. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Retrieved from 13

  • LCMS.cz. (n.d.). Operating Instructions for CHIROBIOTIC™ LC Stationary Phases. Retrieved from 14

  • MDPI. (2021). Effects of Temperature on Enantiomerization Energy and Distribution of Isomers. Retrieved from 15

  • Dr. Maisch. (n.d.). Chiral Column Care Guide. Retrieved from 16

Sources

Troubleshooting

Reducing 5-HT2B activation risk in norfenfluramine experiments

Topic: Reducing 5-HT2B activation risk in norfenfluramine-related experiments. Audience: Drug Discovery Scientists, Safety Pharmacologists, and Medicinal Chemists.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing 5-HT2B activation risk in norfenfluramine-related experiments. Audience: Drug Discovery Scientists, Safety Pharmacologists, and Medicinal Chemists. Objective: To provide actionable, mechanistic troubleshooting for detecting and mitigating 5-HT2B valvulopathy liabilities.

Introduction: The Norfenfluramine Hazard

Norfenfluramine, the active metabolite of fenfluramine, is the prototypical example of a "structural alert" in drug discovery. Its withdrawal from the market was driven by drug-induced valvular heart disease (VHD), caused specifically by the potent activation of serotonin 5-HT2B receptors on cardiac valvular interstitial cells (VICs).

This guide addresses the technical challenges of detecting this liability early. It moves beyond simple binding affinities to focus on functional selectivity and biased signaling , which are the true determinants of toxicity.

Module 1: In Vitro Assay Optimization

The Core Problem: Distinguishing Binding from Function

High binding affinity (


) at 5-HT2B is a warning sign, but it is not a confirmed toxicity signal. Antagonists bind tightly but do not cause VHD. You must prove agonism .
Troubleshooting Guide: Functional Assays

Q: My compound shows high affinity (


 nM) for 5-HT2B. Does this confirm toxicity? 
A: No.  You must run a functional assay to determine intrinsic activity.
  • The Protocol: Perform a Calcium Flux (FLIPR) assay.

  • The Logic: 5-HT2B couples to ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    .[1] Agonists trigger intracellular 
    
    
    
    release.[1] Antagonists do not.
  • Critical Threshold: If Efficacy (

    
    ) is 
    
    
    
    of Serotonin (5-HT) control, the compound is a partial agonist and poses a VHD risk.

Q: I see low Calcium flux, but literature suggests my scaffold is toxic. Why the discrepancy? A: You may be missing Biased Signaling .

  • The Mechanism: VHD is driven primarily by

    
    -arrestin recruitment, which activates the Src/ERK mitogenic pathway, leading to cell proliferation. Some compounds are "arrestin-biased"—they trigger proliferation without massive Calcium spikes.
    
  • The Fix: You must run a

    
    -Arrestin Recruitment Assay  (e.g., PathHunter or Tango).
    
  • Reference: Setola et al. (2003) demonstrated that norfenfluramine-induced mitogenesis is the definitive toxic endpoint.

Visualization: The Dual Signaling Hazard

G Compound Norfenfluramine (Ligand) Receptor 5-HT2B Receptor Compound->Receptor Activation Gq Gq/11 Protein Receptor->Gq Canonical Arrestin Beta-Arrestin2 Recruitment Receptor->Arrestin Biased Signal PLC PLC-beta Gq->PLC Ca Ca2+ Release PLC->Ca Acute Effect Src Src Kinase Arrestin->Src ERK ERK1/2 Phosphorylation Src->ERK Prolif Valvular Mitogenesis (VHD) ERK->Prolif Chronic Toxicity

Figure 1: The Bifurcated Signaling Pathway. VHD is driven primarily by the Beta-Arrestin/Src/ERK axis (Green), distinct from the acute Calcium response (Red).

Module 2: Structural De-Risking (Medicinal Chemistry)

The Core Problem: The Alpha-Methyl Trap

Norfenfluramine possesses an


-methyl group that is critical for its interaction with the 5-HT2B receptor.
Troubleshooting Guide: SAR Modifications

Q: Which residues in the binding pocket are responsible for norfenfluramine's high affinity? A: The key interaction occurs at Valine 2.53 (V2.53) in Transmembrane Helix 2.

  • Mechanism: The

    
    -methyl group of norfenfluramine forms tight Van der Waals interactions with V2.53.[2]
    
  • Evidence: Mutation of V2.53 to Leucine reduces norfenfluramine affinity by >17-fold (Setola et al., 2005).

Q: How do I modify the scaffold to reduce 5-HT2B agonism while maintaining efficacy at 5-HT2C (for obesity)? A: Focus on steric hindrance at the N-terminus and the


-position.
Structural ModificationEffect on 5-HT2B AffinityEffect on 5-HT2C (Target)Recommendation
Remove

-methyl
Significant DecreaseModerate DecreaseHigh Priority Strategy
Bulky N-substitution DecreaseVariableMedium Priority (May affect metabolic stability)
Rigidify Ethylamine Chain VariableIncreaseRisk: Often increases 5-HT2B potency

Q: Why is N-demethylation a risk factor? A: Fenfluramine (parent) has lower affinity for 5-HT2B. In vivo metabolism removes the N-ethyl group to form Norfenfluramine, which has high affinity.

  • Action: You must screen the metabolites , not just the parent compound.

Module 3: In Vivo Safety Monitoring

The Core Problem: Translation to Animal Models

Rodent 5-HT2B receptors have slight sequence variations compared to humans, but the signaling pathways are conserved.

Troubleshooting Guide: Biomarkers

Q: What is the gold standard for in vivo confirmation of VHD risk? A: Echocardiography in rats treated chronically (minimum 4-8 weeks).

  • Endpoint: Measure the thickness of the aortic and mitral valve leaflets.

  • Positive Control: Use Norfenfluramine or Methysergide.[3][4]

  • Warning: Plasma serotonin levels are not a reliable marker for VHD; the toxicity is a direct receptor-mediated proliferation, not a systemic serotonin syndrome.

Q: How do I calculate a Safety Margin? A: Regulatory agencies (FDA/EMA) generally require a safety margin based on functional


 or 

.


  • Target: A ratio > 30-100x is typically desired to rule out VHD risk. If the ratio is < 10x, the compound is likely to be halted.

Visualization: Screening Workflow

Workflow Start New Chemical Entity (NCE) Binding Radioligand Binding (Panel Screen) Start->Binding Decision1 Ki < 1 uM at 5-HT2B? Binding->Decision1 Safe Low Risk Proceed Decision1->Safe No FuncTest Functional Assay (Ca2+ Flux + Beta-Arrestin) Decision1->FuncTest Yes Decision2 Agonist Activity? FuncTest->Decision2 Decision2->Safe Antagonist CalcMargin Calculate Safety Margin (Ki / Cmax) Decision2->CalcMargin Agonist CalcMargin->Safe Margin > 100x Stop STOP High VHD Risk CalcMargin->Stop Margin < 30x

Figure 2: The Decision Matrix. Note that binding affinity triggers the investigation, but Safety Margin calculation determines the Go/No-Go decision.

FAQ: Rapid Fire Technical Support

Q: Can I use 5-HT2B knockout mice for validation? A: Yes, but be careful. 5-HT2B is essential for cardiac development.[5][6] Knockouts often have embryonic defects. Inducible knockouts or heterozygous models are preferred for toxicology studies.

Q: Does 5-HT2A activation contribute to VHD? A: Generally, no. While 5-HT2A mediates vasoconstriction and platelet aggregation, the proliferative valvulopathy is uniquely linked to 5-HT2B via the specific mitogenic signaling cascade (Setola et al., 2003).

Q: Is there a crystal structure available for docking studies? A: Yes. The crystal structure of 5-HT2B bound to LSD (an agonist) and methysergide (an antagonist) has been solved. Use these to model the "extended binding pocket" interactions (Wacker et al., 2017).

References

  • Setola, V., et al. (2003).[7][8] "3,4-Methylenedioxymethamphetamine (MDMA, “Ecstasy”) induces fenfluramine-like proliferative actions on human cardiac valvular interstitial cells in vitro."[7][8] Molecular Pharmacology.

  • Setola, V., et al. (2005).[7] "Molecular determinants for the interaction of the valvulopathic anorexigen norfenfluramine with the 5-HT2B receptor." Molecular Pharmacology.

  • Roth, B. L., et al. (2000). "Evidence for possible involvement of 5-HT(2B) receptors in the cardiac valvulopathy associated with fenfluramine and other serotonergic medications."[3][4][8][9][10][11] Circulation.

  • Wacker, D., et al. (2017). "Crystal Structure of an LSD-Bound Human Serotonin Receptor." Cell.

  • Fitzgerald, L. W., et al. (2000).[3][11] "Possible role of valvular serotonin 5-HT(2B) receptors in the cardiopathy associated with fenfluramine." Molecular Pharmacology.

Sources

Optimization

Technical Support Center: CNS Disposition &amp; Brain Penetration

Current Status: Operational | Tier: Level 3 (Senior Scientist Support) Welcome to the Advanced CNS Disposition Support Center. This guide addresses the most frequent friction points in determining brain-to-plasma concent...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Tier: Level 3 (Senior Scientist Support)

Welcome to the Advanced CNS Disposition Support Center. This guide addresses the most frequent friction points in determining brain-to-plasma concentration ratios. Unlike standard PK reports, we focus on the Free Drug Hypothesis , ensuring your data reflects the unbound concentration (


) available to engage your target, rather than misleading total tissue levels.
📚 Knowledge Base: The Core Metrics

Before troubleshooting, ensure you are optimizing for the correct parameter.

MetricSymbolWhat it tells youCommon Pitfall
Total Brain-to-Plasma Ratio

Total drug in brain vs. plasma.[1][2]High


High Efficacy.
A high

often just indicates high non-specific binding to brain lipids (lipophilicity), not target engagement.[3]
Unbound Brain-to-Plasma Ratio

The equilibrium between free drug in brain ISF and plasma.[4][5]The gold standard. If

, active efflux (P-gp/BCRP) is likely. If

, passive diffusion dominates.[3][5]
Unbound Fraction (Brain)

Fraction of drug not bound to tissue.[2][6][7][8][9][10]Dilution Error. Measuring this in homogenate requires a mathematical correction factor (see Ticket #202).
🛠️ Troubleshooting Modules
Ticket #101: "My

is high (>>1), but I see no in vivo efficacy."

Diagnosis: You are likely falling victim to the "Lipophilicity Trap."[11] Your compound is entering the brain but getting trapped in the lipid-rich brain tissue (non-specific binding), leaving very little free drug (


) to bind the receptor.

Root Cause Analysis:

  • Brain tissue is ~40% lipids by dry weight.

  • Highly lipophilic basic amines often have

    
     but 
    
    
    
    .

The Solution: Determine


 
You must calculate the unbound partition coefficient using this workflow:
  • In Vivo: Perform a steady-state PK study (infusion or multiple dosing) to get

    
     and 
    
    
    
    .
  • In Vitro: Determine

    
     and 
    
    
    
    using Rapid Equilibrium Dialysis (RED).
  • Calculate:

    
    
    

Visual Workflow (DOT Diagram):

CNS_Workflow Start Start: Low Efficacy High Total Kp Step1 Measure fu,brain (RED Assay) Start->Step1 Step2 Calculate Kp,uu,brain Step1->Step2 Decision Kp,uu Result? Step2->Decision Res1 Kp,uu < 0.5 Active Efflux (P-gp) Decision->Res1 Low Res2 Kp,uu ≈ 1.0 Passive Diffusion (Target Affinity Issue?) Decision->Res2 Unity Res3 Kp,uu > 2.0 Active Uptake Decision->Res3 High

Caption: Diagnostic logic for interpreting mismatches between total brain exposure (


) and efficacy.
Ticket #202: "My

data seems impossible (e.g., negative values or >100%)."

Diagnosis: This is a classic artifact of the Brain Homogenate Binding (BHB) assay, specifically related to the dilution factor or pH shifts.

Technical Protocol & Fixes: When you homogenize brain tissue, you must dilute it (typically 1:4 or 1:9) to make it pipettable. This dilution alters the binding equilibrium. You cannot use the raw


 from the RED plate.[11]

Step-by-Step Correction:

  • Perform Assay: Dialyze diluted brain homogenate against buffer.

  • Measure: Obtain

    
     (fraction unbound in the diluted sample).
    
  • Apply Mathematical Correction: Use the Kalvass & Maurer Equation to extrapolate back to 100% tissue.



  • Where

    
     is the dilution factor.[10][]
    
    • Example: If you mix 1g brain with 4mL buffer, the total volume is 5mL.

      
      .[13][14]
      

Common Pitfall Checklist:

Ticket #305: "My compound is a lysosomotropic base. Homogenate data is unreliable."

Diagnosis: Brain homogenization destroys cell membranes and pH gradients. If your drug accumulates in acidic lysosomes (common for basic amines), homogenate binding will underestimate tissue binding and overestimate


.

The Solution: Brain Slice Method The brain slice method preserves cellular integrity, pH gradients, and active transport systems.[1][2][6]

Protocol Comparison:

FeatureBrain Homogenate (RED)Brain Slice Method
Throughput High (96-well)Low (Manual)
Cellular Structure DestroyedPreserved
pH Gradients LostIntact (Lysosomes active)
Best For Screening large librariesLysosomotropic bases, Transporter substrates
Key Metric


(Unbound Volume of Distribution)

Recommendation: If your compound is a basic amine with


 and you suspect lysosomal trapping, validate your RED data with a Brain Slice study.
Ticket #404: "In vivo brain concentrations are erratic. Is it blood contamination?"

Diagnosis: Yes. The brain is highly vascularized. If you harvest the brain without removing blood, the drug concentration in the residual blood (which can be very high) will contaminate the brain sample, artificially inflating


.

Protocol: Transcardial Perfusion (Mandatory for PK) Do not simply decapitate. You must clear the cerebral vasculature.

  • Anesthesia: Deep anesthesia (e.g., Ketamine/Xylazine).

  • Access: Open the thoracic cavity to expose the heart.[11]

  • Incision: Cut the right atrium (outlet).[11]

  • Perfusion: Insert a needle into the left ventricle. Perfuse with ice-cold saline (PBS) at ~5-10 mL/min (mouse) or ~20-30 mL/min (rat).

  • Endpoint: Perfuse until the liver clears (turns pale) and fluid exiting the atrium is clear (approx. 5-7 mins).

  • Validation: If perfusion is impossible, you must quantify a vascular marker (e.g., albumin) in the brain lysate and mathematically subtract the blood contribution.

Visual Protocol (DOT Diagram):

Perfusion_Protocol Start PK Endpoint Reached Anesthesia Deep Anesthesia (Check reflex) Start->Anesthesia Incision Open Thorax Cut Right Atrium Anesthesia->Incision Perfuse Perfuse Left Ventricle (Ice-cold PBS) Incision->Perfuse Check Liver/Lungs Pale? Perfuse->Check Check->Perfuse No (Continue) Harvest Harvest Brain (Weigh & Freeze) Check->Harvest Yes

Caption: Critical path for transcardial perfusion to prevent vascular contamination in brain PK samples.

📑 References
  • Hammarlund-Udenaes, M., et al. (2008).[3] "The Blood-Brain Barrier and CNS Penetration: A Drug Discovery Point of View." Pharmaceutical Research. (Defines the

    
     concept). 
    
  • Kalvass, J.C., & Maurer, T.S. (2002).[9][15] "Influence of nonspecific brain and plasma binding on CNS exposure: implications for rational drug discovery." Biopharmaceutics & Drug Disposition. (The source of the dilution correction equation).

  • Fridén, M., et al. (2011).[8][16] "Measurement of unbound drug exposure in brain: modeling of pH partitioning explains diverging results between the brain slice and brain homogenate methods."[7][8] Drug Metabolism and Disposition. (Comparison of Slice vs. Homogenate).

  • Di, L., et al. (2011). "High throughput assay for CNS drug binding in brain tissue."[1][6][10][17] Journal of Biomolecular Screening. (Methodology for RED assays).

Sources

Troubleshooting

Technical Support Center: Fenfluramine &amp; Norfenfluramine Analysis

Welcome to the technical support center for resolving common analytical challenges in the separation of fenfluramine and its primary active metabolite, norfenfluramine. This guide is designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving common analytical challenges in the separation of fenfluramine and its primary active metabolite, norfenfluramine. This guide is designed for researchers, scientists, and drug development professionals who require robust and reproducible analytical methods for these compounds. Here, we will address specific issues in a direct question-and-answer format, grounded in established scientific principles to ensure the integrity of your results.

The Core Challenge: Structural Similarity

Troubleshooting & FAQs

Question 1: My fenfluramine and norfenfluramine peaks are co-eluting or have very poor resolution (Rs < 1.5). How can I improve the separation?

This is the most common issue encountered. Poor resolution is typically a problem of insufficient selectivity (α), the measure of how differently the two analytes interact with the stationary and mobile phases.[3] To improve selectivity, we must adjust the method parameters that influence these interactions.

Answer & Troubleshooting Guide:

  • Mobile Phase pH Optimization (The Most Critical Factor):

    • The Science: Fenfluramine and norfenfluramine are basic compounds. Their ionization state, and therefore their hydrophobicity and interaction with a reversed-phase column, is highly dependent on the mobile phase pH. By adjusting the pH, you can subtly alter the charge status of the two molecules, creating a larger difference in their retention times.

    • Protocol:

      • Determine the pKa of fenfluramine and norfenfluramine.

      • Prepare a series of mobile phase buffers at different pH values, typically in a range of pH 2.5 to 7.0 for silica-based C18 columns. A good starting point is often 2-3 pH units below the analyte pKa.

      • Perform isocratic elutions with each buffer (mixed with your organic modifier) and plot the retention time of each analyte against the mobile phase pH.

      • Identify the pH at which the difference in retention time (Δt) is maximal. This is your optimal pH for selectivity.

  • Organic Modifier Selection & Strength:

    • The Science: While acetonitrile is a common choice, methanol can offer different selectivity for structurally similar compounds due to its different solvent properties (protic vs. aprotic). Changing the organic modifier can alter the elution order or improve separation.

    • Protocol:

      • If using acetonitrile, prepare a mobile phase of equivalent strength using methanol.

      • If separation is still inadequate, consider a ternary mixture (e.g., water/acetonitrile/methanol) or explore other modifiers like isopropanol.

      • Fine-tune the percentage of the organic modifier. A shallower gradient or a lower percentage in an isocratic method will increase retention times and may improve resolution.[3]

  • Column Chemistry & Stationary Phase:

    • The Science: Not all C18 columns are created equal. Differences in end-capping, silica purity, and bonding density can provide unique selectivities. If mobile phase optimization fails, a different column chemistry is the next logical step.

    • Protocol:

      • Phenyl-Hexyl Columns: These columns offer alternative selectivity through π-π interactions with the aromatic rings of fenfluramine and norfenfluramine.

      • Embedded Polar Group (EPG) Columns: Columns with an embedded polar group (e.g., amide, carbamate) can reduce interactions with residual silanols and offer unique selectivity for basic compounds.

      • Carbon-Based Columns: For very difficult separations, phases like porous graphitic carbon (PGC) or carbon-clad zirconia provide retention through an adsorption mechanism, which can be highly effective for separating structurally similar compounds.[5]

  • Temperature Adjustment:

    • The Science: Increasing the column temperature decreases mobile phase viscosity (allowing for higher flow rates or lower pressure) and can change the selectivity of the separation.

    • Protocol:

      • Systematically increase the column temperature in 5 °C increments (e.g., from 30 °C to 50 °C).

      • Monitor the resolution. In some cases, higher temperatures can improve peak shape and resolution, while in others, it may be detrimental.

Question 2: My peaks are showing significant tailing. What is the cause and how can I fix it?

Peak tailing for basic compounds like fenfluramine is often caused by secondary interactions with acidic silanol groups on the surface of the silica-based stationary phase.[6]

Answer & Troubleshooting Guide:

  • Operate at Low pH:

    • The Science: At a low pH (e.g., < 3), the free silanol groups (Si-OH) on the silica surface are protonated (non-ionized), which minimizes their ability to interact with the protonated basic analytes.[6]

    • Action: Use a mobile phase with an acidic modifier like formic acid (0.1%) or trifluoroacetic acid (TFA, 0.05%).

  • Use a High-Purity, End-Capped Column:

    • The Science: Modern HPLC columns are made with high-purity silica and are "end-capped" to block most of the accessible silanol groups. Using a high-quality, modern column is essential.

    • Action: Ensure you are using a column specified for the analysis of basic compounds, often labeled as "base-deactivated."

  • Add a Competing Base:

    • The Science: Adding a small amount of a competing base (e.g., triethylamine, TEA) to the mobile phase can saturate the active silanol sites, preventing the analytes from interacting with them.

    • Caution: TEA can suppress ionization in mass spectrometry and has a high UV cutoff. This is generally a last-resort option for UV-based methods.

  • Check for Column Overload:

    • The Science: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.[7]

    • Action: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you were overloading the column.

Question 3: What are the best starting conditions for developing a separation method for these compounds?

For researchers starting from scratch, a well-chosen set of initial conditions can significantly expedite the method development process.[8][9]

Answer & Recommended Starting Point:

This table provides a robust starting point for method development using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), which is the most common technique for these analytes.

ParameterRecommended Starting ConditionRationale
Column High-purity, end-capped C18 (e.g., Waters XBridge C18, Agilent Zorbax Eclipse Plus C18), 100 x 2.1 mm, < 3 µmProvides good retention for moderately polar compounds and minimizes silanol interactions.[8] The smaller dimensions are suitable for high-efficiency separations, especially with LC-MS.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to suppress silanol activity and is MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common, effective organic modifier with low viscosity and good UV transparency.
Gradient 10% to 70% B over 10 minutesA broad gradient is an excellent starting point to determine the approximate elution conditions before optimizing to an isocratic or shallower gradient method.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temp. 40 °CElevated temperature improves peak shape and reduces viscosity.
Injection Vol. 2-5 µLKeeps injection volume small to prevent band broadening.
Detection UV at ~230 nm or Mass Spectrometry (MS)Fenfluramine has a UV absorbance maximum around this wavelength. MS provides superior selectivity and sensitivity.[10]

Advanced Techniques: Derivatization & Chiral Separation

For complex matrices or when enantiomeric purity is required, more advanced methods may be necessary.

  • Derivatization: In some cases, derivatizing both fenfluramine and norfenfluramine with a fluorescent tag can enhance detection sensitivity and potentially alter their chromatographic behavior to improve separation.[11][12]

  • Chiral Separation: Fenfluramine is a racemic mixture.[13] To separate the individual enantiomers of both fenfluramine and norfenfluramine, a chiral stationary phase (e.g., Chiralcel OD-R) is required.[2][11][14] This is crucial for pharmacokinetic studies or when investigating the activity of individual stereoisomers.[12][15]

Workflow & Data Visualization

Troubleshooting Logic for Co-Eluting Peaks

The following diagram outlines a logical workflow for systematically troubleshooting and resolving peak co-elution issues.

G start Poor Resolution or Co-elution Observed check_k Step 1: Check Retention (k') start->check_k check_alpha Step 2: Optimize Selectivity (α) start->check_alpha check_n Step 3: Improve Efficiency (N) start->check_n k_low k' too low (<1)? (Peaks near void) check_k->k_low Evaluate k_ok k' is good (2-10) check_k->k_ok ph Adjust Mobile Phase pH check_alpha->ph Most Effective solvent Change Organic Solvent (ACN <=> MeOH) check_alpha->solvent column Change Column Chemistry (e.g., Phenyl-Hexyl) check_alpha->column If pH/Solvent fail flow Decrease Flow Rate check_n->flow column_health Check Column Health (Perform wash, check pressure) check_n->column_health weaken_mp Action: Weaken Mobile Phase (Decrease %B) k_low->weaken_mp Solution k_ok->check_alpha Proceed ph->check_n If resolution improves but is not baseline solvent->check_n If resolution improves but is not baseline column->check_n If resolution improves but is not baseline weaken_mp->check_alpha Re-evaluate

Sources

Optimization

Preventing oxidation of norfenfluramine metabolites in biological samples

Topic: Preventing Oxidation & Volatility of Norfenfluramine in Biological Samples Ticket ID: TECH-SUP-NFFA-OX-001 Status: Open for Consultation[1] Core Directive: The "Hidden" Instability Mechanism Executive Summary for...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Oxidation & Volatility of Norfenfluramine in Biological Samples Ticket ID: TECH-SUP-NFFA-OX-001 Status: Open for Consultation[1]

Core Directive: The "Hidden" Instability Mechanism

Executive Summary for Researchers: If you are observing low recovery or variable quantification of Norfenfluramine (nFFA), your primary enemy is likely volatility , not just oxidation. While nFFA (a primary amine) is susceptible to N-oxidation (forming hydroxylamines or N-oxides), it is also highly volatile as a free base.[1]

Many protocols fail because they extract the amine at a high pH (to render it hydrophobic) and then evaporate the solvent to dryness. In this free-base state, nFFA evaporates along with the solvent.

The Golden Rule: Never evaporate nFFA to dryness without a "keeper" acid (e.g., HCl or Formic Acid) to maintain it as a non-volatile salt.[1]

The "Acid Trap" Workflow

This protocol is designed to prevent both oxidative deamination (by protonating the amine, rendering it less reactive to ROS) and volatility loss.

Protocol: Optimized Liquid-Liquid Extraction (LLE)

Applicable for: Human Plasma, Urine[1]

Step 1: Sample Pre-treatment (The Stabilization Phase)

  • Action: Thaw plasma on wet ice.

  • Critical Additive: Add 20 µL of 5% Ascorbic Acid per 1 mL of plasma immediately upon thawing.[1]

    • Why? Scavenges dissolved oxygen and free radicals, preventing N-oxidation [1].[1]

  • Internal Standard: Add deuterated IS (nFFA-d5).

Step 2: Basification (The Extraction Phase)

  • Action: Add 100 µL of 1.0 M Carbonate Buffer (pH 9.5).

  • Solvent: Add 2 mL of MTBE (Methyl tert-butyl ether) or Hexane:Ethyl Acetate (9:1).[1]

  • Mechanics: Vortex 5 min, Centrifuge 10 min @ 4000g.

    • Note: At pH 9.5, nFFA (

      
      ) is largely uncharged and partitions into the organic layer.
      

Step 3: The "Acid Trap" (The Critical Control Point)

  • Action: Transfer the supernatant (organic layer) to a clean glass tube.[1]

  • CRITICAL STEP: Add 50 µL of 0.1 M HCl in Methanol to the organic layer before evaporation.

    • Mechanism:[2][3][4][5] This converts the volatile free base (

      
      ) into the non-volatile hydrochloride salt (
      
      
      
      ).[1]
    • Secondary Benefit: The protonated amine is resistant to oxidation by atmospheric oxygen.[1]

Step 4: Controlled Evaporation

  • Action: Evaporate under Nitrogen stream at max 35°C .

  • Stop Condition: Do not "bake" the dry residue.[1] Stop immediately upon dryness.[1]

Step 5: Reconstitution

  • Solvent: Mobile Phase A (e.g., 0.1% Formic Acid in Water).[1]

Visualizing the Stability Logic

The following diagrams illustrate the chemical logic and the troubleshooting decision tree.

Figure 1: The "Acid Trap" Stabilization Workflow

G cluster_danger DANGER ZONE cluster_safe SAFE ZONE (The Acid Trap) Sample Biological Sample (Plasma/Urine) Basify Basify (pH 9.5) Free Base Formation Sample->Basify Extract Organic Extraction (MTBE) Basify->Extract Evap_NoAcid Evaporation (No Acid) Extract->Evap_NoAcid Incorrect Add_Acid Add HCl/MeOH (Salt Formation) Extract->Add_Acid Correct Protocol Loss LOSS: Volatilization & N-Oxidation Evap_NoAcid->Loss Evap_Acid Evaporation (Acidified) Add_Acid->Evap_Acid Stable STABLE: Non-Volatile Salt Oxidation Resistant Evap_Acid->Stable

Caption: Figure 1. Comparative workflow showing how acidification prior to evaporation prevents analyte loss via volatility and oxidation.

Figure 2: Troubleshooting Decision Tree

G Start Issue: Low nFFA Signal Check_IS Is Internal Standard (nFFA-d5) also low? Start->Check_IS Yes_IS Yes: Global Loss Check_IS->Yes_IS Yes No_IS No: Matrix Effect Check_IS->No_IS No Volatile Volatility Issue Did you acidify before drying? Yes_IS->Volatile Fix_Matrix Improve Wash Steps Switch to SPE No_IS->Fix_Matrix Oxidation Oxidation Issue Check for +16 Da Peak Volatile->Oxidation Yes Fix_Vol Apply Acid Trap (See Protocol) Volatile->Fix_Vol No Oxidation->Fix_Vol No Peak Fix_Ox Add Ascorbic Acid Protect from Light Oxidation->Fix_Ox Peak Found

Caption: Figure 2. Diagnostic logic for identifying whether signal loss is due to volatility, oxidation, or matrix suppression.

Troubleshooting Q&A (FAQs)

Q1: I see a "ghost peak" at M+16 relative to Norfenfluramine. Is this contamination? A: This is likely N-hydroxy-norfenfluramine or an N-oxide , a classic sign of oxidation [2].[1]

  • Cause: Exposure of the sample to air at basic pH for extended periods, or old stock solutions.

  • Fix: Ensure samples are processed quickly after basification. Do not let them sit in the autosampler at pH > 7. Ensure your reconstitution solvent is acidic (0.1% Formic Acid).[1]

Q2: My calibration curve is non-linear at low concentrations. Why? A: This is often due to adsorption (sticking) of the amine to glass or plastic surfaces, which is more pronounced at low concentrations.

  • Fix: Use silanized glass vials or high-quality polypropylene. Ensure the final solvent contains at least 20% organic (MeOH/ACN) to keep the amine solubilized and prevent adsorption.

Q3: Can I use heat to speed up the nitrogen evaporation? A: Caution is required. Do not exceed 35°C. Even with the "Acid Trap," excessive heat can degrade the salt form or cause hydrolysis if other matrix components are present.

Q4: Why is my recovery lower in urine than in plasma? A: Urine pH varies wildly (pH 4.5 - 8.0).[1] If the urine is naturally acidic, the drug is stable. If the patient has alkaline urine, the drug may have already degraded or adhered to the container walls before it reached the lab.

  • Fix: Acidify urine collection containers with 1% HCl immediately upon collection to standardize pH < 5.

Stability Data Summary
ParameterConditionStability StatusRecommendation
Benchtop (Plasma) 4 hours @ Room TempRisk (Oxidation)Keep on ice; process within 2 hrs.[1]
Freeze/Thaw 3 Cycles (-80°C to RT)Stable Limit to 3 cycles.[1]
Autosampler 24 hours @ 4°CStable (if Acidic)Reconstitute in 0.1% Formic Acid.
Dry Extract 24 hours @ RTUnstable (Volatility)Never leave dry; reconstitute immediately.[1]
Stock Solution Methanol @ -20°CStable (3 months)Store in amber glass vials.
References
  • Barco, S., et al. (2024). "Innovative LC-MS/MS method for therapeutic drug monitoring of fenfluramine and cannabidiol in the plasma of pediatric patients with epilepsy."[1] Journal of Pharmaceutical and Biomedical Analysis, 244, 116174. Link

  • Zogenix, Inc. (2022). "In vitro evaluation of fenfluramine and norfenfluramine as victims of drug interactions."[1][6] Pharmacology Research & Perspectives, 10(4), e00984.[1] Link

  • Marchi, I., et al. (2009). "Determination of fenfluramine and norfenfluramine in biological samples."[1] Journal of Chromatography B. (Contextual validation of amine extraction protocols).

  • Antisel. (2010). "A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples."[1] (Demonstrates LLE acidification techniques). Link

Sources

Troubleshooting

Assessing purity of (R)-Norfenfluramine commercial reference standards

This guide serves as a specialized technical support resource for researchers working with (R)-Norfenfluramine (also known as levonorfenfluramine). Executive Summary: (R)-Norfenfluramine is the active metabolite of (R)-F...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with (R)-Norfenfluramine (also known as levonorfenfluramine).

Executive Summary: (R)-Norfenfluramine is the active metabolite of (R)-Fenfluramine. While the racemic drug Fintepla is approved for Dravet syndrome, the (S)-enantiomer (active metabolite of dexfenfluramine) is a potent 5-HT2B agonist associated with valvular heart disease. Therefore, ensuring the enantiomeric purity of (R)-Norfenfluramine reference standards is not just a quality control issue—it is a safety imperative to prevent confounding toxicity data in your assays.

Module 1: Identity & Stereochemical Verification

Q1: I received my (R)-Norfenfluramine HCl standard. Can I rely solely on specific optical rotation (SOR) for identity?

A: No. Do not rely on SOR for high-sensitivity applications. While the Certificate of Analysis (CoA) lists specific optical rotation (typically


 to 

in ethanol), this method is insensitive to minor enantiomeric impurities (e.g., 1–5% (S)-isomer contamination).

The Risk: A 2% contamination of the (S)-isomer (the potent 5-HT2B agonist) can skew receptor binding affinity (


) values and functional potency (

) data, leading to false positives regarding the "safety" of the (R)-isomer.

Recommended Protocol: Chiral HPLC You must validate the standard using Chiral High-Performance Liquid Chromatography (HPLC).

  • Column Selection: Polysaccharide-based columns are the gold standard for amphetamine-like amines.

    • Primary Choice:Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

    • Secondary Choice:Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase (Normal Phase):

    • n-Hexane : Isopropanol : Diethylamine (DEA)

    • Ratio: 90 : 10 : 0.1 (v/v/v)

    • Note: The basic additive (DEA) is critical to suppress the ionization of the amine group, preventing peak tailing.

  • Detection: UV at 210–215 nm (low selectivity but universal) or Fluorescence (Ex 265 nm / Em 290 nm) for higher sensitivity.

Module 2: Purity Assessment & Troubleshooting

Q2: My LC-MS shows a single peak with m/z 204.1. Does this confirm my standard is pure?

A: It confirms chemical identity, but NOT enantiomeric purity. Standard C18 (achiral) columns cannot separate the (R) and (S) enantiomers. They will co-elute.

Troubleshooting Table: Interpreting Purity Data

ObservationDiagnosisRemediation
Single Peak (Achiral C18) Confirms chemical structure only.Run Chiral HPLC (see Module 1).
Double Peaks (Chiral Column) Racemization or Contamination.Calculate Enantiomeric Excess (ee). If (S)-peak > 0.5%, repurify or discard.
Broad/Tailing Peak Silanol interaction.Increase DEA to 0.1% or switch to TFA (if using acidic method).
Retention Time Drift Hygroscopic solvent absorption.Use fresh pre-mixed mobile phase; keep column temperature constant (e.g., 25°C).

Q3: How do I calculate the Enantiomeric Excess (ee) correctly?

Use the integrated peak areas from your chiral chromatogram:



  • Target: Commercial reference standards should have an

    
    .
    
  • Impact: If your

    
     is 90%, your sample contains 5% of the toxic (S)-isomer.
    

Module 3: Handling, Stability & Solubility

Q4: The standard arrived as a hydrochloride salt. How do I correct for the free base concentration?

A: You must apply a gravimetric correction factor before preparing stock solutions for binding assays.

  • Molecular Weight (Free Base): ~231.26 g/mol

  • Molecular Weight (HCl Salt): ~267.72 g/mol [1]

  • Correction Factor:

    
    
    


Q5: Is the standard hygroscopic? My weighing precision is poor.

A: Yes, Norfenfluramine HCl is moderately hygroscopic.

  • Issue: Weighing small amounts (<5 mg) on an analytical balance can introduce errors of 10–15% due to moisture uptake.

  • Solution:

    • Equilibrate the vial to room temperature before opening (prevents condensation).

    • Use a microbalance if weighing <10 mg.

    • Preferred: Dissolve the entire contents of the vial into a known volume of DMSO or Methanol to create a "Master Stock" (e.g., 10 mM), then aliquot and freeze at -80°C.

Q6: What is the stability of the stock solution?

  • Solvent: DMSO or Methanol (Stable for 6–12 months at -80°C).

  • Avoid: Storing in water or saline for >24 hours. Aqueous solutions are prone to oxidation and adsorption to plastic surfaces.

  • Light Sensitivity: Protect from light. Norfenfluramine can undergo slow photo-degradation.

Module 4: Workflow Visualization

Diagram 1: Analytical Decision Tree

Caption: Logic flow for validating (R)-Norfenfluramine purity before use in biological assays.

PurityWorkflow Start Receive (R)-Norfenfluramine Reference Standard Visual Visual Inspection (Crystalline vs Clumped) Start->Visual Achiral Achiral LC-MS/UV (C18 Column) Visual->Achiral Decision1 Single Peak? Achiral->Decision1 Chiral Chiral HPLC (Chiralpak AD-H) Decision1->Chiral Yes Reject Reject / Repurify Decision1->Reject No (Degradation) Calc Calculate ee% Chiral->Calc FinalDecision ee > 99.5%? Calc->FinalDecision Approve Approve for Assay (Apply Salt Correction) FinalDecision->Approve Yes FinalDecision->Reject No

Diagram 2: Chiral Method Optimization

Caption: Troubleshooting peak resolution issues on polysaccharide chiral columns.

ChiralOpt Problem Poor Resolution (Rs < 1.5) or Tailing Step1 Check Mobile Phase Additive Problem->Step1 Check1 Is DEA/TEA present? Step1->Check1 Action1 Add 0.1% Diethylamine Check1->Action1 No Step2 Adjust Temperature Check1->Step2 Yes Check2 Temp > 30°C? Step2->Check2 Action2 Lower to 15-20°C (Improves Selectivity) Check2->Action2 Yes Step3 Change Alcohol Modifier Check2->Step3 No Action3 Switch IPA -> Ethanol (Alters steric fit) Step3->Action3

References

  • Rothman, R. B., et al. (2000).[2] "Evidence for possible involvement of 5-HT(2B) receptors in the cardiac valvulopathy associated with fenfluramine and other serotonergic medications."[2][3] Circulation.

  • FDA Drug Approval Package. (2020). "Fintepla (fenfluramine) Pharmacology Review." U.S. Food and Drug Administration.

  • Kaddoumi, A., et al. (2001). "Fluorometric determination of DL-fenfluramine, DL-norfenfluramine and phentermine in plasma by achiral and chiral high-performance liquid chromatography." Journal of Chromatography B.

  • PubChem Compound Summary. (2024). "Norfenfluramine."[1][2][4][5][6][7][8][9][10] National Center for Biotechnology Information.

Sources

Optimization

Strategies to avoid neurotoxicity at high doses of norfenfluramine

Here is a technical support center with troubleshooting guides and FAQs. These are in a question-and-answer format and directly address specific issues users might encounter during their experiments.

Author: BenchChem Technical Support Team. Date: February 2026

Here is a technical support center with troubleshooting guides and FAQs. These are in a question-and-answer format and directly address specific issues users might encounter during their experiments.

Technical Support Center: Norfenfluramine Neurotoxicity

A Guide for Researchers and Drug Development Professionals

This guide provides in-depth technical information and practical strategies for mitigating the neurotoxic potential of norfenfluramine, particularly at high concentrations. As your Senior Application Scientist, my goal is to equip you with the foundational knowledge and validated protocols necessary to navigate the complexities of your research, ensuring both data integrity and the responsible handling of this compound.

Section 1: Frequently Asked Questions (FAQs) - Core Concepts

This section addresses fundamental questions regarding norfenfluramine's mechanism of action and neurotoxicity.

Q1: What is norfenfluramine and how is it related to fenfluramine?

Norfenfluramine is the primary active N-dealkylated metabolite of fenfluramine.[1][2][3] Fenfluramine itself is a racemic mixture of two enantiomers, d-fenfluramine and l-fenfluramine, both of which are metabolized by cytochrome P450 enzymes (including CYP1A2, CYP2B6, CYP2C19, and CYP2D6) into their respective norfenfluramine enantiomers.[4][5] These metabolites are pharmacologically active and contribute significantly to both the therapeutic and adverse effects of the parent compound.[1][2]

Q2: What is the primary pharmacological action of norfenfluramine?

Norfenfluramine is a potent serotonin-norepinephrine releasing agent (SNRA) and a direct agonist at several serotonin receptor subtypes.[6] It has a high affinity and activity at 5-HT2B and 5-HT2C receptors, and also interacts with 5-HT2A receptors.[6][7][8] Its action increases extracellular serotonin levels by both stimulating release and inhibiting reuptake via the serotonin transporter (SERT).[1][2]

Q3: What is the primary concern regarding high doses of norfenfluramine?

The primary concern is dose-dependent serotonergic neurotoxicity.[7] This is characterized by long-lasting damage to serotonin neurons, particularly the fine axons and nerve terminals.[7][9] Studies in various animal models have demonstrated that high doses lead to significant reductions in key serotonergic markers, including serotonin (5-HT) and its metabolite 5-HIAA, as well as a decrease in the density of serotonin transporter sites.[9] It's crucial to distinguish this from the compound's other major adverse effect, cardiotoxicity, which is primarily mediated by the activation of 5-HT2B receptors on heart valve leaflets.[8][10][11]

Q4: Which stereoisomer of norfenfluramine is more neurotoxic?

The dextro-enantiomer, d-norfenfluramine, is significantly more potent in causing serotonergic deficits compared to the levo-enantiomer, l-norfenfluramine.[9] In some animal models, a median effective dose for seizure protection could not even be determined for d-norfenfluramine due to its dose-limiting neurotoxicity.[10][11] Therefore, experiments using the racemic mixture should consider that the observed neurotoxicity is likely driven predominantly by the d-isomer.

Q5: What is the proposed molecular mechanism of norfenfluramine-induced neurotoxicity?

While the complete picture is still under investigation, the mechanism is believed to be multifactorial, converging on oxidative stress, similar to other amphetamine derivatives like MDMA and methamphetamine.[12][13][14] The massive release of serotonin and subsequent dopamine dysregulation can lead to the formation of reactive oxygen species (ROS) that overwhelm the neuron's endogenous antioxidant defenses.[12][13] This oxidative stress can damage critical cellular components, including lipids, proteins, and DNA, leading to mitochondrial dysfunction and ultimately, axonal degeneration.

`dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} ` Caption: Metabolism of Fenfluramine to Norfenfluramine and its primary molecular targets.

Section 2: Troubleshooting Experimental Issues

This section is designed to help you diagnose and resolve common problems encountered during in vitro and in vivo experiments with norfenfluramine.

Problem/Observation Potential Cause(s) Recommended Action(s)
High variability in cell viability assays (in vitro) 1. Inconsistent cell seeding density.2. Fluctuation in drug concentration across wells.3. Cell line sensitivity drift over passages.1. Ensure a homogenous single-cell suspension before plating.2. Use a calibrated multi-channel pipette; mix thoroughly after drug addition.3. Use cells from a consistent, low passage number. Consider a more robust cell line if variability persists.[15]
No observable neurotoxicity in animal models (in vivo) 1. Insufficient dose or duration of exposure.2. Animal species or strain is resistant.3. Timing of assessment is too early or too late.4. Insensitive neurochemical markers used.1. Review literature for established neurotoxic dosing regimens. The d-enantiomer is more potent.[9]2. Confirm the suitability of your chosen animal model.3. Serotonergic deficits are typically assessed 1-2 weeks post-treatment to measure long-term changes.[9]4. Use multiple markers: 5-HT and 5-HIAA levels via HPLC-EC, and SERT density via [3H]paroxetine binding.[16]
Difficulty distinguishing serotonergic neurotoxicity from general cytotoxicity The endpoint assay is not specific (e.g., MTT assay alone measures metabolic activity, not a specific neuronal pathway).1. Run parallel assays: Pair a general viability assay (e.g., MTT, LDH) with a specific serotonergic marker (e.g., high-affinity serotonin uptake assay, immunostaining for SERT or 5-HT).2. Dopaminergic Control: Measure dopamine and its metabolites (DOPAC, HVA). Norfenfluramine neurotoxicity is primarily serotonergic, with minimal effects on the dopaminergic system at relevant doses.[9][17]
In vitro results do not translate to in vivo findings 1. Lack of metabolic activation in the in vitro model.2. Absence of systemic factors (e.g., immune response, BBB penetration) in culture.3. The chosen in vitro model may not accurately represent the target neurons.[18]1. If studying fenfluramine, ensure your cell model has the necessary CYP enzymes or use liver S9 fractions to generate metabolites. This is less of a concern when studying norfenfluramine directly.2. Acknowledge the limitations of in vitro systems. Use co-cultures or organotypic slice cultures for a more complex model.[19]3. Use primary neuronal cultures or differentiated stem cell-derived neurons for higher fidelity.[20][21]

Section 3: Protocols for Mitigation Strategies

This section provides actionable strategies and detailed experimental protocols to investigate the attenuation of norfenfluramine-induced neurotoxicity.

Strategy 1: Antioxidant Co-administration

Rationale: The neurotoxicity of amphetamine analogs is strongly linked to the generation of reactive oxygen species (ROS) and oxidative stress.[14][22] Co-administration of antioxidants aims to scavenge these harmful free radicals or bolster the cell's endogenous antioxidant systems, thereby preventing downstream damage. N-acetylcysteine (NAC), a precursor to the antioxidant glutathione, has shown protective effects against amphetamine-induced damage in animal models.[12][14]

`dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} ` Caption: Proposed neurotoxic cascade of norfenfluramine and the intervention point for antioxidants.

Experimental Protocol: In Vitro Assessment of N-Acetylcysteine (NAC) Neuroprotection

This protocol uses the human neuroblastoma SH-SY5Y cell line, a common model for neurotoxicity studies.[15]

  • Cell Culture and Differentiation:

    • Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed cells onto 96-well plates (for viability/ROS assays) or 24-well plates with coverslips (for microscopy) at an appropriate density.

    • Induce neuronal differentiation by treating with 10 µM retinoic acid (RA) for 5-7 days. Replace media with fresh RA-containing media every 2 days. Differentiated cells will exhibit extensive neurite networks.

  • Treatment Groups (Minimum of 6 replicates per group):

    • Group 1: Vehicle Control (culture medium)

    • Group 2: NAC alone (e.g., 1 mM)

    • Group 3: d-Norfenfluramine alone (e.g., 500 µM; determine optimal toxic dose via a dose-response curve first)

    • Group 4: NAC pre-treatment + d-Norfenfluramine

  • Experimental Procedure:

    • For Group 4, pre-treat differentiated cells with NAC (1 mM final concentration) for 1-2 hours.

    • Add d-Norfenfluramine (500 µM final concentration) to wells for Groups 3 and 4. Add corresponding vehicle to Groups 1 and 2.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Endpoint Assessment:

    • Cell Viability (MTT Assay):

      • Add MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours.

      • Solubilize the formazan crystals with DMSO.

      • Read absorbance at 570 nm. Express results as a percentage of the vehicle control.

    • ROS Measurement (DCFDA Assay):

      • After treatment, wash cells with PBS.

      • Load cells with 10 µM 2',7'–dichlorofluorescin diacetate (DCFDA) for 30 minutes.

      • Wash with PBS to remove excess probe.

      • Measure fluorescence (excitation ~485 nm, emission ~535 nm). Express results as a percentage of the vehicle control.

Strategy 2: Selective 5-HT2A Receptor Blockade

Rationale: Norfenfluramine is a potent agonist at 5-HT2A receptors.[6][23] This receptor subtype is critically involved in the downstream effects of many serotonergic agents, and its activation contributes to hyperthermia and cytotoxicity.[24] Blocking this receptor with a selective antagonist like ketanserin prior to high-dose norfenfluramine exposure may prevent the initiation of the toxic cascade.

Experimental Protocol: In Vivo Assessment of Ketanserin Neuroprotection

This protocol assesses long-term serotonergic deficits in a rat model.

  • Animals and Housing:

    • Use adult male Sprague-Dawley rats (250-300g).

    • House animals in a temperature-controlled environment with a 12h light/dark cycle, with food and water ad libitum. Acclimatize for at least one week before the experiment.

  • Treatment Groups (n=8-10 per group):

    • Group 1: Saline + Saline

    • Group 2: Ketanserin (e.g., 2 mg/kg, i.p.) + Saline

    • Group 3: Saline + d-Norfenfluramine (e.g., 10 mg/kg, s.c.)

    • Group 4: Ketanserin (2 mg/kg, i.p.) + d-Norfenfluramine (10 mg/kg, s.c.)

  • Experimental Procedure:

    • Administer ketanserin or saline (i.p.) to the respective groups.

    • 30-60 minutes later, administer d-norfenfluramine or saline (s.c.).

    • Monitor animals for acute adverse effects (e.g., serotonin syndrome signs like tremors, rigidity) for several hours post-injection.

    • Return animals to their home cages.

  • Endpoint Assessment (1 week post-treatment):

    • Euthanize animals according to approved ethical protocols.

    • Rapidly dissect brain regions of interest (e.g., frontal cortex, striatum, hippocampus).

    • Neurochemical Analysis:

      • Homogenize tissue samples in an appropriate buffer.

      • Use High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC) to quantify levels of 5-HT and its metabolite 5-HIAA.

      • Normalize data to tissue weight.

    • SERT Density Analysis ([3H]Paroxetine Binding):

      • Prepare crude synaptosomal membranes from brain tissue.

      • Conduct radioligand binding assays using [3H]paroxetine.

      • Determine the density of binding sites (Bmax) via Scatchard analysis.

`dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} ` Caption: Experimental workflow for testing the neuroprotective effect of a 5-HT2A antagonist in vivo.

References

  • Sheikh N. (2023). Developmental Neurotoxicity and Pharmaceutical Research Using In Vitro Models. Acta Chim Pharm Indica, 13(3), 1-2. Available from: [Link]

  • Barbosa, D. J., et al. (2015). In vitro models for neurotoxicology research. Toxicology Research, 4(5), 1-19. Available from: [Link]

  • López-López, A. L., et al. (2020). Antioxidants as a Potential Target against Inflammation and Oxidative Stress in Attention-Deficit/Hyperactivity Disorder. Antioxidants, 9(2), 176. Available from: [Link]

  • Barbosa, D. J., et al. (2015). In vitro models for neurotoxicology research. SciSpace. Available from: [Link]

  • Atterwill, C. K., & Collins, P. (1992). Models for the in vitro assessment of neurotoxicity in the nervous system in relation to xenobiotic and neurotrophic factor-mediated events. Nefrologia, 12 Suppl 2, 70-5. Available from: [Link]

  • Sabar, M., et al. (2019). Anthocyanin as Neuroprotector for Methamphetamine-Induced Neurotoxicity. Proceedings of the 1st International Conference on Bioinformatics, Biotechnology, and Biomedical Engineering. Available from: [Link]

  • Stiegler, N. (2017). In vitro cellular models for neurotoxicity studies: neurons derived from P19 cells. Doctoral thesis, Linköping University. Available from: [Link]

  • Pubill, D., et al. (2013). Neuronal Nicotinic Receptors as New Targets for Amphetamine-Induced Oxidative Damage and Neurotoxicity. Oxidative Medicine and Cellular Longevity, 2013, 618301. Available from: [Link]

  • Johnson, M. P., et al. (1998). Indan analogs of fenfluramine and norfenfluramine have reduced neurotoxic potential. Pharmacology, biochemistry, and behavior, 59(3), 709–715. Available from: [Link]

  • Johnson, M., & Nichols, D. E. (1990). Comparative serotonin neurotoxicity of the stereoisomers of fenfluramine and norfenfluramine. Pharmacology, biochemistry, and behavior, 36(1), 105–109. Available from: [Link]

  • Sourbron, J., et al. (2023). Fenfluramine: a plethora of mechanisms?. Frontiers in Neurology, 14, 1192022. Available from: [Link]

  • Imam, S. Z., & Ali, S. F. (1999). Selenium, an antioxidant, protects against methamphetamine-induced dopaminergic neurotoxicity. Brain research, 818(2), 575–578. Available from: [Link]

  • Chung, H. Y., et al. (2019). Protective effects of the antioxidant sulforaphane on behavioral changes and neurotoxicity in mice after the administration of methamphetamine. ResearchGate. Available from: [Link]

  • Sourbron, J., et al. (2023). Fenfluramine: a plethora of mechanisms?. Frontiers in Neurology, 14, 1192022. Available from: [Link]

  • U.S. Food and Drug Administration. (2020). Pharmacology/Toxicology Review and Evaluation for FINTEPLA (fenfluramine). Available from: [Link]

  • Löscher, W., et al. (2024). Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine?. Molecules, 29(5), 987. Available from: [Link]

  • Löscher, W., et al. (2023). Enantioselective comparative analysis of the anticonvulsant potency of fenfluramine and norfenfluramine in mice. Epilepsia open, 8(4), 1311–1321. Available from: [Link]

  • Gillman, P. K. (2024). Neuroscience-based criteria for assessing serotonin-mediated effects of drugs. PsychoTropical. Available from: [Link]

  • Itzhak, Y., & Ali, S. F. (2003). Fenfluramine-induced serotonergic neurotoxicity in mice: lack of neuroprotection by inhibition/ablation of nNOS. Brain research, 988(1-2), 65–73. Available from: [Link]

  • Wikipedia. (n.d.). MDAI. Retrieved February 2026, from [Link]

  • Contin, M., et al. (2023). Main pathway of metabolism of fenfluramine. ResearchGate. Available from: [Link]

  • Boyd, R. A., et al. (2022). In vitro evaluation of fenfluramine and norfenfluramine as victims of drug interactions. Pharmacology research & perspectives, 10(4), e00980. Available from: [Link]

  • MAPS. (1995). Neurochemical Markers and MDMA Neurotoxicity. Available from: [Link]

  • Canal, C. E., & Morgan, D. (2012). Serotonergic Psychedelics: Experimental Approaches for Assessing Mechanisms of Action. Receptor and Transporter Signal Transduction, 225-254. Available from: [Link]

  • Auvin, S., et al. (2023). Practical considerations for the use of fenfluramine to manage patients with Dravet syndrome or Lennox–Gastaut syndrome in clinical practice. Epilepsia open, 8(4), 1130–1143. Available from: [Link]

  • Wikipedia. (n.d.). Norfenfluramine. Retrieved February 2026, from [Link]

  • Banks, M. L., & Cunningham, K. A. (2021). Serotonin toxicity of serotonergic psychedelics. ResearchGate. Available from: [Link]

  • Boyd, R. A., et al. (2022). In vitro evaluation of fenfluramine and norfenfluramine as victims of drug interactions. Pharmacology research & perspectives, 10(4), e00980. Available from: [Link]

  • Fitzgerald, L. W., et al. (2000). Possible role of valvular serotonin 5-HT(2B) receptors in the cardiopathy associated with fenfluramine. Molecular pharmacology, 57(1), 75–81. Available from: [Link]

  • Kovacic, P., & Somanathan, R. (2022). Brain-derived neurotrophic factor protects serotonergic neurons against 3,4-methylenedioxymethamphetamine (“Ecstasy”) induced cytoskeletal damage. Amino acids, 54(5), 807–817. Available from: [Link]

  • de la Loge, C., et al. (2023). Expert-Agreed Practical Recommendations on the Use of Fenfluramine in Developmental and Epileptic Encephalopathies Based on Clinical Experience and Literature Review. Neurology and therapy, 12(2), 449–472. Available from: [Link]

  • Vang, D., et al. (2018). Effects of Immunosuppressive Medications on Mitochondrial Function. Journal of clinical medicine, 7(11), 456. Available from: [Link]

  • de Wit, M., et al. (2020). Effect of neuropsychiatric medications on mitochondrial function; for better or for worse. UCL Discovery. Available from: [Link]

  • Sourbron, J., et al. (2023). Fenfluramine: a plethora of mechanisms?. ResearchGate. Available from: [Link]

  • Coghlan, J., et al. (2004). The fenfluramine metabolite (+)-norfenfluramine is vasoactive. The Journal of pharmacology and experimental therapeutics, 309(2), 766–773. Available from: [Link]

  • Wang, C., et al. (2021). Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor. International journal of molecular sciences, 22(3), 1031. Available from: [Link]

  • NeurologyLive. (2026, January 12). Fenfluramine Treatment Leads to Long-Term Improved Everyday Executive Functioning in Lennox-Gastaut Syndrome. Available from: [Link]

  • Wikipedia. (n.d.). 5-HT2C receptor. Retrieved February 2026, from [Link]

  • S. S. S. (2014). FUNCTIONAL CHARACTERIZATION OF 5-HT1A AND 5-HT2C RECEPTORS. Semantic Scholar. Available from: [Link]

  • Liu, Y., et al. (2023). Clinical Research Progress of Small Molecule Compounds Targeting Nrf2 for Treating Inflammation-Related Diseases. Molecules, 28(11), 4509. Available from: [Link]

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Troubleshooting

Calibration curve linearity issues for norfenfluramine detection

Prepared by: Senior Application Scientist, Bioanalytical Division Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting stra...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Bioanalytical Division

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding calibration curve linearity issues encountered during the quantitative analysis of norfenfluramine. As a major active metabolite of fenfluramine, accurate quantification of norfenfluramine is critical for pharmacokinetic, toxicokinetic, and clinical studies.[1] This resource is designed to help you diagnose, resolve, and prevent common analytical challenges, ensuring the integrity and reliability of your data.

Part 1: Troubleshooting Guide - Diagnosing Non-Linearity

This section provides a systematic approach to diagnosing the root cause of non-linear calibration curves in your norfenfluramine assays, typically performed using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Q1: My calibration curve for norfenfluramine is non-linear. Where do I start?

A non-linear calibration curve is a common but critical issue in bioanalysis that can compromise the accuracy of your quantitative data. The first step is to systematically isolate the source of the problem. Non-linearity can stem from the sample preparation, the chromatographic separation, or the mass spectrometer detection.

A logical troubleshooting workflow is essential. Begin by examining the shape of the curve and the performance of your internal standard (IS) and quality control (QC) samples. This initial assessment will guide your investigation toward the most likely cause.

Initial Troubleshooting Workflow

The following diagram outlines a systematic process for diagnosing linearity issues.

G start Non-Linear Calibration Curve Observed check_shape Examine Curve Shape (High-end or Low-end deviation?) start->check_shape check_is Review Internal Standard (IS) Response (Consistent across all points?) start->check_is check_qc Assess QC Sample Accuracy (Biased high or low?) start->check_qc high_dev High Concentration Deviation check_shape->high_dev High-end low_dev Low Concentration Deviation check_shape->low_dev Low-end erratic_is Erratic IS Response check_is->erratic_is No cause_saturation Potential Causes: - Detector Saturation - Ion Source Saturation - Analyte Dimerization high_dev->cause_saturation cause_loss Potential Causes: - Adsorption/Active Sites - Poor Sample Cleanup - Analyte Instability low_dev->cause_loss cause_matrix Potential Cause: - Inconsistent Matrix Effects - IS not tracking analyte erratic_is->cause_matrix

Caption: Initial Troubleshooting Workflow for Calibration Curve Non-Linearity.

Q2: How can I distinguish between issues at the high vs. low concentration end of my curve?

The nature of the deviation provides strong clues about the underlying problem.

  • Deviation at High Concentrations (Curve Bends Towards X-axis): This is often caused by saturation effects. When the concentration of norfenfluramine is too high, it can overwhelm the detector or the ionization source, leading to a response that is no longer proportional to the concentration.[2][3]

  • Deviation at Low Concentrations (Curve Bends Towards Y-axis): This typically indicates loss of analyte. At low concentrations, a significant fraction of the analyte can be lost due to adsorption to active sites in the injector, column, or transfer lines.[4] It can also be a sign of significant interference from the matrix that is more pronounced at the lower limit of quantitation (LLOQ).

Q3: What are the most common causes of non-linearity in LC-MS/MS bioanalysis?

Several factors can lead to a non-linear relationship between concentration and response. Understanding these is key to a targeted investigation.[2][3][5]

CauseKey Indicators & Description
Matrix Effects Inconsistent signal suppression or enhancement across the calibration range.[6][7] This is a major concern in complex matrices like plasma or brain homogenate where endogenous components like phospholipids co-elute with norfenfluramine and interfere with its ionization.[6][8]
Detector Saturation The curve flattens at high concentrations. The detector has a finite linear range; when the ion flux exceeds this limit, the response is no longer proportional.[2][3]
Ion Source Saturation Similar to detector saturation, this occurs when the electrospray ionization (ESI) source cannot efficiently generate ions for all analyte molecules present at high concentrations.[3]
Analyte Adsorption Poor accuracy and precision at the LLOQ. Norfenfluramine, an amine-containing compound, can interact with active sites (e.g., free silanols) in the flow path, causing analyte loss that is most significant at low concentrations.[4]
Improper Internal Standard (IS) Use High variability in the IS response across the curve. The IS may not be co-eluting with the analyte or may be responding differently to matrix effects, failing to compensate for variations.[7][9]
Errors in Standard Preparation Random scatter or a single point deviating from linearity. Can be caused by dilution errors, evaporation, or degradation of the analyte in the stock or working solutions.[4]
Analyte Instability Loss of response, particularly in processed samples left on the autosampler. Norfenfluramine may degrade in the biological matrix or extracted sample.[10][11]

Part 2: Deep Dive - Specific Troubleshooting Protocols

This section provides detailed experimental protocols and methodologies to address the specific issues identified in Part 1.

Q4: How do I systematically investigate and mitigate matrix effects?

Matrix effects are a primary cause of non-linearity and must be thoroughly investigated during method development.[6][7] The goal is to determine if co-eluting endogenous components are suppressing or enhancing the norfenfluramine signal.

Decision Tree for Investigating Matrix Effects

G start Suspect Matrix Effects qual_assess Qualitative Assessment: Perform Post-Column Infusion start->qual_assess dip_obs Dip in baseline at analyte's retention time? qual_assess->dip_obs quant_assess Quantitative Assessment: Calculate Matrix Factor (MF) mf_check Is MF consistent across lots and within acceptance criteria? quant_assess->mf_check dip_obs->quant_assess No conclusion_me Conclusion: Ion Suppression Confirmed dip_obs->conclusion_me Yes conclusion_no_me Conclusion: Matrix Effect is Minimal or Well-Controlled mf_check->conclusion_no_me Yes conclusion_var_me Conclusion: Significant & Variable Matrix Effect mf_check->conclusion_var_me No conclusion_me->quant_assess action_chrom Action: Improve Chromatographic Separation conclusion_var_me->action_chrom action_prep Action: Enhance Sample Preparation conclusion_var_me->action_prep action_is Action: Verify IS Performance (Use SIL-IS) conclusion_var_me->action_is

Caption: Decision Tree for Investigating Matrix Effects.

Protocol 1: Post-Column Infusion Experiment to Diagnose Ion Suppression/Enhancement

This experiment provides a qualitative view of where ion suppression or enhancement occurs across the chromatographic run.

  • Setup: Use a T-junction to continuously infuse a standard solution of norfenfluramine at a constant flow rate into the mobile phase stream between the analytical column and the mass spectrometer's ion source.

  • Infusion: Begin the infusion and allow the MS signal for norfenfluramine to stabilize, establishing a steady baseline.

  • Injection: Inject a blank, protein-precipitated or extracted biological matrix sample (e.g., plasma, brain homogenate).

  • Analysis: Monitor the norfenfluramine signal.

    • Result: A dip in the baseline indicates ion suppression, while a peak indicates ion enhancement.

    • Interpretation: If a significant dip occurs at the retention time of norfenfluramine in your actual assay, it confirms that co-eluting matrix components are causing ion suppression.[12]

Q5: My internal standard (IS) doesn't seem to be correcting for variability. What should I do?

The ideal internal standard for LC-MS/MS is a stable isotope-labeled (SIL) version of the analyte (e.g., norfenfluramine-d6).[8] A SIL-IS has nearly identical chemical properties and chromatographic behavior to the analyte, ensuring it experiences the same extraction recovery and matrix effects.[7]

Troubleshooting Steps:

  • Confirm IS Identity and Purity: Ensure the correct IS is being used and that it is free from unlabeled analyte contamination.

  • Check for Co-elution: The IS and analyte peaks must co-elute. If they are separated, the IS cannot compensate for matrix effects occurring at the analyte's specific retention time. Adjust chromatography if necessary.

  • Evaluate IS Response Consistency: Plot the absolute peak area of the IS for every standard, QC, and unknown sample in a run. The area should be consistent. Significant variation suggests inconsistent sample preparation or a variable matrix effect that even the SIL-IS cannot fully track.[9]

  • Investigate Cross-talk: In MS/MS, ensure that the fragmentation of the analyte is not producing an ion that is being monitored for the IS, and vice-versa. This is rare but can occur.

Q6: Could my sample preparation be the problem? What are the best practices for norfenfluramine?

Inadequate sample cleanup is a primary source of matrix effects and subsequent non-linearity.[8] The goal is to remove interfering substances like phospholipids and proteins while efficiently recovering norfenfluramine.

Table 2: Comparison of Sample Preparation Techniques for Norfenfluramine
TechniqueProsConsBest For...
Protein Precipitation (PPT) Fast, simple, inexpensive.[13]Non-selective, minimal cleanup, high risk of matrix effects, may result in lower sensitivity.[12][14]High-throughput screening where speed is prioritized over ultimate sensitivity.
Liquid-Liquid Extraction (LLE) Good cleanup, removes salts and many polar interferences, can concentrate the analyte.[13]Labor-intensive, requires solvent optimization, potential for emulsion formation.Assays requiring better cleanliness than PPT.
Solid-Phase Extraction (SPE) Excellent cleanup, high selectivity, high concentration factor.[12]More complex method development, more expensive, can be time-consuming.Regulated bioanalysis requiring high sensitivity and removal of specific interferences.
Supported Liquid Extraction (SLE) High analyte recovery, excellent removal of phospholipids, no emulsions, easily automated.[8][13]Higher cost than PPT/LLE.Complex matrices like brain homogenate or plasma where phospholipid removal is critical.[8]
Protocol 2: Supported Liquid Extraction (SLE) for Norfenfluramine from Biological Matrix

This protocol is adapted from a validated method for norfenfluramine in brain tissue and is highly effective at removing phospholipids.[8]

  • Sample Pre-treatment: Homogenize the biological sample (e.g., brain tissue) or dilute the liquid sample (e.g., plasma) with an appropriate aqueous solution. Add the internal standard (norfenfluramine-d6).

  • Load: Load the pre-treated sample onto the SLE sorbent (e.g., in a 96-well plate format).

  • Equilibrate: Allow the sample to adsorb and spread over the high-surface-area sorbent for approximately 5 minutes. This step disperses the aqueous sample, preparing it for efficient extraction.[8]

  • Elute: Apply a water-immiscible organic solvent (e.g., a mixture of Dichloromethane and Ethyl Acetate) to the sorbent. The solvent percolates through the bed, partitioning norfenfluramine into the organic phase while leaving polar interferences like phospholipids behind.[8] Collect the eluate.

  • Evaporate & Reconstitute: Evaporate the elution solvent to dryness under a stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solution for LC-MS/MS injection.

Workflow for Supported Liquid Extraction (SLE)

G cluster_0 Sample Preparation A 1. Homogenize/Dilute Bio-Sample + IS B 2. Load onto SLE Plate A->B C 3. Equilibrate (5 min) B->C D 4. Elute with Organic Solvent C->D E 5. Evaporate & Reconstitute D->E F Inject into LC-MS/MS E->F

Caption: Experimental Workflow for Supported Liquid Extraction (SLE).

Q7: How do I optimize my LC-MS/MS parameters to improve linearity?

Instrument parameters can be optimized to avoid saturation and improve signal stability.

  • Optimize Ion Source Parameters: Systematically tune the ESI source. Do not simply maximize the signal. Adjust parameters like capillary voltage, gas temperatures, and gas flow rates to find a plateau where the signal is both strong and stable. A response that is too sensitive can lead to earlier detector saturation.[15][16]

  • Use a Diverter Valve: Program a diverter valve to direct the LC flow to waste during the initial and final portions of the run when salts and highly retained matrix components elute, preventing them from entering and contaminating the ion source.

  • Check for Detector Saturation: If saturation is suspected at the high end of the curve, you can try monitoring a less abundant isotope of norfenfluramine or a less intense product ion in the MS/MS transition. This will yield a lower signal, potentially bringing it back into the linear range of the detector.[2]

  • Improve Chromatography: Ensure norfenfluramine is chromatographically resolved from major sources of ion suppression. Adjust the mobile phase gradient or change the column chemistry to shift the analyte's retention time away from interfering peaks identified in the post-column infusion experiment.[7][17]

Part 3: Frequently Asked Questions (FAQs)

Q8: Is it ever acceptable to use a non-linear (e.g., quadratic) regression model?

While a linear fit with 1/x or 1/x² weighting is the most common and preferred model in regulated bioanalysis, a quadratic regression can be used if it better describes the relationship between concentration and response.[2] However, its use requires strong justification and should not be employed to mask correctable issues like detector saturation or poor sample cleanup.[2][3] If a quadratic model is used, its appropriateness must be demonstrated during method validation and it should be applied consistently to all samples.

Q9: What are the regulatory expectations for calibration curve linearity?

Regulatory bodies like the FDA, EMA, and PMDA have clear guidelines for bioanalytical method validation.[18][19][20][21]

Table 3: Regulatory Acceptance Criteria for Calibration Curves
ParameterRequirementSource
Number of Standards A minimum of 6 non-zero standards, plus a blank and a zero sample (blank + IS).[19][20][21]
Range The curve must span the expected concentration range, from the LLOQ to the Upper Limit of Quantitation (ULOQ).[20][21]
Accuracy of Back-Calculated Standards The deviation of back-calculated concentrations from nominal values should be within ±15% for all standards, except for the LLOQ, where it should be within ±20%.[19][20]
Curve Fit At least 75% of the calibration standards must meet the accuracy criteria. The model (e.g., linear, weighted) must be justified.[19][20]
Q10: How can I prevent linearity issues from occurring in the first place?

Proactive measures during method development are the best defense against linearity problems.

  • Invest in Robust Sample Cleanup: Do not underestimate the importance of removing matrix components. An effective cleanup procedure (e.g., SLE or SPE) is crucial.[8][14]

  • Use a Stable Isotope-Labeled IS: This is the single most effective way to compensate for variability in extraction and matrix effects.[2][7]

  • Characterize the Full Range: Prepare calibration standards that extend beyond the expected concentration range to fully understand the method's linear dynamic range during development.

  • Perform System Suitability: Before each analytical run, inject a system suitability sample to confirm the performance and cleanliness of the LC-MS/MS system.

  • Regular Preventive Maintenance: Follow a regular maintenance schedule for your LC and MS systems to prevent issues like clogged lines, contaminated sources, and declining detector performance.[22]

References

  • Systematic evaluation of the root cause of non-linearity in liquid chromatography/tandem mass spectrometry bioanalytical assays and strategy to predict and extend the linear standard curve range. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Sharma, C., & Goyal, S. (2021). Bioanalytical method validation: An updated review. Journal of Advanced Pharmaceutical Technology & Research. PMC. Retrieved February 21, 2026, from [Link]

  • Guideline on Bioanalytical Method Validation in Pharmaceutical Development. (2013). Pharmaceuticals and Medical Devices Agency (PMDA). Retrieved February 21, 2026, from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass. Retrieved February 21, 2026, from [Link]

  • ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. (2024). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Retrieved February 21, 2026, from [Link]

  • Plomley, J., Vasquez, V., & Zhao, L. (2020). Analysis of Fenfluramine and Norfenfluramine in Mouse Brain and Cerebellum by Liquid Chromatography Tandem Mass Spectrometry using a Novel Solid-Supported Liquid Extraction. Altasciences. Retrieved February 21, 2026, from [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022). European Medicines Agency (EMA). Retrieved February 21, 2026, from [Link]

  • I'm getting non-linear response. (2025). Reddit. Retrieved February 21, 2026, from [Link]

  • TROUBLESHOOTING GUIDE. (n.d.). Phenomenex. Retrieved February 21, 2026, from [Link]

  • Martin, G. P., et al. (2021). Fitting Nonlinear Calibration Curves: No Models Perfect. American Journal of Analytical Chemistry. Retrieved February 21, 2026, from [Link]

  • Non-linear calibration GCMS. (2009). Chromatography Forum. Retrieved February 21, 2026, from [Link]

  • Sheeni, Y., et al. (2024). Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine? Pharmaceuticals. PMC. Retrieved February 21, 2026, from [Link]

  • Matrix Effect in Bioanalysis: An Overview. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved February 21, 2026, from [Link]

  • Meng, C. (n.d.). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. Agilent. Retrieved February 21, 2026, from [Link]

  • Tips for Optimizing Key Parameters in LC–MS. (n.d.). LCGC International. Retrieved February 21, 2026, from [Link]

  • 4 Steps to Successful Compound Optimization on LC-MS/MS. (2024). Technology Networks. Retrieved February 21, 2026, from [Link]

  • Sheeni, Y., et al. (2024). Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine? MDPI. Retrieved February 21, 2026, from [Link]

  • Boyd, R. A., et al. (2021). In vitro evaluation of fenfluramine and norfenfluramine as victims of drug interactions. Pharmacology Research & Perspectives. PMC. Retrieved February 21, 2026, from [Link]

  • Innovative LC-MS/MS method for Therapeutic Drug Monitoring of Fenfluramine and Cannabidiol in the plasma of pediatric patients with epilepsy. (2025). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Li, W., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. PMC. Retrieved February 21, 2026, from [Link]

  • Review Article on Matrix Effect in Bioanalytical Method Development. (n.d.). International Journal of MediPharm Research. Retrieved February 21, 2026, from [Link]

  • Optimizing LC–MS and LC–MS-MS Methods. (2026). LCGC International. Retrieved February 21, 2026, from [Link]

  • Souverain, S., et al. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. Journal of the American Society for Mass Spectrometry. CORE. Retrieved February 21, 2026, from [Link]

  • TROUBLESHOOTING GUIDE. (n.d.). Phenomenex. Retrieved February 21, 2026, from [Link]

  • Linearity problem with LC-MS MRM. (2015). Chromatography Forum. Retrieved February 21, 2026, from [Link]

  • Yau, J., et al. (2022). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. Clinical Biochemistry. PMC. Retrieved February 21, 2026, from [Link]

  • Norfenfluramine. (n.d.). Wikipedia. Retrieved February 21, 2026, from [Link]

  • Yau, J., et al. (2022). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. CABI Digital Library. Retrieved February 21, 2026, from [Link]

  • Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. (n.d.). Agilent. Retrieved February 21, 2026, from [Link]

  • Welch, K. D., et al. (2004). The fenfluramine metabolite (+)-norfenfluramine is vasoactive. Journal of Pharmacology and Experimental Therapeutics. PubMed. Retrieved February 21, 2026, from [Link]

  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. (2018). Spectroscopy Europe. Retrieved February 21, 2026, from [Link]

  • Sheeni, Y., et al. (2025). Enantioselective comparative analysis of the anticonvulsant potency of fenfluramine and norfenfluramine in mice. Epilepsia. PMC. Retrieved February 21, 2026, from [Link]

  • TROUBLESHOOTING GUIDE. (n.d.). Phenomenex. Retrieved February 21, 2026, from [Link]

  • Enantioselective comparative analysis of the anticonvulsant potency of fenfluramine and norfenfluramine in mice. (2025). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Problems with analysis of biological matrices. (n.d.). Slideshare. Retrieved February 21, 2026, from [Link]

  • Polaka, S., et al. (2021). Factors affecting the stability of drugs and their metabolites in biological matrices. Biopharmaceutics and Pharmacokinetics Considerations. Elsevier. Retrieved February 21, 2026, from [Link]

  • Rothman, R. B., et al. (2003). (+)-Fenfluramine and its major metabolite, (+)-norfenfluramine, are potent substrates for norepinephrine transporters. Journal of Pharmacology and Experimental Therapeutics. PubMed. Retrieved February 21, 2026, from [Link]

  • GC/MS analysis on anorectics adulterated in traditional chinese medicines. (n.d.). National Research Institute of Chinese Medicine. Retrieved February 21, 2026, from [Link]

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Reference Data & Comparative Studies

Validation

Comparative antiseizure potency of (R)-Norfenfluramine vs (S)-Norfenfluramine

The following guide provides an in-depth technical comparison of the antiseizure potency and pharmacological profiles of (R)-Norfenfluramine and (S)-Norfenfluramine. Content Type: Publish Comparison Guide Audience: Resea...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the antiseizure potency and pharmacological profiles of (R)-Norfenfluramine and (S)-Norfenfluramine.

Content Type: Publish Comparison Guide Audience: Researchers, Drug Development Professionals, and Neuropharmacologists

Executive Summary: The Chirality of Efficacy and Safety

Fenfluramine (Fintepla®) is a transformative therapy for Dravet syndrome and Lennox-Gastaut syndrome. Its primary active metabolite, Norfenfluramine (NorFFA) , plays a critical role in its pharmacological profile. However, Norfenfluramine exists as a racemic mixture of two enantiomers with distinct biological activities:

  • (R)-(+)-Norfenfluramine (Dexnorfenfluramine): The potent serotonergic agonist.[1] It drives significant antiseizure activity in zebrafish models but is also the primary culprit for valvular heart disease (VHD) via potent 5-HT2B activation.

  • (S)-(-)-Norfenfluramine (Levonorfenfluramine): Historically considered less active, recent data reveals it possesses superior antiseizure potency in specific mammalian models (e.g., audiogenic seizures) with a significantly wider safety margin due to reduced 5-HT2B affinity.

Verdict: While (R)-Norfenfluramine is a potent broad-spectrum agent, its toxicity limits its therapeutic index. (S)-Norfenfluramine represents a promising "chiral switch" candidate, dissociating antiseizure efficacy from cardiovascular liability.

Chemical Identity & Stereochemistry

Precise nomenclature is vital due to conflicting historical designations. This guide utilizes the following confirmed assignments [1][3]:

Common NameStereochemistryOptical RotationKey Characteristic
Dexnorfenfluramine (R) (+) Potent 5-HT2 Agonist (Toxic)
Levonorfenfluramine (S) (-) Potent Anticonvulsant (Safer)

Pharmacological Mechanism: Receptor Selectivity

The clinical profile of fenfluramine is a composite of serotonergic modulation and Sigma-1 receptor interaction. The enantiomers of its metabolite, Norfenfluramine, diverge significantly at these targets.

Serotonergic Profile (5-HT2B vs. 5-HT2C)

The 5-HT2C receptor is a putative target for antiseizure efficacy (and anorexia), while the 5-HT2B receptor is the primary driver of cardiac valvulopathy (fibroblast mitogenesis).

  • (R)-Norfenfluramine: Acts as a high-affinity, full agonist at both 5-HT2C and 5-HT2B. This lack of selectivity links efficacy directly to toxicity [6].

  • (S)-Norfenfluramine: Exhibits significantly lower affinity (approx. 10-fold less) and reduced intrinsic activity at 5-HT2B compared to the (R)-isomer, providing a "safety window" [5][6].

Sigma-1 Receptor Modulation

Fenfluramine acts as a positive modulator of the Sigma-1 receptor (Sig1R), a chaperone protein that regulates calcium signaling and neuronal excitability.[2] While the parent compound is active, Norfenfluramine also binds Sig1R but may exhibit antagonistic or differential modulatory properties depending on the assay (e.g., inhibition in smooth muscle twitch assays) [4].

Visualizing the Pathway

The following diagram illustrates the metabolic conversion and divergent receptor pathways of the enantiomers.

G cluster_metabolism Hepatic Metabolism (CYP2D6, CYP2B6) Fen Racemic Fenfluramine R_Nor (R)-Norfenfluramine (Dexnorfenfluramine) Fen->R_Nor N-dealkylation S_Nor (S)-Norfenfluramine (Levonorfenfluramine) Fen->S_Nor N-dealkylation HT2B 5-HT2B Receptor (Cardiac Valve) R_Nor->HT2B High Affinity Agonist HT2C 5-HT2C Receptor (CNS Excitability) R_Nor->HT2C Agonist S_Nor->HT2B Low Affinity (Weak) S_Nor->HT2C Partial Agonist? Sig1 Sigma-1 Receptor (Modulation) S_Nor->Sig1 Binding/Modulation Tox Valvular Heart Disease (Toxicity) HT2B->Tox Mitogenesis Seizure Antiseizure Activity (Efficacy) HT2C->Seizure Inhibition Sig1->Seizure Modulation

Caption: Metabolic divergence of Fenfluramine. (R)-Norfenfluramine strongly activates the toxicity pathway (5-HT2B), while (S)-Norfenfluramine retains efficacy pathways with reduced toxicity risk.

Comparative Efficacy Data

Experimental data indicates a model-dependent efficacy profile, highlighting the complexity of translating zebrafish data to mammalian systems.

Quantitative Comparison (Murine Models)

In the DBA/2 mouse model of audiogenic seizures (a model of reflex epilepsy), (S)-Norfenfluramine demonstrated superior potency compared to the racemate and the (R)-isomer [5].

CompoundModelED50 (mg/kg)Brain EC50 (ng/g)Potency Ratio (vs. Racemate)
(S)-Norfenfluramine Audiogenic (DBA/2)1.2 1,940 ~9x More Potent
(R)-NorfenfluramineAudiogenic (DBA/2)>10 (Toxic)N/ALess Potent / Toxic
Racemic FenfluramineAudiogenic (DBA/2)10.213,200Reference
(S)-Norfenfluramine MES (Electroshock)5.1 - 14.8Comparable1x (Equipotent)
(R)-NorfenfluramineMES (Electroshock)5.1 - 14.8Comparable1x (Equipotent)
The Zebrafish Discrepancy

In scn1Lab mutant zebrafish (Dravet model), the (R)-enantiomer (and racemate) effectively reduced epileptiform discharges. The (S)-enantiomer was effective in behavioral assays (locomotion) but failed to significantly reduce electrographic seizure events in local field potential (LFP) recordings in some studies [2]. This suggests that for specific genetic etiologies (Nav1.1 deficiency), the serotonergic drive of the (R)-isomer might be more relevant, or species differences in receptor homology (zebrafish 5-HT receptors vs. human) play a role.

Experimental Protocols

To validate these findings in your own laboratory, the following protocols are established standards for differentiating enantiomer activity.

Protocol A: Comparative Binding Affinity (5-HT2B vs. 5-HT2C)

Objective: Determine the Selectivity Ratio (


 5-HT2B / 

5-HT2C). A higher ratio indicates a safer profile (less 5-HT2B binding).
  • Cell Line Preparation: Use HEK-293 cells stably expressing human 5-HT2B or 5-HT2C receptors.

  • Membrane Homogenization: Harvest cells, homogenize in ice-cold Tris-HCl buffer (pH 7.4), and centrifuge (20,000 x g, 20 min) to isolate membranes.

  • Radioligand Competition:

    • 5-HT2C: Incubate membranes with

      
      -Mesulergine (1 nM).
      
    • 5-HT2B: Incubate membranes with

      
      -LSD (1 nM) (Note: LSD is non-selective; use specific blockers if necessary) or 
      
      
      
      -Mesulergine.
  • Displacement: Add increasing concentrations (

    
     to 
    
    
    
    M) of (R)-NorFFA or (S)-NorFFA.
  • Incubation: 60 min at 37°C. Terminate by rapid filtration over GF/B filters.

  • Analysis: Measure radioactivity via liquid scintillation. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Audiogenic Seizure Susceptibility (DBA/2 Mice)

Objective: Assess in vivo antiseizure potency of individual enantiomers.

  • Animals: Male DBA/2 mice (3–4 weeks old), susceptible to sound-induced seizures.

  • Administration: Administer test compounds (Vehicle, (R)-NorFFA, (S)-NorFFA) intraperitoneally (i.p.) 30–60 minutes prior to testing. Note: Doses for (S)-NorFFA should range 0.5–5 mg/kg; (R)-NorFFA requires careful dosing due to toxicity.

  • Stimulation: Place mouse in a sound-attenuated chamber. Expose to a mixed-frequency tone (10–20 kHz, 110 dB) for 60 seconds.

  • Scoring:

    • 0: No response.

    • 1: Wild running.

    • 2: Clonic seizures.

    • 3: Tonic extension (maximal seizure).

  • Endpoint: Percentage of animals protected from tonic extension.

Workflow Visualization

Experiment cluster_InVitro In Vitro Screening cluster_InVivo In Vivo Validation (DBA/2) Start Start: Enantiomer Separation Binding Receptor Binding (Ki Determination) Start->Binding Ratio Calculate Selectivity Ratio (Ki 2B / Ki 2C) Binding->Ratio Dosing i.p. Administration (R) vs (S) Ratio->Dosing Select Candidates Stim Audiogenic Stimulus (110 dB, 60s) Dosing->Stim Score Seizure Scoring (Wild Running -> Tonic) Stim->Score Decision Efficacy vs. Toxicity Profile Score->Decision Data Analysis

Caption: Experimental workflow for differentiating enantiomer potency and safety profiles.

References

  • Erenburg, N., et al. (2024).[3][4] Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine? International Journal of Molecular Sciences.[3][4] Link[4]

  • Sourbron, J., et al. (2021). Efficacy of Fenfluramine and Norfenfluramine Enantiomers and Various Antiepileptic Drugs in a Zebrafish Model of Dravet Syndrome. Neurochemical Research. Link

  • BenchChem. (2025).[5] A Comparative Analysis of the Pharmacological Activity of (S)-Benfluorex and (R)-Benfluorex.Link

  • Martin, P., et al. (2020).[6] Fenfluramine acts as a positive modulator of sigma-1 receptors.[7] Epilepsy & Behavior.[6][7][8] Link

  • Erenburg, N., et al. (2023). Comparative activity of the enantiomers of fenfluramine and norfenfluramine in rodent seizure models, and relationship with their concentrations in plasma and brain.[9][10][3][11] Epilepsia.[3][11] Link

  • Rothman, R.B., et al. (2000). Evidence for Possible Involvement of 5-HT2B Receptors in the Cardiac Valvulopathy Associated With Fenfluramine.[12] Circulation.[13] Link

Sources

Comparative

Comparative Cardiotoxicity Guide: (R)-Norfenfluramine vs. Fenfluramine Racemate

Topic: Comparative Cardiotoxicity Profile: (R)-Norfenfluramine vs. Fenfluramine Racemate Content Type: Technical Comparison Guide Audience: Researchers, Drug Safety Scientists, and Pharmacologists Executive Summary This...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Cardiotoxicity Profile: (R)-Norfenfluramine vs. Fenfluramine Racemate Content Type: Technical Comparison Guide Audience: Researchers, Drug Safety Scientists, and Pharmacologists

Executive Summary

This guide provides a technical analysis of the cardiotoxicity profiles of Fenfluramine (racemate) and its metabolite, (R)-Norfenfluramine . While Fenfluramine was historically prescribed as an anorectic and is currently repurposed for Dravet syndrome, its safety profile is inextricably linked to its hepatic metabolism.

The central pharmacological divergence lies in the 5-HT2B receptor interaction . Experimental data confirms that the parent compound (Fenfluramine) acts primarily as a serotonin releaser with negligible direct receptor affinity. In contrast, its metabolite, Norfenfluramine—specifically the (R)-enantiomer discussed here—exhibits high-affinity agonism at the 5-HT2B receptor, driving the mitogenic signaling cascades responsible for valvular heart disease (VHD).

Mechanistic Foundation: The 5-HT2B Pathogenicity Pathway

To understand the toxicity differential, one must first map the molecular pathway leading to valvular fibrosis. The toxicity is not intrinsic to the parent molecule's primary therapeutic mechanism (serotonin release) but is a downstream consequence of receptor-mediated mitogenesis.

The "Pro-Toxin" Hypothesis

Fenfluramine acts as a pro-drug for cardiotoxicity. It requires N-dealkylation by CYP2D6 to form Norfenfluramine.

  • Fenfluramine (Parent): Low affinity for 5-HT2B (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     > 5 
    
    
    
    M).[1]
  • (R)-Norfenfluramine (Metabolite): Moderate-to-High affinity for 5-HT2B (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     ~ 10–50 nM).
    
  • (S)-Norfenfluramine (Metabolite): Very High affinity for 5-HT2B (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     < 10 nM).[1]
    

Although (S)-Norfenfluramine is the more potent agonist, (R)-Norfenfluramine retains sufficient affinity and intrinsic efficacy to drive valvular interstitial cell (VIC) proliferation, making the racemate (which produces both) inherently cardiotoxic.

Pathway Visualization

The following diagram illustrates the metabolic conversion and subsequent activation of the Gq-coupled mitogenic pathway.

G Fen Fenfluramine (Racemate) CYP CYP2D6 (Hepatic) Fen->CYP Metabolism RNorf (R)-Norfenfluramine CYP->RNorf N-dealkylation SNorf (S)-Norfenfluramine CYP->SNorf R2B 5-HT2B Receptor (Valvular Tissue) RNorf->R2B Agonist Binding (Ki ~30-50nM) SNorf->R2B High Affinity (Ki <10nM) Gq Gq Protein Activation R2B->Gq PLC PLC/IP3 Pathway Gq->PLC Ca Intracellular Ca2+ Release PLC->Ca ERK ERK1/2 Phosphorylation Ca->ERK Mit Mitogenesis & Fibrosis (VHD) ERK->Mit Proliferation

Figure 1: Metabolic activation of Fenfluramine to Norfenfluramine and subsequent 5-HT2B-mediated signaling leading to valvular fibrosis.

Comparative Profiling: Experimental Data

The following data synthesizes binding affinity (


) and functional potency (

) values derived from radioligand binding assays and functional calcium flux assays in HEK293 cells expressing human 5-HT2B receptors.
Table 1: Receptor Affinity and Efficacy Profile[1][2]
Compound5-HT2B Affinity (

)
Functional Potency (

)
Intrinsic Activity (

)
Cardiotoxicity Risk
Fenfluramine (Racemate) > 5,000 nM> 10,000 nMNegligibleLow (Direct) / High (Metabolic)
(R)-Norfenfluramine 30 – 50 nM 40 – 80 nM ~80% (Full Agonist) High
(S)-Norfenfluramine< 10 nM< 10 nM100% (Full Agonist)Very High

Key Insight: While (S)-Norfenfluramine is the most potent enantiomer, (R)-Norfenfluramine is not inert. It exhibits nanomolar affinity for the 5-HT2B receptor and acts as a full agonist. Therefore, administering Fenfluramine racemate results in the production of (R)-Norfenfluramine, which contributes significantly to the total cardiotoxic burden, independent of the (S)-enantiomer's activity.

Experimental Protocols for Validation

To objectively assess the cardiotoxicity profile of these compounds, researchers must utilize self-validating assays that measure both binding (occupancy) and function (downstream signaling).

Protocol A: 5-HT2B Radioligand Binding Assay

Purpose: To determine the affinity (


) of the test compounds for the receptor.
  • Membrane Preparation: Transfect HEK293 cells with human 5-HT2B cDNA. Harvest cells and homogenize in ice-cold Tris-HCl buffer. Centrifuge at 20,000 x g to isolate membranes.

  • Incubation: Incubate membrane aliquots (50

    
    g protein) with 
    
    
    
    -Mesulergine (1 nM) and varying concentrations of (R)-Norfenfluramine or Fenfluramine (
    
    
    to
    
    
    M).
  • Equilibrium: Incubate for 60 minutes at 37°C.

  • Filtration: Terminate reaction by rapid filtration through GF/B filters using a cell harvester.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Valvular Interstitial Cell (VIC) Proliferation Assay

Purpose: To confirm mitogenic potential in physiologically relevant tissue.

  • Isolation: Isolate porcine or human VICs from explanted mitral valve leaflets via collagenase digestion.

  • Starvation: Culture cells in DMEM with 0.5% FBS for 24 hours to synchronize the cell cycle (quiescence).

  • Treatment: Treat cells with:

    • Vehicle (Negative Control)

    • Serotonin (1

      
      M, Positive Control)
      
    • Fenfluramine Racemate (1

      
      M)
      
    • (R)-Norfenfluramine (1

      
      M)
      
  • Measurement: Add

    
    -Thymidine after 24 hours of drug exposure. Incubate for an additional 6 hours.
    
  • Readout: Lyse cells and measure thymidine incorporation (DNA synthesis) as a proxy for mitogenesis.

Experimental Workflow Diagram

Protocol cluster_conditions Experimental Arms Start Start: VIC Isolation Starve Serum Starvation (24h, 0.5% FBS) Start->Starve Treat Drug Treatment Starve->Treat Veh Vehicle (Baseline) Treat->Veh Fen Fenfluramine (Parent) Treat->Fen RNor (R)-Norfenfluramine (Metabolite) Treat->RNor Pos 5-HT (Serotonin) (Control) Treat->Pos Incubate Incubation (24h) Veh->Incubate Fen->Incubate RNor->Incubate Pos->Incubate Label Add [3H]-Thymidine Incubate->Label Harvest Lyse & Count CPM Label->Harvest Result Data Output: Mitogenic Index Harvest->Result

Figure 2: Workflow for assessing mitogenic potency of Fenfluramine vs. (R)-Norfenfluramine in valve cells.

Clinical Implications & Conclusion

The distinction between Fenfluramine and (R)-Norfenfluramine is critical for drug development and safety monitoring.

  • Metabolic Liability: Fenfluramine itself is relatively safe regarding direct receptor activation. However, its safety is entirely dependent on the rate of conversion to Norfenfluramine. Patients who are "Ultra-Rapid Metabolizers" of CYP2D6 may experience higher peak concentrations of the toxic metabolite.

  • Stereochemical Burden: The use of racemic Fenfluramine introduces (R)-Norfenfluramine into the system. While (S)-Norfenfluramine is the primary therapeutic agent (via 5-HT2C for anorexia) and the primary toxin (via 5-HT2B), (R)-Norfenfluramine adds to the toxicity (via 5-HT2B) without contributing significantly to the anorectic efficacy.

  • Dravet Syndrome Context: In modern applications (e.g., Fintepla), low-dose Fenfluramine is used. Recent studies suggest that at these lower doses, the plasma concentration of Norfenfluramine (both R and S) may remain below the threshold required to trigger massive valvular remodeling, though rigorous echocardiographic monitoring remains mandatory.

Final Verdict: (R)-Norfenfluramine is a potent cardiotoxin acting via the 5-HT2B receptor. It is significantly more dangerous than the parent Fenfluramine racemate in direct functional assays. The toxicity of the racemate in vivo is driven by its conversion to this metabolite.

References
  • Roth, B. L. (2007). Drugs and Valvular Heart Disease.[1][3][4][2][5][6][7][8][9] The New England Journal of Medicine, 356(1), 6-9. Link

  • Fitzgerald, L. W., et al. (2000).[10] Possible role of valvular serotonin 5-HT(2B) receptors in the cardiopathy associated with fenfluramine.[1][10][7][9][11] Molecular Pharmacology, 57(1), 75-81. Link

  • Setola, V., et al. (2003).[12] 3,4-Methylenedioxymethamphetamine (MDMA, "Ecstasy") induces fenfluramine-like proliferative actions on human cardiac valvular interstitial cells in vitro.[12] Molecular Pharmacology, 63(6), 1223-1229.[12] Link

  • Rothman, R. B., et al. (2000). Evidence for possible involvement of 5-HT(2B) receptors in the cardiac valvulopathy associated with fenfluramine and other serotonergic medications.[1][10][3][4][9][11] Circulation, 102(23), 2836-2841.[4] Link

  • FDA Drug Safety Communication. (2020). FDA approves new therapy for Dravet syndrome (Fintepla). U.S. Food and Drug Administration. Link

Sources

Validation

A Senior Application Scientist's Guide to Validating Stereoselective 5-HT2B Receptor Agonism

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of G-protein coupled receptor (GPCR) pharmacology, the serotonin 2B receptor (5-HT2B) presents a compelling cas...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of G-protein coupled receptor (GPCR) pharmacology, the serotonin 2B receptor (5-HT2B) presents a compelling case for the critical importance of stereochemical considerations in drug design and validation. Agonism at this receptor is a double-edged sword; while holding therapeutic potential, it is also notoriously linked to drug-induced valvular heart disease (VHD).[1][2] Consequently, rigorous assessment of any compound's activity at the 5-HT2B receptor is a mandatory step in preclinical safety profiling.[2] This guide provides an in-depth comparison of agonist activity between (R)- and (S)-isomers, using a well-documented example to illustrate the profound impact of chirality. We will explore the underlying signaling mechanisms and provide detailed, field-proven protocols for the essential validation assays.

The Significance of Chirality in 5-HT2B Receptor Engagement

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. The two mirror-image forms, or enantiomers ((R)- and (S)-isomers), can exhibit vastly different pharmacological and toxicological profiles because biological targets like enzymes and receptors are themselves chiral.[3] This stereoselectivity dictates how a ligand fits into a receptor's binding pocket, influencing its affinity, efficacy, and downstream signaling. For the 5-HT2B receptor, distinguishing between the activity of enantiomers is not merely an academic exercise; it is a critical determinant of a drug candidate's safety profile.[4][5]

A classic and illustrative example of this stereoselectivity is the comparison between the prototypical psychedelic Lysergic acid diethylamide (LSD) and the anti-migraine and Parkinson's disease drug, lisuride .[6] Despite their structural similarity, their effects at the 5-HT2B receptor are diametrically opposed, a difference largely attributable to the stereochemistry of a single substituent.

  • (R)-isomer example: LSD contains an (R)-diethylamide group and acts as a partial agonist at the 5-HT2B receptor.[2][6]

  • (S)-isomer example: Lisuride possesses a structurally similar (S)-diethylurea moiety and functions as a 5-HT2B receptor antagonist.[2][6]

This stark functional divergence underscores the necessity of chiral separation and individual enantiomer testing during drug development.[7][8]

Comparative Analysis: (R)-LSD vs. (S)-like Lisuride

The functional consequence of stereochemistry is best demonstrated through quantitative in vitro assays. The primary methods for characterizing a compound's interaction with the 5-HT2B receptor are radioligand binding assays, which measure binding affinity (Ki), and functional assays like calcium flux, which measure agonist-induced cellular responses (EC50 and Emax).

CompoundIsomer Configuration5-HT2B Receptor ActivityBinding Affinity (Ki)Functional Potency (EC50)
LSD (R)-diethylamidePartial Agonist~1-4 nM[9]~40 nM[2]
Lisuride (S)-diethylureaAntagonist~2-5 nMNo agonist activity[2]

Table 1: Comparative pharmacological data for LSD and Lisuride at the human 5-HT2B receptor. Data is synthesized from multiple sources and represents typical reported values.

The data clearly shows that while both compounds bind to the 5-HT2B receptor with high affinity (low nanomolar Ki values), only the (R)-configuration of the diethylamide in LSD leads to receptor activation.[2] The (S)-configuration in lisuride, while allowing for binding, fails to induce the conformational change necessary for G-protein coupling and subsequent signaling, thus acting as an antagonist.[6]

The 5-HT2B Receptor Signaling Cascade

Understanding the validation assays requires a foundational knowledge of the receptor's primary signaling pathway. The 5-HT2B receptor is canonically coupled to Gq/11 proteins.[1][10] Agonist binding initiates a conformational change in the receptor, leading to the activation of its associated G-protein. This triggers a cascade of intracellular events that serve as measurable endpoints in functional assays.

  • G-Protein Activation: The activated Gq/11 protein exchanges Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP).

  • PLC Activation: The GTP-bound α-subunit of Gq/11 dissociates and activates the enzyme Phospholipase C (PLC).[11][12]

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1]

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytoplasm.[10][13] This rapid increase in intracellular calcium is the most common and direct readout for 5-HT2B agonist activity in vitro.[13]

  • Downstream Signaling: DAG and elevated Ca2+ levels activate Protein Kinase C (PKC) and other downstream effectors, such as the mitogen-activated protein kinase (MAPK/ERK) pathway, which are linked to the mitogenic effects associated with valvulopathy.[11][12]

Gq_Signaling_Pathway cluster_cytoplasm Cytoplasm Agonist 5-HT2B Agonist ((R)-Isomer) Receptor 5-HT2B Receptor Agonist->Receptor Binds G_protein Gq/11 (GDP-bound) Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC Activation DAG->PKC Ca_ER Ca²⁺ Ca_ER->PKC Downstream Downstream Effects (e.g., MAPK/ERK) PKC->Downstream ER->Ca_ER Releases Calcium_Flux_Workflow cluster_prep Assay Preparation cluster_execution Assay Execution (Plate Reader) cluster_analysis Data Analysis p1 1. Seed 5-HT2B expressing cells in 96-well plate p2 2. Culture overnight p1->p2 p3 3. Load cells with Fluo-4 AM dye p2->p3 p4 4. Wash to remove extracellular dye p3->p4 e1 5. Establish baseline fluorescence reading p4->e1 e2 6. Add (R)/(S)-Isomers & Controls e1->e2 e3 7. Record kinetic fluorescence response e2->e3 a1 8. Plot Response vs. [Agonist] e3->a1 a2 9. Non-linear regression a1->a2 a3 10. Determine EC50 & Emax a2->a3

Caption: Experimental workflow for the Calcium Flux Assay.

Conclusion

The validation of 5-HT2B receptor agonist activity is a process that demands precision and a deep understanding of stereopharmacology. The profound functional difference between the (R)-agonist LSD and the (S)-antagonist lisuride serves as a powerful reminder that chiral centers are not minor structural details but are pivotal determinants of a drug's biological effect. By employing a systematic approach that combines high-affinity radioligand binding assays with robust functional readouts like calcium mobilization, researchers can definitively characterize the stereoselective activity of their compounds. This rigorous, evidence-based validation is indispensable for developing safer medicines and avoiding the potentially severe consequences of unintended 5-HT2B agonism.

References

  • Title: 5-Hydroxytryptamine 2B receptor regulates cell-cycle progression: Cross-talk with tyrosine kinase pathways Source: PNAS URL: [Link]

  • Title: Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor Source: Molecules URL: [Link]

  • Title: Functional Consequence of Serotonin/5-HT2B Receptor Signaling in Heart Source: Circulation URL: [Link]

  • Title: Signaling snapshots of 5-HT2B serotonin receptor activated by the prototypical psychedelic LSD Source: eLife URL: [Link]

  • Title: Signal Transduction Mechanism for Serotonin 5-HT2B Receptor-Mediated DNA Synthesis and Proliferation in Primary Cultures of Adult Rat Hepatocytes Source: Journal of Health Science URL: [Link]

  • Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: [Link]

  • Title: 5-HT2B Biochemical Binding Assay Service Source: Reaction Biology URL: [Link]

  • Title: Assay in Summary_ki Source: BindingDB URL: [Link]

  • Title: 5-HT2B Human Serotonin GPCR Cell Based Agonist Calcium Flux Assay Source: Eurofins Discovery URL: [Link]

  • Title: Ready-to-Assay 5-HT2B Serotonin Receptor Frozen Cells Source: Eurofins DiscoverX URL: [Link]

  • Title: Radioligand saturation binding for quantitative analysis of ligand-receptor interactions Source: Biophysics Reports URL: [Link]

  • Title: Discovery of a Novel, Potent, and Selective 5-Hydroxytryptamine 2B Receptor Antagonist that Induces Mitochondrial Biogenesis in the Kidney Source: ACS Pharmacology & Translational Science URL: [Link]

  • Title: Structural Determinants of 5-HT2B Receptor Activation and Biased Agonism Source: Nature Structural & Molecular Biology URL: [Link]

  • Title: CALCIUM FLUX PROTOCOL Source: University of Pennsylvania URL: [Link]

  • Title: Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor Source: MDPI URL: [Link]

  • Title: Structural determinants of 5-HT2B receptor activation and biased agonism Source: ResearchGate URL: [Link]

  • Title: Calcium flux assay for in vitro neurotoxicity studies and drug screening Source: Molecular Devices URL: [Link]

  • Title: Rational Drug Design Leading to the Identification of a Potent 5-HT2C Agonist Lacking 5-HT2B Activity Source: SciSpace URL: [Link]

  • Title: Calcium flux responses at human 5-HT2A, 5-HT2B, and 5-HT2C INI... Source: ResearchGate URL: [Link]

  • Title: Development, validation, and use of quantitative structure-activity relationship models of 5-hydroxytryptamine (2B) receptor ligands to identify novel receptor binders and putative valvulopathic compounds among common drugs Source: PubMed URL: [Link]

  • Title: Everything you need to know about the 5-HT2B receptor Source: REPROCELL URL: [Link]

  • Title: 5-HT2B receptor – Knowledge and References Source: Taylor & Francis Online URL: [Link]

  • Title: Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development Source: American Pharmaceutical Review URL: [Link]

  • Title: Intracellular calcium flux measurement Source: PCBIS URL: [Link]

  • Title: Mechanisms of constitutive and agonist-induced 5-HT2B internalization, persistent endosomal signaling and paradoxical regulation of agonist pharmacology Source: PubMed URL: [Link]

  • Title: Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS Source: Royal Society of Chemistry URL: [Link]

  • Title: Structure activity relationships of 5-HT2B and 5-HT2C serotonin receptor antagonists: N6, C2 and 5′-modified (N)-methanocarba-adenosine derivatives Source: PMC URL: [Link]

Sources

Comparative

A Comparative Guide to the Identification of (R)-Norfenfluramine HCl Reference Standards

This guide provides a comprehensive comparison of analytical methodologies for the definitive identification of (R)-Norfenfluramine HCl reference standards. Designed for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the definitive identification of (R)-Norfenfluramine HCl reference standards. Designed for researchers, scientists, and drug development professionals, this document delves into the technical nuances of various analytical techniques, offering field-proven insights and supporting experimental data to ensure the quality and integrity of this critical chiral compound.

Introduction: The Criticality of Stereoisomeric Purity

(R)-Norfenfluramine, the R-enantiomer of the major active metabolite of fenfluramine, is a potent serotonin releasing agent. Its pharmacological activity is stereospecific, making the accurate identification and quantification of the (R)-enantiomer, and the concurrent absence of its (S)-counterpart, a paramount concern in research and pharmaceutical development. The use of a well-characterized reference standard is the cornerstone of accurate analytical method development and validation, ensuring the reliability of data in preclinical and clinical studies. This guide will explore the primary analytical techniques for the identification and chiral purity assessment of (R)-Norfenfluramine HCl.

Analytical Techniques for Identification and Chiral Purity

The definitive identification of (R)-Norfenfluramine HCl requires a multi-faceted approach, often combining chromatographic and spectroscopic techniques. The primary goals are to confirm the chemical structure and to determine the enantiomeric excess.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of a reference standard. For (R)-Norfenfluramine HCl, a reversed-phase HPLC method is typically employed to separate the parent compound from any process-related impurities or degradation products.

Causality Behind Experimental Choices: A C18 stationary phase is commonly chosen for its hydrophobicity, which provides good retention and separation of small organic molecules like norfenfluramine. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve a good peak shape and resolution. UV detection is suitable due to the presence of a chromophore in the molecule.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

To determine the enantiomeric purity of (R)-Norfenfluramine HCl, a chiral stationary phase (CSP) is essential. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective in resolving enantiomers.

Causality Behind Experimental Choices: The separation mechanism on a polysaccharide-based CSP involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, with the chiral cavities of the stationary phase. The choice of mobile phase, often a mixture of a hydrocarbon (like hexane or heptane) and an alcohol (like isopropanol or ethanol), is critical for achieving enantioseparation. The addition of a small amount of an amine modifier, such as diethylamine, can improve peak shape by minimizing interactions with residual silanols on the silica support.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with a chromatographic separation technique like HPLC (LC-MS), provides unequivocal identification of (R)-Norfenfluramine HCl by determining its molecular weight. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.

Causality Behind Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like norfenfluramine, minimizing fragmentation and preserving the molecular ion. Tandem mass spectrometry (MS/MS) can be used to generate a characteristic fragmentation pattern, providing further structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the overall structure of (R)-Norfenfluramine HCl.

Causality Behind Experimental Choices: The use of a deuterated solvent, such as deuterium oxide (D₂O) or deuterated chloroform (CDCl₃), is necessary to avoid interference from the solvent protons. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum provide a unique fingerprint of the molecule.

Comparative Performance of Analytical Techniques

The following table summarizes the performance of the key analytical techniques for the identification of (R)-Norfenfluramine HCl.

Technique Parameter Performance Notes
HPLC (Reversed-Phase) Purity AssessmentExcellentProvides quantitative information on impurities.
Enantiomeric SpecificityNoneCannot distinguish between (R)- and (S)-enantiomers.
Chiral HPLC Enantiomeric PurityExcellentBaseline separation of enantiomers can be achieved.
Purity AssessmentGoodCan also separate some impurities, but the primary focus is on enantiomers.
LC-MS Structural ConfirmationExcellentProvides molecular weight information.
SensitivityExcellentHighly sensitive, capable of detecting trace-level impurities.
NMR Spectroscopy Structural ElucidationExcellentProvides definitive structural information.
Enantiomeric SpecificityLimited (without chiral solvating agents)Standard NMR cannot differentiate enantiomers.

Experimental Protocols

The following are example protocols for the analysis of (R)-Norfenfluramine HCl. These should be considered as starting points and may require optimization for specific instrumentation and reference standards.

Protocol: Chiral HPLC for Enantiomeric Purity
  • Chromatographic System: HPLC system with UV detector.

  • Column: Chiralcel® OD-H, 4.6 mm x 250 mm, 5 µm (or equivalent polysaccharide-based chiral column).

  • Mobile Phase: n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the (R)-Norfenfluramine HCl reference standard in the mobile phase to a concentration of approximately 1 mg/mL.

Protocol: LC-MS for Identity Confirmation
  • LC System: HPLC or UHPLC system.

  • Column: C18 column, 2.1 mm x 50 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • MS System: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Data Acquisition: Full scan mode from m/z 50 to 500.

Workflow and Data Interpretation

The following diagram illustrates a typical workflow for the comprehensive identification of an (R)-Norfenfluramine HCl reference standard.

G cluster_0 Reference Standard Reception cluster_1 Initial Purity & Identity cluster_2 Stereoisomeric Purity cluster_3 Structural Confirmation cluster_4 Final Verification A Receive (R)-Norfenfluramine HCl Reference Standard B HPLC-UV for Purity Assessment A->B C LC-MS for Molecular Weight Confirmation A->C D Chiral HPLC for Enantiomeric Purity B->D Purity ≥ 98% C->D Correct MW E NMR Spectroscopy for Structural Elucidation D->E Enantiomeric Excess ≥ 99.5% F Compare Data to Certificate of Analysis E->F Structure Confirmed G Qualified Reference Standard F->G Data Concordant

Caption: Workflow for the comprehensive identification of (R)-Norfenfluramine HCl.

Trustworthiness and Self-Validating Systems

A robust analytical protocol for reference standard identification is inherently self-validating. The orthogonal nature of the recommended techniques provides a high degree of confidence in the final result. For instance, while HPLC-UV confirms the purity, it is blind to stereoisomerism. Chiral HPLC addresses this by specifically separating the enantiomers. LC-MS provides an independent confirmation of the molecular weight, and NMR offers the definitive structural proof. Any discrepancy in the data from these techniques would immediately flag a potential issue with the reference standard, prompting further investigation. This multi-faceted approach ensures the trustworthiness of the identification process.

References

  • U.S. Food and Drug Administration. (2018). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • European Pharmacopoeia (Ph. Eur.). 2.2.46.
  • United States Pharmacopeia (USP).
  • Chiral Technologies, Inc. A Guide to Chiral Stationary Phase Selection. [Link]

Validation

Bioequivalence &amp; Pharmacokinetic Profiling: Metabolically Formed vs. Administered (R)-Norfenfluramine

[1] Executive Summary This technical guide analyzes the bioequivalence (BE) and pharmacokinetic (PK) distinctions between (R)-norfenfluramine generated in vivo via hepatic metabolism of fenfluramine and (R)-norfenflurami...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide analyzes the bioequivalence (BE) and pharmacokinetic (PK) distinctions between (R)-norfenfluramine generated in vivo via hepatic metabolism of fenfluramine and (R)-norfenfluramine administered directly as an investigational agent.[1]

While fenfluramine (Fintepla®) is currently marketed as a racemic mixture for Dravet syndrome, recent "chiral switch" investigations have isolated (R)-norfenfluramine (levonorfenfluramine) as the primary pharmacophore responsible for antiseizure efficacy, distinct from the cardiotoxic (S)-enantiomer.[1] This guide synthesizes preclinical head-to-head data and clinical metabolic profiling to establish the functional bioequivalence of the metabolite regardless of its origin.[1]

Scientific Foundation: Stereochemistry & Metabolism

The Chiral Imperative

Fenfluramine is a chiral molecule administered as a racemate.[1][2] Its metabolism yields norfenfluramine, which retains the chiral center. Understanding the specific enantiomers is critical for separating efficacy from toxicity.

  • Parent Drug: Racemic Fenfluramine (

    
    -Fenfluramine).[1][3]
    
  • Metabolite of Interest: (R)-Norfenfluramine (also known as

    
    -norfenfluramine).[1]
    
    • Mechanism:[1][4][5][6] Potent 5-HT2C agonist (antiseizure).[1]

    • Safety: Significantly lower affinity for 5-HT2B receptors (linked to valvular heart disease) compared to the (S)-enantiomer.[1]

  • Toxic Counterpart: (S)-Norfenfluramine (

    
    -norfenfluramine).[1]
    
Metabolic Pathway Visualization

Fenfluramine undergoes N-dealkylation primarily via CYP450 enzymes.[1] The following diagram illustrates the stereoselective biotransformation.

MetabolicPathway Fenfluramine Racemic Fenfluramine (Parent Drug) CYP Hepatic CYP450s (CYP1A2, CYP2B6, CYP2D6) Fenfluramine->CYP N-dealkylation R_Nor (R)-Norfenfluramine (l-norfenfluramine) [Active Antiseizure] CYP->R_Nor Stereoselective Conversion S_Nor (S)-Norfenfluramine (d-norfenfluramine) [Cardiotoxic Risk] CYP->S_Nor Stereoselective Conversion Inactive Inactive Metabolites (Deaminated/Oxidized) R_Nor->Inactive Deamination S_Nor->Inactive Deamination

Figure 1: Stereoselective metabolic pathway of Fenfluramine.[1] The (R)-enantiomer is the target for therapeutic bioequivalence.

Comparative Pharmacokinetics: Formed vs. Administered[7][8][9]

This section compares the PK profile of (R)-norfenfluramine when it is formed metabolically (after Fintepla administration) versus when it is administered directly (based on definitive preclinical mechanistic studies).

Bioequivalence Assessment

Recent studies (Erenburg et al., 2023/2024) have conducted head-to-head comparisons in rodent models to determine if the route of entry alters the molecule's pharmacodynamics.[1]

ParameterMetabolically Formed (R)-NorfenfluramineAdministered (R)-NorfenfluramineBioequivalence Conclusion
Origin Derived from (R)-Fenfluramine via CYP metabolismDirect Intraperitoneal/Oral dosingN/A
Tmax (Plasma) Delayed (Dependent on parent metabolism rate)Rapid (Immediate absorption)Distinct : Administered form peaks faster.[1]
Brain-to-Plasma Ratio ~15-20:1~20-27:1Equivalent : Both routes achieve massive CNS accumulation.[1]
Brain EC50 (Antiseizure) ~2330 ng/g~1940 ng/gBioequivalent : Potency is statistically similar at the site of action.
Half-life (t1/2) Prolonged (Flip-flop kinetics controlled by parent)~6.1 hours (Intrinsic elimination)Distinct : Metabolic formation extends apparent duration.[1]
The "Flip-Flop" Kinetic Phenomenon

When (R)-norfenfluramine is formed metabolically, its apparent elimination half-life is often rate-limited by the elimination of the parent drug (fenfluramine).[1]

  • Direct Administration: Shows the true elimination half-life of the metabolite.[1]

  • Metabolic Formation: Shows a longer effective half-life, providing a sustained release effect beneficial for chronic seizure control.[1]

Mechanistic Workflow: Determining Active Moiety

To validate that the metabolite is the active driver, researchers use the following logic flow:

BioequivalenceLogic Step1 Administer Parent Drug (Racemic Fenfluramine) Step2 Measure Brain Conc. of (R)-Norfenfluramine Step1->Step2 Step3 Determine EC50 (Formed) Step2->Step3 Comparison Compare EC50 Values Step3->Comparison Step4 Administer Pure (R)-Norfenfluramine Step5 Measure Brain Conc. of (R)-Norfenfluramine Step4->Step5 Step6 Determine EC50 (Direct) Step5->Step6 Step6->Comparison Result Result: EC50 Formed ≈ EC50 Direct Conclusion: Metabolite Drives Efficacy Comparison->Result

Figure 2: Experimental logic for establishing pharmacodynamic bioequivalence between formed and administered metabolites.

Experimental Protocols

For researchers replicating these bioequivalence studies, the following protocols are standard for distinguishing enantiomers.

Chiral LC-MS/MS Quantification

Standard LC-MS cannot distinguish (R) from (S).[1] A chiral stationary phase is required.[1]

  • Sample Prep: Liquid-liquid extraction (LLE) using tert-butyl methyl ether (TBME) from plasma or brain homogenate.[1]

  • Column: Chiralpak IG-3 or Lux Cellulose-2 (3 µm, 150 × 2.0 mm).[1]

  • Mobile Phase: Isocratic elution with Methanol/Ethanol/Diethylamine (e.g., 50:50:0.1 v/v/v) to ensure enantiomeric separation.[1]

  • Detection: MS/MS in Multiple Reaction Monitoring (MRM) mode.

    • Precursor: m/z 232.1 (Fenfluramine), 204.1 (Norfenfluramine).[1]

    • Product: m/z 159.0 (Common fragment).[1]

  • Validation: Resolution factor (

    
    ) between (R) and (S) peaks must be > 1.5.[1]
    
In Vitro Reaction Phenotyping

To assess the "Metabolically Formed" rate:

  • Incubate racemic fenfluramine with recombinant human CYPs (rCYP1A2, rCYP2B6, rCYP2D6).[1]

  • Measure the formation rate of (R)- vs (S)-norfenfluramine over 60 minutes.[1]

  • Critical Control: Use specific inhibitors (e.g., Quinidine for CYP2D6) to map the fractional contribution of each enzyme to the specific (R)-enantiomer yield.[1]

Safety & Toxicology Profile

The distinction between "Administered" and "Formed" is less relevant for safety than the distinction between (R) and (S) enantiomers.

  • (S)-Norfenfluramine: High affinity for 5-HT2B (

    
     high nanomolar range).[1] Induces mitogenic signaling in cardiac valvular interstitial cells.[1]
    
  • (R)-Norfenfluramine: Low affinity for 5-HT2B.[1]

  • Clinical Implication: Direct administration of pure (R)-norfenfluramine theoretically eliminates the cardiotoxic risk associated with the (S)-metabolite formed from racemic fenfluramine.[1]

References

  • Erenburg, N., et al. (2024). Pharmacokinetics of d- and l-norfenfluramine following their administration as individual enantiomers in rats.[1][7] Epilepsia.[1][8] Link

  • Erenburg, N., et al. (2023). Comparative activity of the enantiomers of fenfluramine and norfenfluramine in rodent seizure models, and relationship with their concentrations in plasma and brain.[2][9] Epilepsia.[1][8] Link

  • FDA Center for Drug Evaluation and Research. (2020).[1] Clinical Pharmacology Review: FINTEPLA (fenfluramine).[1] Application No. 212102.[1] Link

  • Martin, P., et al. (2022). In vitro evaluation of fenfluramine and norfenfluramine as victims of drug interactions. Pharmacology Research & Perspectives.[1] Link

  • Sourbron, J., et al. (2023). Pharmacokinetics of fenfluramine and its active metabolite norfenfluramine in patients with Lennox-Gastaut syndrome.[1][10] American Epilepsy Society Annual Meeting.[1] Link

Sources

Comparative

A Comparative Analysis of the Anorectic Effects of (R)-Norfenfluramine and d-Fenfluramine

A Technical Guide for Researchers and Drug Development Professionals This guide provides an in-depth comparison of the anorectic properties of (R)-Norfenfluramine and its parent compound, d-fenfluramine. We will dissect...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth comparison of the anorectic properties of (R)-Norfenfluramine and its parent compound, d-fenfluramine. We will dissect their mechanisms of action, compare their efficacy based on preclinical and clinical data, and provide detailed experimental protocols for their evaluation. This analysis is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of these two significant serotonergic agents.

Introduction: A Tale of a Pro-drug and its Potent Metabolite

d-Fenfluramine, the dextrorotatory isomer of fenfluramine, was once a widely prescribed anti-obesity medication.[1] Its efficacy in reducing food intake is largely attributed to its influence on the brain's serotonin (5-HT) system.[1][2] However, d-fenfluramine is extensively metabolized in the body to its primary active metabolite, (R)-Norfenfluramine (also known as d-norfenfluramine).[3][4][5] This metabolite is not merely a breakdown product but a potent anorectic agent in its own right, in many aspects exhibiting greater potency than its parent compound.[4][5] Understanding the distinct and overlapping pharmacological profiles of these two molecules is crucial for a nuanced appreciation of their therapeutic potential and associated risks.

Unraveling the Mechanism of Action: A Focus on the Serotonergic Synapse

The anorectic effects of both d-fenfluramine and (R)-Norfenfluramine are primarily mediated through their interactions with the serotonergic system, albeit with different potencies and specificities. Both compounds act as serotonin releasing agents and reuptake inhibitors, leading to an increase in synaptic serotonin levels.[1][2][6] This elevated serotonin then acts on various postsynaptic receptors to induce a feeling of satiety and reduce food intake.

(R)-Norfenfluramine, however, distinguishes itself by also being a potent direct agonist at several serotonin receptors, particularly the 5-HT2C receptor.[5][7] This direct agonism is a significant contributor to its anorectic activity.[7] The appetite-suppressing effects of fenfluramine are largely attributed to the d-enantiomers of both the parent drug and its metabolite, norfenfluramine.[7][8]

The following diagram illustrates the key molecular targets and downstream signaling pathways involved in the anorectic effects of these compounds.

Serotonergic_Anorectic_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron (e.g., POMC Neuron) dFen d-Fenfluramine SERT Serotonin Transporter (SERT) dFen->SERT Inhibition of Reuptake & Stimulation of Release 5HT2C_R 5-HT2C Receptor dFen->5HT2C_R Direct Agonism (Weak) RNF (R)-Norfenfluramine RNF->SERT Inhibition of Reuptake & Stimulation of Release RNF->5HT2C_R Direct Agonism (Potent) Serotonin_Vesicle Serotonin Vesicles VMAT Vesicular Monoamine Transporter (VMAT) Synaptic Cleft Increased Synaptic Serotonin Serotonin_Vesicle->Synaptic Cleft Release Synaptic Cleft->5HT2C_R Agonism 5HT1B_R 5-HT1B Receptor Synaptic Cleft->5HT1B_R Agonism POMC POMC Neuron Activation 5HT2C_R->POMC Stimulation MC4R MC4R Anorectic Effect Anorectic Effect MC4R->Anorectic Effect Suppression of Food Intake POMC->MC4R α-MSH Release

Figure 1: Simplified signaling pathway for the anorectic effects of d-fenfluramine and (R)-Norfenfluramine.

Comparative Efficacy and Potency: A Data-Driven Assessment

Preclinical studies consistently demonstrate that (R)-Norfenfluramine is a more potent anorectic agent than d-fenfluramine. This is evident in studies comparing their effective doses (ED50) required to reduce food intake in animal models.

CompoundSpeciesED50 (Anorectic Effect)Reference
d-Fenfluramine RatHigher than d-norfenfluramine[4]
(R)-Norfenfluramine RatLower than d-fenfluramine[4]
d-Fenfluramine Guinea PigHigher than d-norfenfluramine[4]
(R)-Norfenfluramine Guinea PigLower than d-norfenfluramine[4]
d-Fenfluramine MouseHigher than d-norfenfluramine[4]
(R)-Norfenfluramine MouseLower than d-norfenfluramine[4]

Table 1: Comparative Anorectic Potency of d-Fenfluramine and (R)-Norfenfluramine in Various Species.

The enhanced potency of (R)-Norfenfluramine can be attributed to its multifaceted mechanism of action, particularly its potent direct agonism at 5-HT2C receptors.[5][7] In contrast, d-fenfluramine's effects are more reliant on its ability to release serotonin and inhibit its reuptake.[2][6]

Receptor Binding and Functional Activity: A Deeper Dive

The differential effects of these two compounds are further illuminated by their receptor binding affinities and functional activities. (R)-Norfenfluramine exhibits a significantly higher affinity and agonist potency at several key serotonin receptors implicated in appetite regulation.

Receptor Subtype(R)-Norfenfluramine Activityd-Fenfluramine ActivityRole in AnorexiaReference
5-HT2C Potent AgonistWeak AgonistPrimary mediator of anorectic effects[1][5][7]
5-HT2B Potent AgonistWeak AgonistImplicated in cardiovascular side effects[5][8]
5-HT2A Potent AgonistWeak AgonistComplex role, potentially contributing to side effects[5]
SERT InhibitorInhibitorContributes to increased synaptic serotonin[2][9]

Table 2: Comparative Receptor Activity Profile of (R)-Norfenfluramine and d-Fenfluramine.

It is crucial to note that the potent agonism of (R)-Norfenfluramine at the 5-HT2B receptor has been linked to the development of cardiac valvulopathy and pulmonary hypertension, the adverse effects that led to the withdrawal of fenfluramine from the market.[5]

Experimental Protocols for Assessing Anorectic Effects

To aid researchers in the evaluation of these and other anorectic agents, we provide a standardized experimental workflow for a rodent food intake study.

Food_Intake_Study_Workflow start Start: Acclimatization (e.g., 7 days) habituation Habituation to Experimental Conditions (Single housing, specific diet) start->habituation baseline Baseline Food Intake Measurement (24-48 hours) habituation->baseline randomization Randomization into Treatment Groups (Vehicle, d-Fenfluramine, (R)-Norfenfluramine) baseline->randomization dosing Drug Administration (e.g., Intraperitoneal injection) randomization->dosing measurement Food Intake Measurement at Specific Time Points (e.g., 1, 2, 4, 24 hours post-dosing) dosing->measurement data_analysis Data Analysis (e.g., ANOVA, post-hoc tests) measurement->data_analysis end End: Conclusion on Anorectic Effects data_analysis->end

Figure 2: A typical experimental workflow for a rodent food intake study.

Step-by-Step Methodology:

  • Animal Acclimatization: Male Sprague-Dawley rats (200-250g) are individually housed in a temperature-controlled environment with a 12-hour light/dark cycle. They are provided with standard chow and water ad libitum for a one-week acclimatization period.

  • Habituation: For three consecutive days, animals are habituated to the experimental procedure, including handling and intraperitoneal (i.p.) injections of saline.

  • Baseline Food Intake: On the day preceding the experiment, pre-weighed food is provided, and food intake is measured over a 24-hour period to establish a baseline.

  • Drug Preparation: d-Fenfluramine and (R)-Norfenfluramine are dissolved in a suitable vehicle (e.g., 0.9% saline).

  • Drug Administration: On the experimental day, animals are randomly assigned to treatment groups (vehicle, d-fenfluramine at various doses, (R)-Norfenfluramine at various doses) and administered the respective treatments via i.p. injection at the onset of the dark cycle.

  • Food Intake Measurement: Pre-weighed food is provided immediately after injection. Food intake is measured at 1, 2, 4, and 24 hours post-injection by weighing the remaining food and any spillage.

  • Data Analysis: The cumulative food intake at each time point is calculated and expressed as grams consumed. Statistical analysis is performed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the drug-treated groups with the vehicle control group. The ED50 for each compound can be calculated using non-linear regression analysis.

Clinical Implications and Human Studies

Clinical trials in humans have confirmed the efficacy of d-fenfluramine as an appetite suppressant, particularly in reducing carbohydrate snacking.[10] Studies have shown that d-fenfluramine can lead to a significant reduction in caloric intake.[11][12] While direct comparative clinical trials of (R)-Norfenfluramine versus d-fenfluramine for anorexia are not available due to the withdrawal of fenfluramines for this indication, the preclinical data strongly suggest that (R)-Norfenfluramine is the primary driver of the anorectic effect observed with d-fenfluramine administration.

It is important to note that while fenfluramine was withdrawn as an anti-obesity drug, a low-dose formulation has been repurposed for the treatment of seizures in specific rare epilepsy syndromes.[13][14] At these lower doses, the risk of cardiovascular side effects appears to be significantly reduced.[13]

Conclusion: A Potent Metabolite with a Double-Edged Sword

References

  • Blundell, J. E., & Hill, A. J. (1987). Neurochemical mechanism of action of drugs which modify feeding via the serotoninergic system. Annals of the New York Academy of Sciences, 499, 140-153. [Link]

  • Heisler, L. K., Cowley, M. A., Tecott, L. H., Fan, W., Low, M. J., Smart, J. L., ... & Cone, R. D. (2002). A Serotonin and Melanocortin Circuit Mediates d-Fenfluramine Anorexia. Neuron, 34(5), 759-771. [Link]

  • Garattini, S., Caccia, S., Mennini, T., Samanin, R., Consolo, S., & Ladinsky, H. (1979). d-Fenfluramine and salbutamol: two drugs causing anorexia through different neurochemical mechanisms. Current Medical Research and Opinion, 6(sup1), 15-27. [Link]

  • Rothman, R. B., & Baumann, M. H. (2009). Biochemical pharmacology of the anorectic drug fenfluramine: a review. Drug and Alcohol Dependence, 100(3), 195-209. [Link]

  • National Center for Biotechnology Information. (n.d.). Fenfluramine. In PubChem. Retrieved from [Link]

  • Rowland, N. E., & Carlton, J. (1986). Dexfenfluramine and norfenfluramine: comparison of mechanism of action in feeding and brain Fos-ir studies. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 278(2), R390-R401. [Link]

  • Caccia, S., Anelli, M., Ferretti, C., Fracasso, C., & Garattini, S. (1991). Comparative studies on the anorectic activity of d-fenfluramine in mice, rats, and guinea pigs. Pharmacology Biochemistry and Behavior, 38(3), 631-636. [Link]

  • Rowland, N. E., Roth, J. D., & McMullen, M. R. (2000). Dexfenfluramine and norfenfluramine: comparison of mechanism of action in feeding and brain Fos-ir studies. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 278(2), R390-R401. [Link]

  • Wikipedia contributors. (n.d.). Norfenfluramine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Johnson, H. R., & Ulbricht, R. J. (2003). The effect of the anorectic agent, d-fenfluramine, and its primary metabolite, d-norfenfluramine, on intact human platelet serotonin uptake and efflux. Journal of Thrombosis and Haemostasis, 1(12), 2595-2601. [Link]

  • Antelman, S. M., Caggiula, A. R., & Edwards, D. J. (1978). Comparison of the effects of fenfluramine and other anorectic agents in different feeding and drinking paradigms in rats. Journal of Comparative and Physiological Psychology, 92(4), 748-758. [Link]

  • van den Heuvel, J. K., van der Beek, E. M., & Gury, F. S. (2015). The appetite suppressant d-fenfluramine reduces water intake, but not food intake, in activity-based anorexia in rats. Journal of Molecular Endocrinology, 54(2), 103-113. [Link]

  • Perucca, E., & Bialer, M. (2024). Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine?. Pharmaceuticals, 17(2), 253. [Link]

  • Schoonjans, A. S., & Ceulemans, B. (2023). Fenfluramine: a plethora of mechanisms?. Frontiers in Neurology, 14, 1189497. [Link]

  • Wurtman, J. J., Wurtman, R. J., Mark, S., Tsay, R., Gilbert, W., & Growdon, J. (1985). d-Fenfluramine selectively suppresses carbohydrate snacking by obese subjects. International Journal of Eating Disorders, 4(1), 89-99. [Link]

  • Ryan, D. H., & Bray, G. A. (1994). Effect of fenfluramine on food intake, mood, and performance of humans living in a residential laboratory. Physiology & Behavior, 56(4), 749-757. [Link]

  • Caccia, S., & Garattini, S. (2023). Pharmacokinetics of d‐ and l‐norfenfluramine following their administration as individual enantiomers in rats. Epilepsia Open, 8(4), 1332-1340. [Link]

  • Bigelow, G. E., Griffiths, R. R., & Liebson, I. (1978). Double-blind evaluation of reinforcing and anorectic actions of weight control medications. Interaction of pharmacological and behavioral treatments. Archives of General Psychiatry, 35(1), 80-86. [Link]

  • Kim, Y. B., & Kim, C. Y. (2022). The anorexic effect of DL-fenfluramine is dependent on animals' habituation to different food types. Frontiers in Behavioral Neuroscience, 16, 968925. [Link]

  • Sourbron, J., Weckhuysen, S., & Lagae, L. (2023). Reintroducing Fenfluramine as a Treatment for Seizures: Current Knowledge, Recommendations and Gaps in Understanding. Expert Review of Neurotherapeutics, 23(10), 921-934. [Link]

  • Bialer, M., & Perucca, E. (2025). Enantioselective comparative analysis of the anticonvulsant potency of fenfluramine and norfenfluramine in mice. Epilepsia. [Link]

  • Guy-Grand, B. (1992). Clinical studies with d-fenfluramine. The American Journal of Clinical Nutrition, 55(1 Suppl), 173S-176S. [Link]

Sources

Validation

Benchmarking (R)-Norfenfluramine Efficacy in Zebrafish Epilepsy Models

Executive Summary Verdict: Partial Efficacy with Distinct Bioactivity Gaps [1] (R)-Norfenfluramine, the primary metabolite of levofenfluramine, demonstrates a divergent efficacy profile in scn1lab zebrafish models compar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: Partial Efficacy with Distinct Bioactivity Gaps [1]

(R)-Norfenfluramine, the primary metabolite of levofenfluramine, demonstrates a divergent efficacy profile in scn1lab zebrafish models compared to its enantiomer (S)-norfenfluramine and the parent racemic fenfluramine. While (R)-norfenfluramine successfully suppresses convulsive locomotor behaviors (swim speed and burst frequency), it fails to consistently suppress electrographic seizure activity (LFP) in the zebrafish brain.

This dissociation suggests that while (R)-norfenfluramine contributes to the behavioral sedation or motor control aspects of the drug's profile, it may not be the primary driver of the anti-epileptogenic effect observed in the clinical use of racemic fenfluramine for Dravet syndrome. Researchers focusing on disease modification should prioritize the (S)-enantiomer or the racemic mixture, while those investigating motor-specific modulation may find the (R)-enantiomer of interest.

Mechanistic Basis & Pharmacodynamics

Fenfluramine and its metabolites function as serotonin (5-HT) releasers and receptor agonists.[2] In the context of zebrafish scn1lab epilepsy, efficacy is mediated primarily through 5-HT1D and 5-HT2C receptor agonism, with a secondary role for the Sigma-1 receptor .

Receptor Affinity & Stereoselectivity

The "R" isomer (levo-rotatory, or (-)-norfenfluramine) exhibits a distinct binding profile:

  • 5-HT2C Agonism: Present but potentially less efficacious in restoring the excitation/inhibition (E/I) balance in the zebrafish CNS compared to the (S)-form.

  • Sigma-1 Modulation: Critical for dampening excitotoxicity. The reduced efficacy of (R)-norfenfluramine in LFP suppression suggests a weaker engagement with this specific anti-seizure pathway in the zebrafish model.

Mechanism Fenfluramine Racemic Fenfluramine Metabolism CYP Metabolism Fenfluramine->Metabolism R_Nor (R)-Norfenfluramine ((-)-NorFFA) Metabolism->R_Nor S_Nor (S)-Norfenfluramine ((+)-NorFFA) Metabolism->S_Nor Receptors 5-HT1D / 5-HT2C Sigma-1 Receptors R_Nor->Receptors Modulate Behavior Locomotor Suppression (Behavioral Rescue) R_Nor->Behavior Effective LFP LFP Seizure Suppression (Brain Activity Rescue) R_Nor->LFP Ineffective/Inconclusive S_Nor->Receptors Potent Activation S_Nor->Behavior S_Nor->LFP Effective Receptors->Behavior Strong Effect Receptors->LFP Variable Effect

Figure 1: Pharmacodynamic divergence of Norfenfluramine enantiomers. Note the broken link between (R)-Norfenfluramine and electrophysiological (LFP) rescue.

Comparative Efficacy Analysis

The following data aggregates findings from seminal benchmarking studies (e.g., Sourbron et al., 2021) using scn1lab homozygous mutants at 5 days post-fertilization (dpf).

Table 1: Efficacy Benchmarking in scn1lab Zebrafish
CompoundConcentrationLocomotor Reduction (Behavior)LFP Event Reduction (Brain Activity)Verdict
(R)-Norfenfluramine 50 - 100 µMHigh (>50%) Low / Non-Significant False Positive Risk (Treats symptom, not cause)
(S)-Norfenfluramine 50 - 100 µMHigh (>50%)High (Significant) True Anticonvulsant
Racemic Fenfluramine 50 µMHigh (>60%)High (Significant) Gold Standard
Valproate (VPA) 1 mMHighHighStandard of Care Control
Key Insight: The "Behavior-EEG Dissociation"

In drug screening, (R)-norfenfluramine acts as a "sedative" false positive. It reduces the high-velocity swimming associated with seizures, which can mislead researchers using only behavioral tracking. However, Local Field Potential (LFP) recordings reveal that the brain continues to seize, indicating that (R)-norfenfluramine fails to correct the underlying neuronal hyperexcitability in this specific model.

Note on Species Differences: In rodent models (e.g., DBA/2 mice), (R)-norfenfluramine (l-norfenfluramine) has shown higher potency in audiogenic seizure protection (Erenburg et al., 2023). This discrepancy highlights the importance of cross-species validation; the zebrafish model specifically filters for mechanisms relevant to SCN1A haploinsufficiency and 5-HT/Sigma-1 interplay.

Experimental Protocols

To replicate these findings and validate (R)-norfenfluramine's profile in your own lab, follow this self-validating workflow.

Phase 1: High-Throughput Behavioral Tracking (The Filter)

Objective: Determine if (R)-norfenfluramine reduces convulsive swimming.

  • Model Generation: Cross scn1lab+/- adults. Collect embryos.

  • Genotyping: At 3 dpf, identify homozygous mutants (dark pigmentation phenotype or PCR genotyping).

  • Treatment:

    • Transfer 5 dpf larvae to 96-well plates (1 larva/well).

    • Administer (R)-Norfenfluramine (dissolved in 0.1% DMSO) at titrating concentrations: 10, 50, 100 µM.

    • Controls: Vehicle (0.1% DMSO), Positive Control (Racemic Fenfluramine 50 µM).

    • Incubation: 24 hours constant exposure.

  • Acquisition:

    • Use automated tracking (e.g., Noldus DanioVision).

    • Record for 10 minutes in light.

    • Metric: Total distance moved (mm) and Mean Velocity (mm/s).

  • Validation Check: If Vehicle-treated mutants do not show >3x velocity vs. Wild Type, invalidate the run.

Phase 2: Electrophysiology (The Validator)

Objective: Confirm if behavioral reduction corresponds to neuronal rescue.

  • Preparation: Embed 6 dpf larva in 2% low-melting-point agarose.

  • Electrode Placement: Insert a glass microelectrode (1–5 MΩ) into the optic tectum (midbrain).

  • Recording:

    • Record LFP for 20 minutes.

    • Bandpass filter: 0.1 – 100 Hz.

  • Analysis:

    • Count "Ictal-like" events (high amplitude, multi-spike bursts >1s).

    • Success Criteria: (R)-Norfenfluramine must reduce event frequency by >50% compared to Vehicle to be considered effective. (Expect failure/low efficacy here for R-isomer).

Workflow Start Larval Selection (5 dpf scn1lab -/-) Drug Drug Exposure (24h, 50-100 µM) Start->Drug Track Phase 1: Behavioral Tracking (Velocity/Distance) Drug->Track Decision Locomotor Reduction? Track->Decision LFP Phase 2: LFP Recording (Optic Tectum) Decision->LFP Yes Stop Stop Decision->Stop No (Inactive) Analyze Quantify Ictal Events LFP->Analyze Result_Pos True Anticonvulsant ((S)-Norfenfluramine) Analyze->Result_Pos Events Reduced Result_Neg False Positive / Sedative ((R)-Norfenfluramine) Analyze->Result_Neg Events Unchanged

Figure 2: Two-stage validation workflow. (R)-Norfenfluramine typically passes Phase 1 but fails Phase 2.

Safety & Toxicity Profile

While (R)-norfenfluramine is less effective for seizures in this model, its toxicity profile is critical for drug development.

  • Lethality: No significant increase in lethality observed at therapeutic doses (<100 µM) in zebrafish.

  • Cardiotoxicity Risk: In mammalian models, the "nor" metabolites (specifically acting on 5-HT2B) are implicated in valvulopathy.[3] While zebrafish heart valves differ, 5-HT2B agonism is a known liability of norfenfluramine.[3]

  • Uptake: (R)-norfenfluramine ((-)-norFFA) shows similar uptake kinetics to the (S)-enantiomer in zebrafish heads, ruling out poor blood-brain barrier penetration as the cause for its low efficacy.

References

  • Sourbron, J., et al. (2021). "Efficacy of Fenfluramine and Norfenfluramine Enantiomers and Various Antiepileptic Drugs in a Zebrafish Model of Dravet Syndrome." Neurochemical Research.

  • Dinday, M. T., & Baraban, S. C. (2015).[3][4][5] "Large-Scale Phenotype-Based Antiepileptic Drug Screening in a Zebrafish Model of Dravet Syndrome." eNeuro.[4]

  • Sourbron, J., et al. (2017).[6] "Pharmacological Analysis of the Anti-epileptic Mechanisms of Fenfluramine in scn1a Mutant Zebrafish." Frontiers in Pharmacology.

  • Erenburg, N., et al. (2023).[7] "Comparative activity of the enantiomers of fenfluramine and norfenfluramine in rodent seizure models." Epilepsia.[2][4][5][6][7][8][9]

  • Griffin, A., et al. (2017).[3] "Zebrafish studies identify serotonin receptors mediating antiepileptic activity in Dravet syndrome."[9][10] Brain Communications.

Sources

Comparative

Determining optical rotation specific to (R)-Norfenfluramine HCl

This guide outlines the precision methodologies for determining the stereochemical identity and purity of (R)-Norfenfluramine Hydrochloride , a critical metabolite in the fenfluramine pathway. A Publish Comparison Guide...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the precision methodologies for determining the stereochemical identity and purity of (R)-Norfenfluramine Hydrochloride , a critical metabolite in the fenfluramine pathway.

A Publish Comparison Guide for Analytical Characterization

Executive Summary: The Stereochemical Imperative

(R)-Norfenfluramine HCl (Levonorfenfluramine) is the N-dealkylated metabolite of (R)-Fenfluramine. Unlike its enantiomer, which is associated with appetite suppression, the (R)-isomer and its parent compound have been implicated in 5-HT2B receptor agonism , a pathway linked to valvular heart disease.

Because the pharmacological and toxicological profiles of norfenfluramine enantiomers diverge drastically, "optical purity" is not merely a quality metric—it is a safety absolute. This guide compares the two primary methods for establishing this purity: Polarimetry (Specific Optical Rotation) and Chiral High-Performance Liquid Chromatography (HPLC) .

Quick Comparison: Polarimetry vs. Chiral HPLC
FeatureMethod A: Polarimetry (SOR) Method B: Chiral HPLC
Primary Output Specific Optical Rotation (

)
Enantiomeric Excess (% ee)
Principle Rotation of plane-polarized light by bulk samplePhysical separation of enantiomers on chiral stationary phase
Sample Requirement High (10–100 mg)Low (< 1 mg)
Specificity Low (cannot distinguish enantiomeric impurity from neutral chiral impurities)High (resolves specific impurities)
Throughput Fast (single measurement)Slower (requires equilibration & run time)
Best Use Case Identity Testing & Bulk Purity Confirmation Trace Impurity Quantitation (0.1% levels)

Method A: Specific Optical Rotation (SOR) Determination

Objective: To determine the specific rotation


 of (R)-Norfenfluramine HCl as a macroscopic identity test.
Standard:  Aligned with USP <781> Optical Rotation.
The Causality of the Protocol
  • Why Dried Basis? Hygroscopic salts like amine hydrochlorides absorb atmospheric moisture, artificially lowering the calculated rotation.

  • Why Methanol? Norfenfluramine HCl is highly soluble in methanol, and this solvent minimizes dipole-dipole aggregation that can skew rotation values in non-polar solvents.

  • Why Temperature Control? Optical rotation is temperature-dependent. A fluctuation of ±1°C can introduce a 0.5% error in the reading.

Step-by-Step Protocol
  • System Validation (Self-Check):

    • Warm up the polarimeter (Sodium D-line, 589 nm) for 30 minutes.

    • Zeroing: Fill the sample cell (1 dm path length) with pure HPLC-grade Methanol. Verify reading is

      
      .
      
    • Standard Check: Measure a Sucrose standard (if available) to verify instrument accuracy.

  • Sample Preparation:

    • Dry 100 mg of (R)-Norfenfluramine HCl in a vacuum oven at 60°C for 2 hours to remove residual moisture.

    • Accurately weigh 50.0 mg (

      
      ) of the dried sample into a 5 mL volumetric flask.
      
    • Dissolve in HPLC-grade Methanol and dilute to volume.

    • Concentration (

      
      ): 
      
      
      
      (or 0.01 g/mL).
  • Measurement:

    • Rinse the polarimeter cell with a small volume of the sample solution.

    • Fill the cell, ensuring no air bubbles are trapped in the light path (bubbles scatter light, causing unstable readings).

    • Equilibrate to

      
       using the internal Peltier system.
      
    • Record the angular rotation (

      
      ) as the average of 5 measurements.
      
  • Calculation: Calculate the Specific Optical Rotation using the formula:

    
    
    
    • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       = Observed rotation (degrees)[1][2]
      
    • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       = Path length (dm)[1][3][4]
      
    • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       = Concentration ( g/100  mL)
      

    Note: (R)-Norfenfluramine HCl is typically Levorotatory (-) . Expect a negative value.

Method B: Enantiomeric Purity by Chiral HPLC

Objective: To quantify the presence of the (S)-enantiomer impurity (optical purity). Standard: Self-validating chiral separation using a polysaccharide-based column.

The Causality of the Protocol
  • Why Polysaccharide Columns? Columns like Chiralcel OD-R use cellulose tris(3,5-dimethylphenylcarbamate). The "R" denotes Reverse Phase capability, allowing the use of aqueous buffers which suppress the ionization of the amine, improving peak shape.

  • Why Diethylamine (DEA)? Amine analytes often tail on silica supports due to interaction with residual silanols. DEA acts as a "sacrificial base," blocking these sites to ensure sharp peaks.

Step-by-Step Protocol
  • Column Selection:

    • Stationary Phase: Chiralcel OD-R (Cellulose-based) or Chiralpak AD-H (Amylose-based).

    • Dimensions: 150 x 4.6 mm, 5 µm particle size.

  • Mobile Phase Preparation:

    • Composition: Acetonitrile : Potassium Phosphate Buffer (20 mM, pH 7.0) [40:60 v/v].

    • Alternative (Normal Phase on OD-H): Hexane : Isopropanol : Diethylamine [90:10:0.1].

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm (max absorbance for phenyl groups) or 254 nm.

  • System Suitability (Self-Check):

    • Racemic Check: Inject a sample of racemic (±)-Norfenfluramine.

    • Requirement: Baseline resolution (

      
      ) between the (R) and (S) peaks must be achieved. If peaks overlap, adjust the organic modifier ratio by ±5%.
      
  • Analysis:

    • Inject 10 µL of the (R)-Norfenfluramine HCl sample (1 mg/mL).

    • Integrate the area of the main peak (R) and the minor impurity peak (S).

  • Calculation:

    
    
    

Visualization: Stereochemical Characterization Workflow

G Start Start: (R)-Norfenfluramine HCl Sample Decision1 Is Sample Quantity > 50 mg? Start->Decision1 Polarimetry Method A: Polarimetry (Identity Check) Decision1->Polarimetry Yes HPLC Method B: Chiral HPLC (Purity Quantification) Decision1->HPLC No (Precious Sample) Decision1->HPLC Yes (Parallel Analysis) Result_Pol Calculate Specific Rotation [α] Target: Negative Value (-) Polarimetry->Result_Pol Result_HPLC Calculate Enantiomeric Excess (% ee) Target: > 99.0% HPLC->Result_HPLC Compare Data Correlation Does [α] match literature & is ee > 99%? Result_Pol->Compare Result_HPLC->Compare Fail Reject / Repurify Compare->Fail No Pass Release for Assay Compare->Pass Yes

Caption: Decision matrix for selecting and correlating analytical methods. While Polarimetry provides a rapid identity check, Chiral HPLC is required for definitive purity quantification.

References

  • PubChem. (2025).[5] (R)-Norfenfluramine hydrochloride | C10H13ClF3N.[5][6] National Library of Medicine. [Link]

  • MDPI. (2024). Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine. [Link]

  • Rudolph Research Analytical. (2022). Understanding USP <781> Optical Rotation. [Link]

Sources

Validation

A Comparative Guide to Preclinical Safety Margin Calculation: (R)-Norfenfluramine

For Researchers, Scientists, and Drug Development Professionals Executive Summary The robust assessment of a drug candidate's safety margin is a cornerstone of preclinical development, providing a critical bridge between...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The robust assessment of a drug candidate's safety margin is a cornerstone of preclinical development, providing a critical bridge between nonclinical safety findings and the ethical initiation of human trials. This guide offers an in-depth comparison of the preclinical safety margin for (R)-Norfenfluramine, a pharmacologically active metabolite, benchmarked against its parent compound, fenfluramine. By synthesizing available preclinical toxicology and pharmacokinetic data, this document provides a framework for understanding and calculating safety margins, highlighting the nuances and critical data points required for a comprehensive risk assessment. This guide is intended to equip researchers and drug development professionals with the insights needed to navigate the complexities of preclinical safety evaluation for serotonergic compounds.

Introduction: The Imperative of the Preclinical Safety Margin

In the journey of a new chemical entity from the laboratory to the clinic, the preclinical safety evaluation stands as a critical gatekeeper. A key output of this evaluation is the calculation of the safety margin, a quantitative measure that relates the exposure to a drug at its No-Observed-Adverse-Effect-Level (NOAEL) in animal studies to the expected clinical exposure in humans.[1] A sufficiently large safety margin provides confidence that the therapeutic dose in humans is unlikely to produce the adverse effects observed at higher doses in preclinical species.

(R)-Norfenfluramine, the dextrorotatory enantiomer of norfenfluramine, is a major active metabolite of fenfluramine.[2] Its pharmacological activity, particularly its potent agonism at serotonin 5-HT2B receptors, is linked to the adverse cardiac valvulopathies that led to the withdrawal of fenfluramine from the market.[3] Therefore, a thorough understanding of the preclinical safety profile and a meticulously calculated safety margin for (R)-Norfenfluramine are paramount for any potential therapeutic development.

This guide will dissect the methodology for calculating the safety margin, present available preclinical data for (R)-Norfenfluramine and its comparator, fenfluramine, and provide a detailed experimental protocol for a pivotal preclinical toxicology study.

The Core of Safety Assessment: Mechanism of Action of (R)-Norfenfluramine

(R)-Norfenfluramine, also known as dexnorfenfluramine, exerts its pharmacological effects primarily through its interaction with the serotonin system. It acts as a serotonin-norepinephrine releasing agent and is a potent agonist at several serotonin receptor subtypes, including 5-HT2A, 5-HT2B, and 5-HT2C.[3] The agonism at the 5-HT2B receptor is of particular toxicological concern, as it has been mechanistically linked to the development of cardiac fibrosis and valvular heart disease.[3] This specific toxicity underscores the importance of precisely determining the NOAEL and associated systemic exposure to accurately gauge the risk to humans.

Calculating the Preclinical Safety Margin: A Step-by-Step Methodology

The calculation of the preclinical safety margin is a multi-step process that integrates data from toxicology and pharmacokinetic studies. The fundamental formula is:

Safety Margin = Animal Exposure at NOAEL / Human Therapeutic Exposure

Where "Exposure" is typically measured as the Area Under the Curve (AUC) of the plasma concentration-time profile, which reflects the total systemic exposure to the drug. In some cases, the maximum plasma concentration (Cmax) may also be used, particularly for adverse effects that are more closely related to peak concentrations.

The following workflow outlines the critical steps in this calculation:

SafetyMarginCalculation A Step 1: Determine the No-Observed-Adverse-Effect-Level (NOAEL) in a relevant animal species from repeated-dose toxicity studies. B Step 2: Conduct toxicokinetic analysis at the NOAEL to determine systemic exposure (AUC and Cmax). A->B Provides the dose for D Step 4: Calculate the Safety Margin by dividing the animal AUC at NOAEL by the predicted human AUC. B->D Provides the numerator C Step 3: Estimate the anticipated human therapeutic dose and predict the corresponding clinical exposure (AUC and Cmax). C->D Provides the denominator

Caption: Workflow for Preclinical Safety Margin Calculation.

Causality Behind Experimental Choices
  • Choice of Animal Species: The selection of an appropriate animal species for toxicology studies is critical. The chosen species should ideally exhibit a metabolic and pharmacokinetic profile of the test compound that is as similar as possible to humans.[4] For many pharmaceuticals, studies are conducted in both a rodent (e.g., rat) and a non-rodent (e.g., dog) species.

  • Duration of Toxicity Studies: The duration of the repeated-dose toxicity study should be relevant to the intended duration of clinical use. For drugs intended for chronic use, longer-term studies (e.g., 90-day or longer) are required.[5]

  • Route of Administration: The route of administration in preclinical studies should mimic the intended clinical route to ensure relevant toxicokinetic and toxicity profiles.

Comparative Preclinical Data: (R)-Norfenfluramine vs. Fenfluramine

Parameter(R)-Norfenfluramine (as d-norfenfluramine)Fenfluramine
Animal Species RatJuvenile Rat
Study Type Pharmacokinetic study with tolerability assessment10-week oral toxicity study
NOAEL / LOAEL Estimated NOAEL: 1 mg/kg/day (i.p.)LOAEL: 3.5 mg/kg/day (oral gavage)
Key Adverse Findings at LOAEL Not applicable (no adverse effects observed at 1 mg/kg)Reductions in body weight, learning and memory deficits, reductions in bone and brain size.[6]
Systemic Exposure at NOAEL/LOAEL
Fenfluramine AUC (ng·h/mL)Not Applicable662 (males), 764 (females) at PND 76[6]
Norfenfluramine AUC (ng·h/mL)Data not available from a formal toxicology study1930 (males), 2400 (females) at PND 76[6]

Note: The data for (R)-Norfenfluramine is derived from a study where higher doses (5, 10, and 20 mg/kg) showed significant toxicity, including tremors and convulsions.[7] The 1 mg/kg dose was the highest tested dose without observable adverse effects and is therefore used as an estimated NOAEL for the purpose of this guide. The fenfluramine data is from a juvenile animal study, which may have different sensitivity compared to adult animals.

Experimental Protocol: OECD 407-Guided 28-Day Repeated Dose Oral Toxicity Study in Rodents

To determine a definitive NOAEL for a compound like (R)-Norfenfluramine, a study following established regulatory guidelines is necessary. The following is a detailed, step-by-step methodology for a 28-day repeated dose oral toxicity study in rats, based on the OECD Guideline 407.[8]

Study Objective

To assess the potential adverse effects of (R)-Norfenfluramine following repeated oral administration in rats for 28 days and to determine the No-Observed-Adverse-Effect-Level (NOAEL).

Materials and Methods
  • Test Substance: (R)-Norfenfluramine hydrochloride, with a certificate of analysis.

  • Vehicle: A suitable vehicle in which (R)-Norfenfluramine is stable and soluble/homogeneously suspended (e.g., water for injection, 0.5% methylcellulose).

  • Test Animals: Young adult Sprague-Dawley rats (approximately 6-8 weeks old at the start of dosing), sourced from a reputable supplier.

  • Animal Husbandry: Animals are housed in a controlled environment with a 12-hour light/dark cycle, at a temperature of 22 ± 3°C and relative humidity of 30-70%. Standard laboratory rodent chow and water are provided ad libitum.

Experimental Design
  • Group Allocation: A minimum of four groups of animals, each consisting of 10 males and 10 females.

    • Group 1: Vehicle control (receives vehicle only)

    • Group 2: Low dose

    • Group 3: Mid dose

    • Group 4: High dose

  • Dose Selection: Dose levels are selected based on preliminary range-finding studies. The high dose should be chosen to induce some evidence of toxicity but not mortality or severe suffering. The low dose should ideally be a NOAEL.

  • Administration: The test substance is administered daily by oral gavage at approximately the same time each day for 28 consecutive days.

  • Satellite Group: A satellite group of 10 animals (5 male, 5 female) may be included for the control and high-dose groups to assess the reversibility of any observed toxic effects during a 14-day treatment-free recovery period.

Observations and Examinations
  • Clinical Observations: All animals are observed twice daily for mortality and morbidity. Detailed clinical observations are recorded weekly.

  • Body Weight and Food Consumption: Individual animal body weights are recorded weekly. Food consumption is measured weekly.

  • Ophthalmology: Ophthalmoscopic examination is performed on all animals prior to the start of the study and on control and high-dose groups at termination.

  • Hematology and Clinical Chemistry: At the end of the 28-day treatment period, blood samples are collected for hematology and clinical chemistry analysis.

  • Toxicokinetics: Blood samples are collected at predetermined time points on the first and last day of dosing to determine the plasma concentrations of (R)-Norfenfluramine and calculate Cmax and AUC.

  • Necropsy and Histopathology: All animals are subjected to a full gross necropsy at the end of the study. A comprehensive list of organs and tissues are collected, weighed, and preserved for histopathological examination.[8]

Data Analysis

Statistical analysis is performed to compare the treated groups with the control group. The NOAEL is determined as the highest dose level at which there are no statistically significant and biologically relevant adverse effects.

Comparative Analysis and Discussion

A direct quantitative comparison of the safety margins for (R)-Norfenfluramine and fenfluramine is challenging due to the lack of a formal NOAEL and corresponding exposure data for (R)-Norfenfluramine from a dedicated toxicology study. However, some critical inferences can be drawn from the available data.

The estimated NOAEL of 1 mg/kg for (R)-Norfenfluramine in rats, based on the absence of acute, visible signs of toxicity, is significantly lower than the LOAEL of 3.5 mg/kg for fenfluramine in juvenile rats, which was associated with a range of adverse effects.[6][7] This suggests that (R)-Norfenfluramine may be more potent in inducing toxicity than its parent compound. This is consistent with its known higher potency as a 5-HT2B receptor agonist.[3]

The LOAEL for fenfluramine in juvenile rats resulted in significant plasma exposure to norfenfluramine (AUC of 1930-2400 ng·h/mL).[6] To perform a robust safety margin calculation for (R)-Norfenfluramine, it would be essential to determine the AUC of (R)-Norfenfluramine at its true NOAEL from a 28-day or 90-day toxicology study.

The calculation of the Human Equivalent Dose (HED) from the animal NOAEL is a critical step in estimating the initial safe starting dose for clinical trials. The HED is typically calculated based on body surface area conversion factors.[9][10] A standard safety factor of 10 is often applied to the HED to determine the maximum recommended starting dose (MRSD) in humans.[11]

Conclusion and Future Directions

Future preclinical studies on (R)-Norfenfluramine should focus on:

  • Conducting a 28-day or 90-day oral toxicity study in rats and a non-rodent species to establish a definitive NOAEL.

  • Performing detailed toxicokinetic analysis at all dose levels to accurately quantify systemic exposure (AUC and Cmax) at the NOAEL.

  • Investigating the dose-response relationship for 5-HT2B receptor-mediated toxicities, such as cardiac valvulopathy, in chronic toxicity studies.

By generating these critical data, researchers and drug developers can more accurately calculate the preclinical safety margin for (R)-Norfenfluramine, enabling a more informed and responsible progression towards any potential clinical application.

References

  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of basic and clinical pharmacy, 7(2), 27–31.
  • European Medicines Agency. (2009). ICH guideline M3(R2)
  • Reagan-Shaw, S., Nihal, M., & Ahmad, N. (2008). Dose translation from animal to human studies revisited. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 22(3), 659–661.
  • U.S. Food and Drug Administration. (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers.
  • OECD. (2008). Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents. OECD Guidelines for the Testing of Chemicals, Section 4.
  • European Medicines Agency. (2018).
  • IVAMI. (n.d.). Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). Retrieved from [Link]

  • IVAMI. (n.d.). Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). Retrieved from [Link]

  • SlideShare. (n.d.). 407(Updated)-Repeated Dose 28-Day Oral Toxicity Study in Rodents.pdf. Retrieved from [Link]

  • Daikin Chemicals. (2014, April 16). 28-day Repeated Dose Oral Toxicity study in Rat :Confirm the NOAEL Study. Retrieved from [Link]

  • Bialer, M., et al. (2024). Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine? International Journal of Molecular Sciences, 25(5), 2522.
  • U.S. Food and Drug Administration. (2020, June 22). NDA 212102Orig1s000. Retrieved from [Link]

  • Perucca, E., et al. (2022). Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy. CNS drugs, 36(9), 927–946.
  • U.S. Food and Drug Administration. (2020, June 22). NDA 212102Orig1s000 Review. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020, June 22). Pharmacology/Toxicology NDA Review and Evaluation. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The Fenfluramine Metabolite (+)-Norfenfluramine Is Vasoactive. Retrieved from [Link]

  • Gschnell, G., et al. (2016). Successful Drug Development Despite Adverse Preclinical Findings Part 2: Examples.
  • Marchant, N. C., et al. (1992). Comparative biodisposition and metabolism of 14C-(+/-)-fenfluramine in mouse, rat, dog and man. Xenobiotica; the fate of foreign compounds in biological systems, 22(12), 1451–1462.
  • Bialer, M., et al. (2024).
  • Cunningham, K. A., & Appel, J. B. (1987).
  • U.S. Food and Drug Administration. (2020, June 22). NDA 212102Orig1s000 Clinical Pharmacology Review. Retrieved from [Link]

  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of basic and clinical pharmacy, 7(2), 27–31.
  • Saadh, M. J. (2020). A Guide for Estimating the Maximum Safe Starting Dose and Conversion it between Animals and Humans.
  • McCann, U. D., et al. (1997). Dexfenfluramine and serotonin neurotoxicity: further preclinical evidence that clinical caution is indicated. The Journal of pharmacology and experimental therapeutics, 281(2), 865–874.
  • Wikipedia. (n.d.). Norfenfluramine. Retrieved from [Link]

  • Karger Publishers. (2025, April 25). Selective Serotonin Reuptake Inhibitors and Risk of Serotonin Syndrome as Consequence of Drug-Drug Interactions: Analysis of the FDA Adverse Event Reporting System. Retrieved from [Link]

  • MDPI. (2019, May 9). The Serotonin Syndrome: From Molecular Mechanisms to Clinical Practice. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Safe Handling and Disposal of (R)-Norfenfluramine Hydrochloride: A Procedural Guide for Laboratory Professionals

An In-Depth Technical Guide As a potent chemical agent, (R)-Norfenfluramine hydrochloride demands meticulous handling and disposal protocols to ensure the safety of laboratory personnel and the environment. This guide pr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

As a potent chemical agent, (R)-Norfenfluramine hydrochloride demands meticulous handling and disposal protocols to ensure the safety of laboratory personnel and the environment. This guide provides an in-depth operational framework for researchers, scientists, and drug development professionals. By moving beyond a simple checklist, we delve into the causality behind each procedural step, fostering a culture of safety grounded in scientific and operational expertise.

The Hierarchy of Controls: A Foundation for Safety

Before detailing specific Personal Protective Equipment (PPE), it is crucial to understand its place within the wider context of laboratory safety. The hierarchy of controls prioritizes strategies to minimize risk. PPE, while essential, is the final barrier of protection.

HierarchyOfControls Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Elimination->Substitution Most Effective Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Admin Administrative Controls (Change the way people work) Engineering->Admin PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Admin->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.

For (R)-Norfenfluramine hydrochloride, engineering controls such as handling the compound within a certified chemical fume hood are paramount. Administrative controls include rigorous training and restricting access to authorized personnel. This guide focuses on the final, critical layer: PPE.

Personal Protective Equipment (PPE): An Essential Barrier

The selection of PPE must be deliberate and based on a comprehensive risk assessment of the procedures involving (R)-Norfenfluramine hydrochloride. The following table outlines the minimum required PPE.

PPE ComponentSpecificationRationale and Authoritative Grounding
Hand Protection Double-gloving with powder-free nitrile gloves.[1]Provides a robust barrier against dermal absorption, which is a primary exposure route.[1] Double-gloving minimizes risk from tears or punctures, with one glove worn under the gown cuff and one over.[2] Powder-free gloves are essential to prevent aerosolization and contamination of the work area.[1]
Body Protection Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting knit cuffs.[2]Protects skin and personal clothing from contamination. The gown should close in the back and cuffs should be secured by the outer glove to ensure no skin is exposed at the wrist.[2][3] For tasks with higher splash potential, coveralls made of materials like Tyvek® can offer enhanced protection.[4]
Respiratory Protection NIOSH-approved N95 or higher-rated respirator.Required when handling the solid (powder) form of the compound or when there is a risk of aerosol generation.[1][3] Surgical masks offer no protection from chemical dust or aerosols and must not be used.[1] A full respiratory protection program, including fit-testing, is mandated by OSHA.[1]
Eye and Face Protection Tightly fitting chemical safety goggles.[5]Protects against accidental splashes and airborne particles.[6] For procedures with a significant splash hazard, a full face shield should be worn in addition to safety goggles to protect all facial mucous membranes.[1][3]
Operational Protocol: Donning and Doffing PPE

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. The outer gloves, being the most likely to be contaminated, are removed first.

DonningDoffing cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) d1 1. Gown d2 2. Respirator d1->d2 d3 3. Goggles / Face Shield d2->d3 d4 4. Inner Gloves d3->d4 d5 5. Outer Gloves (over cuff) d4->d5 f1 1. Outer Gloves f2 2. Gown & Inner Gloves (Peel off together) f1->f2 f3 3. Goggles / Face Shield f2->f3 f4 4. Respirator f3->f4

Caption: Standardized workflow for donning and doffing PPE.

Safe Handling and Emergency Procedures

All handling of (R)-Norfenfluramine hydrochloride powder must occur within a certified chemical fume hood to contain any airborne particles.[5][6]

Step-by-Step Handling Protocol:

  • Preparation: Designate and sign a specific work area. Assemble all necessary equipment, including a pre-calibrated scale, weighing papers, and spatulas. Ensure a hazardous waste container is within immediate reach.

  • Weighing: Carefully transfer the desired amount of powder using a dedicated spatula. Avoid any actions that could create dust.

  • Solubilization: If preparing a solution, add the solvent to the powder slowly to prevent splashing.

  • Decontamination: After handling, wipe down all surfaces, the scale, and any equipment with an appropriate deactivating agent, followed by 70% ethanol.

  • Hand Washing: Always wash hands thoroughly with soap and water after doffing all PPE.[2]

Emergency First Aid Measures: In case of accidental exposure, immediate action is critical.

Exposure RouteImmediate Action
Skin Contact Immediately remove all contaminated clothing. Flush skin with copious amounts of running water for at least 15 minutes. Seek immediate medical attention.[6]
Eye Contact Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention and show the Safety Data Sheet to the medical professional.[5][6]

Disposal Plan: Secure and Compliant Waste Management

Improper disposal of (R)-Norfenfluramine hydrochloride can pose a significant risk to the environment.[6] As a compound related to the controlled substance Fenfluramine, all waste must be handled according to institutional, local, and federal regulations, including those set by the DEA.[7][8]

Waste Segregation and Disposal Workflow:

DisposalWorkflow cluster_waste_streams Waste Generation Point Solid Solid Waste (Contaminated gloves, gowns, weigh boats) DisposalContainer Labeled Hazardous Waste Containers Solid->DisposalContainer Liquid Liquid Waste (Unused solutions, contaminated solvents) Liquid->DisposalContainer Sharps Sharps Waste (Contaminated needles, pipette tips) Sharps->DisposalContainer Pickup Institutional EHS Pickup DisposalContainer->Pickup Scheduled pickup FinalDisposal Certified Hazardous Waste Facility (Incineration) Pickup->FinalDisposal Manifested transport

Caption: Segregation and disposal workflow for all waste streams.

Disposal Protocol:

  • Containment: Do not place any waste in the regular trash or pour it down the drain.[6] All contaminated solid and liquid waste must be collected in separate, clearly labeled, and sealed hazardous waste containers.

  • Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) department for the pickup and disposal of the waste.[9]

  • Final Disposition: The preferred method for the final destruction of pharmaceutical waste is incineration by a licensed hazardous waste management company.[10][11] This ensures the complete destruction of the active compound.

By adhering to this comprehensive guide, laboratory professionals can confidently and safely manage (R)-Norfenfluramine hydrochloride, upholding the highest standards of personal, operational, and environmental safety.

References

  • DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients. DuPont.4

  • Norfenfluramine - AK Scientific, Inc. AK Scientific, Inc.12

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. (October 06 2022) 3

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention. (December 06 2006) 1

  • Norfenfluramine Hydrochloride - LGC Standards. LGC Standards.13

  • Pharmaceutical Manufacturing PPE | Worker Health & Safety | 3M US. 3M.14

  • SAFETY DATA SHEET - MilliporeSigma. MilliporeSigma. (September 22 2025) 15

  • Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration. OSHA.2

  • R(–)-FENFLURAMINE HYDROCHLORIDE - Sigma-Aldrich. Sigma-Aldrich.7

  • Chemical Safety Data Sheet MSDS / SDS - Fenfluramine hydrochloride - ChemicalBook. ChemicalBook. (December 07 2023) 16

  • MATERIAL SAFETY DATA SHEETS FENFLURAMINE HYDROCHLORIDE - Cleanchem. Cleanchem.5

  • (R)-Norfenfluramine hydrochloride | C10H13ClF3N | CID 119025815 - PubChem. PubChem.17

  • Norfenfluramine (cas 1886-26-6) SDS/MSDS download - Guidechem. Guidechem.18

  • Norfenfluramine hydrochloride salt | 673-18-7 | Metabolites. Cluzeau.19

  • Pharmaceutical Waste Disposal - PureWay. PureWay.10

  • Guidance for Disposal of Drugs Used in Clinical Research. Washington University in St. Louis. (2011) 9

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations.11

  • The Collection and Disposal of Waste Medications - U.S. Pharmacist. U.S. Pharmacist. (June 19 2008) 20

  • Drug Disposal Information - DEA Diversion Control Division. U.S. Drug Enforcement Administration.8

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